6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Description
The exact mass of the compound 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,5-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXGGFUWLLKMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244156 | |
| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609259-61-1 | |
| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609259-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001244156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, a halogenated uracil derivative of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway, including a robust experimental protocol, and outlines the expected analytical characterization of the target compound.
Introduction: The Significance of Halogenated Pyrimidinediones
Pyrimidine-2,4(1H,3H)-diones, commonly known as uracils, are a fundamental class of heterocyclic compounds. Their structure is a core component of nucleic acids and they play a crucial role in various biological processes. Consequently, synthetic modifications of the uracil scaffold are a cornerstone of drug discovery, leading to the development of antiviral, anticancer, and antibacterial agents.
Halogenation of the uracil ring, in particular, is a key strategy for modulating the compound's biological activity, metabolic stability, and binding affinity to target proteins. The introduction of a bromine atom can significantly alter the electronic properties of the molecule and provide a handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a valuable building block in this context, offering a reactive site for the introduction of diverse functionalities.
Synthetic Strategy: A Two-Step Approach
The synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is most effectively achieved through a two-step sequence, starting from readily available precursors. Direct bromination of 1,5-dimethyluracil is challenging as it typically leads to substitution at the more electronically activated C-5 position. Therefore, a more reliable approach involves the synthesis of an amino-substituted precursor, followed by a Sandmeyer-type reaction to introduce the bromine atom at the C-6 position.
The overall synthetic workflow is depicted below:
Figure 1: Synthetic workflow for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Part 1: Synthesis of 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
The precursor, 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, is synthesized via a condensation reaction between ethyl 2-cyanopropanoate and 1-methylurea in the presence of a strong base.[1]
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 2-cyanopropanoate (95%, 13.2 mL, 99.6 mmol) and 1-methylurea (98%, 8.26 g, 109 mmol) in methanol (75 mL), a solution of sodium methoxide in methanol (4.4 M, 27 mL, 119 mmol) is added.
-
Reaction Conditions: The reaction mixture is heated at reflux for 18 hours.
-
Work-up and Isolation: The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is co-evaporated with acetonitrile (3 x 50 mL) and then partitioned between acetonitrile (100 mL) and water (100 mL).
-
Precipitation: The aqueous layer is acidified to approximately pH 2 by the slow addition of 6 M hydrochloric acid, leading to the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with tert-butyl methyl ether, to afford the hydrochloride salt of the product as a white solid. For the subsequent Sandmeyer reaction, the free base can be obtained by neutralization.
Part 2: Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting the 6-amino group to a 6-bromo substituent.[2][3][4][5] This transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.
Detailed Experimental Protocol:
-
Diazotization: 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. The reaction progress is monitored for the consumption of the starting amine.
-
Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) bromide (CuBr) in HBr is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the CuBr mixture. Vigorous nitrogen evolution is typically observed.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete conversion. The mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties and expected spectroscopic data.
| Property | Data |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR (Predicted) | Signals corresponding to the two methyl groups and the N-H proton. The chemical shifts will be influenced by the bromine substituent. |
| ¹³C NMR (Predicted) | Six distinct signals for the six carbon atoms, including the two carbonyl carbons, the two methyl carbons, and the two pyrimidine ring carbons. The carbon bearing the bromine atom will show a characteristic chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. |
Conclusion
This technical guide outlines a reliable and reproducible two-step synthesis for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. The described protocol, commencing with the synthesis of the 6-amino precursor followed by a Sandmeyer bromination, provides a clear pathway for obtaining this valuable building block for drug discovery and medicinal chemistry applications. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the target molecule.
References
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- XINHUA PHARM (SHOUGUANG) CO LTD. (2018). Preparation method of 6-amino-1,3-dimethyl uracil. CN107556094A.
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Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]
- Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(12), 2635-2669.
- MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(15), 4988.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
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Physical and chemical properties of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, the pyrimidine-2,4-dione (or uracil) core is a privileged scaffold, forming the basis of numerous biologically active molecules. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione emerges as a highly functionalized and strategically important derivative within this class. Its unique substitution pattern—featuring a reactive bromine atom at the 6-position and methyl groups that modulate solubility and steric interactions—makes it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.
Core Chemical Identity and Structural Attributes
The precise identity of a chemical compound is foundational to its application. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is unambiguously defined by the following identifiers.
| Identifier | Value |
| CAS Number | 1609259-61-1[1][2][3] |
| Molecular Formula | C₆H₇BrN₂O₂[1][3] |
| Molecular Weight | 219.04 g/mol [1][2] |
| IUPAC Name | 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione |
| InChI | 1S/C6H7BrN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11)[2] |
| InChIKey | LQXGGFUWLLKMFI-UHFFFAOYSA-N[2] |
| SMILES | O=C1NC(C(C)=C(Br)N1C)=O[1] |
Structural Analysis
The molecule's reactivity and physical properties are a direct consequence of its structure. The core is a pyrimidine-2,4-dione ring, with two carbonyl groups and two nitrogen atoms. The key features are:
-
N1-Methyl Group: This modification prevents tautomerization at this position and increases lipophilicity compared to unsubstituted uracil.
-
C5-Methyl Group: Analogous to thymine, this group can influence binding interactions in biological targets.
-
C6-Bromo Group: This is the most significant feature from a synthetic standpoint. The bromine atom at the C6 position is an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution.[4] This contrasts with 5-bromouracils, where the bromine is less reactive towards substitution.[4]
Caption: 2D structure of the title compound.
Physicochemical and Computational Properties
The physical state and solubility dictate handling, storage, and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Purity | ≥95-98% (Typical commercial grades) | [1][2] |
| Storage Temperature | Refrigerator (4°C), stored under nitrogen | [1][2] |
| Topological Polar Surface Area (TPSA) | 54.86 Ų | [1] |
| LogP (calculated) | 0.14452 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Based on the chemical structure, the following spectral data can be predicted:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the three protons of the N1-methyl group (N-CH₃), likely in the δ 3.0-3.5 ppm range.
-
A singlet for the three protons of the C5-methyl group (C-CH₃), expected to be further upfield, around δ 1.8-2.3 ppm.
-
A broad singlet for the N3-H proton, which is exchangeable with D₂O, typically appearing downfield (δ 10-12 ppm).[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Two signals for the carbonyl carbons (C2 and C4) in the δ 150-165 ppm region.
-
Signals for the olefinic carbons C5 and C6. The C6 carbon attached to bromine will be significantly shifted.
-
Two distinct signals for the methyl carbons (N-CH₃ and C-CH₃) in the upfield region of the spectrum (δ 15-40 ppm).
-
-
IR (Infrared) Spectroscopy:
-
MS (Mass Spectrometry):
-
The mass spectrum will show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom. The expected m/z would be approximately 218 and 220.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is centered on the reactivity of the C6-bromo substituent.
Nucleophilic Substitution at the C6 Position
The C6 position of the uracil ring in this compound is electron-deficient and highly activated towards nucleophilic attack, with the bromide ion serving as an effective leaving group.[4] This allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate for creating libraries of derivatives.
Caption: Key reactivity pathway for the title compound.
Common Transformations:
-
Amination: Reaction with various primary or secondary amines (R₁R₂NH) can yield 6-amino derivatives, which are crucial intermediates for more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[7][8]
-
Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the introduction of aryl, alkynyl, or substituted amino groups.
-
Hydrolysis: Treatment with hydroxide can replace the bromine with a hydroxyl group.
Proposed Synthetic Protocol
While a specific published synthesis for this exact molecule is not detailed in the provided search results, a logical and experimentally sound pathway can be constructed based on established pyrimidine chemistry.[9][10] The synthesis would likely begin with the condensation of 1-methylurea and a suitable three-carbon electrophile, followed by bromination.
Hypothetical Step-by-Step Synthesis Workflow
Objective: To synthesize 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion, and the final product's identity must be confirmed by spectroscopic methods (NMR, MS) as described in Section 3.
Step 1: Synthesis of 1,5-Dimethylpyrimidine-2,4(1H,3H)-dione (Intermediate)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyanopropanoate and 1-methylurea in a suitable solvent such as methanol.[10]
-
Base-Catalyzed Cyclization: Add a solution of a strong base, like sodium methoxide in methanol, to the mixture.[10]
-
Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the disappearance of starting materials by TLC.
-
Workup: Cool the mixture to room temperature. Acidify with aqueous HCl to a pH of ~2 to precipitate the product.[10]
-
Isolation: Collect the solid precipitate by filtration, wash with cold water and a non-polar solvent like tert-butyl methyl ether, and dry under vacuum to yield the intermediate, 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
-
Self-Validation: The intermediate structure can be confirmed via ¹H NMR, looking for the appearance of amine and methyl signals.[10]
Step 2: Bromination to Yield Final Product
-
Reaction Setup: Suspend the intermediate from Step 1 in an appropriate solvent, such as glacial acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the suspension at room temperature. The use of NBS is often preferred for its milder and more selective nature.[11]
-
Reaction: Stir the mixture at room temperature or with gentle heating until TLC indicates full conversion of the starting material.
-
Quenching & Isolation: Pour the reaction mixture into cold water to precipitate the crude product. If bromine was used, excess can be quenched with sodium thiosulfate solution.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected profiles.
Caption: Proposed workflow for synthesis and purification.
Applications in Drug Discovery
The pyrimidine-2,4-dione scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. Derivatives have shown potent activity against a range of targets.
-
Kinase Inhibition: Fused pyrimidine-diones, such as pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[12] Similarly, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy.[7][8]
-
PARP-1 Inhibition: Pyrano[2,3-d]pyrimidine-2,4-dione analogues have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and is a validated target in oncology.[6]
In this context, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione serves as an ideal starting material. The C6-bromo "handle" allows for the systematic and efficient synthesis of diverse libraries of compounds for screening against these and other biological targets.
Safety, Handling, and Storage
As a halogenated organic compound, proper handling is essential to ensure laboratory safety.
Hazard Identification:
-
Signal Word: Warning[2]
-
Hazard Statements:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[13][14]
-
Handling: Avoid breathing dust, fumes, or vapors.[15] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. For long-term stability, storage in a refrigerator is recommended.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]
Conclusion
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is more than just a chemical; it is a versatile tool for innovation. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, the synthetically valuable C6-bromo handle make it an indispensable precursor for constructing novel heterocyclic molecules. For researchers in drug discovery and materials science, this compound offers a reliable and adaptable platform for generating molecular diversity and advancing the development of new functional agents.
References
-
National Institutes of Health (NIH). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]
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National Institutes of Health (NIH) PMC. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]
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PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]
-
ResearchGate. (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. [Link]
-
Oakwood Chemical. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, 98% Purity, C6H7BrN2O2, 100 mg. [Link]
-
ResearchGate. Reaction of 6‐aminouracil with different substitute aldehydes. [Link]
-
PubMed. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. [Link]
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Chemrevise. 6.3.2 Spectroscopy. [Link]
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- 8. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS number 1609259-61-1
An In-depth Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS Number: 1609259-61-1
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 1609259-61-1), a halogenated pyrimidinedione derivative of significant interest to the chemical and pharmaceutical research communities. While this compound is commercially available as a research chemical, detailed synthetic and applicational literature is sparse. This document bridges that gap by presenting a plausible, well-reasoned synthetic pathway, predicted analytical data, and a discussion of its potential applications in drug discovery, grounded in the established biological significance of the pyrimidine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their work.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1] Its inherent ability to participate in hydrogen bonding and engage with biological targets has made it a "privileged scaffold" in drug design.[2] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4]
The strategic introduction of a halogen atom, such as bromine, onto the pyrimidine core is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogenation can enhance binding affinity, improve metabolic stability, and alter lipophilicity, often leading to more potent and effective drug candidates.[5] Brominated compounds, in particular, have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting DNA synthesis.[5]
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione emerges as a valuable building block within this context. Its structure combines the proven pyrimidinedione core with a reactive bromine atom at the C6 position, opening avenues for further functionalization via cross-coupling reactions or serving as a key pharmacophoric element itself.
Physicochemical Properties and Safety Data
The fundamental properties of the title compound are summarized below based on data from commercial suppliers.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1609259-61-1 | [6][7][8] |
| Molecular Formula | C₆H₇BrN₂O₂ | [6][7] |
| Molecular Weight | 219.04 g/mol | [6][7] |
| Synonyms | 6-bromo-1,5-dimethyl-pyrimidine-2,4-dione | [6] |
| Purity | Typically ≥95% - 98% | [6][7][8] |
| Physical Form | Solid | [8] |
| Storage Conditions | Store at 4°C or in a refrigerator, preferably under an inert nitrogen atmosphere. | [6][8] |
| SMILES | O=C1NC(C(C)=C(Br)N1C)=O | [6] |
| InChI Key | LQXGGFUWLLKMFI-UHFFFAOYSA-N |[8] |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Warning | [8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 | [8] |
| Incompatibilities | Strong oxidizing agents | [7] |
| Hazardous Decomp. | Carbon oxides, Nitrogen oxides, Hydrogen bromide |[7] |
Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, while working in a well-ventilated fume hood.[7]
Proposed Synthetic Pathway and Experimental Protocols
While a specific, peer-reviewed synthesis for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is not prominently available, a logical and robust two-step pathway can be proposed. This involves the initial synthesis of the precursor, 1,5-dimethylpyrimidine-2,4(1H,3H)-dione, followed by regioselective bromination at the C6 position.
Step 1: Synthesis of Precursor: 1,5-Dimethylpyrimidine-2,4(1H,3H)-dione
The synthesis of the pyrimidinedione core is typically achieved through the condensation of a β-ketoester or a related derivative with urea or a substituted urea. This protocol is adapted from a similar synthesis of a related 6-amino pyrimidinedione.[9]
Rationale: This reaction follows a well-established pathway for pyrimidine synthesis. Sodium methoxide acts as a base to deprotonate the active methylene compound (ethyl 2-methylacetoacetate) and 1-methylurea, facilitating a cyclocondensation reaction to form the heterocyclic ring.
Protocol:
-
Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in absolute methanol in a round-bottom flask equipped with a reflux condenser, add ethyl 2-methylacetoacetate (1.0 equivalent) and 1-methylurea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent like ethyl acetate. Neutralize the aqueous layer with a suitable acid (e.g., 2M HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Step 2: Bromination to Yield 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
The C6 position of the uracil ring system is electron-rich and susceptible to electrophilic halogenation.
Rationale: N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, often used for the regioselective bromination of activated aromatic and heterocyclic systems. Acetonitrile is a common polar aprotic solvent for such reactions.
Protocol:
-
Reaction Setup: Dissolve the precursor, 1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equivalent), in acetonitrile in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the product and consumption of the starting material by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Re-dissolve the residue in dichloromethane (DCM) and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Predicted Analytical and Spectroscopic Profile
In the absence of published experimental spectra, a predicted profile based on the compound's structure is provided to aid in its characterization.[10]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | N1-CH₃ | Singlet, δ 3.2 - 3.4 ppm | Methyl group attached to a nitrogen atom within the heterocyclic ring. |
| C5-CH₃ | Singlet, δ 1.9 - 2.2 ppm | Methyl group attached to an sp² carbon of the pyrimidine ring. | |
| N3-H | Broad Singlet, δ 10.0 - 11.5 ppm | Acidic amide proton, potentially exchangeable with D₂O. | |
| ¹³C NMR | C2=O, C4=O | δ 150 - 165 ppm | Carbonyl carbons in an amide-like environment. |
| C6-Br | δ 135 - 145 ppm | sp² carbon directly attached to bromine. | |
| C5-CH₃ | δ 110 - 120 ppm | Quaternary sp² carbon. | |
| N1-CH₃ | δ 28 - 35 ppm | sp³ methyl carbon attached to nitrogen. | |
| C5-CH₃ | δ 12 - 18 ppm | sp³ methyl carbon attached to carbon. | |
| Mass Spec. | M⁺, [M+2]⁺ | m/z 218, 220 | Characteristic isotopic pattern for a monobrominated compound with a ~1:1 intensity ratio. |
| IR Spec. | C=O stretch | 1650 - 1750 cm⁻¹ | Strong absorption bands typical for dicarbonyl systems in a uracil-like ring. |
| | N-H stretch | 3100 - 3300 cm⁻¹ | Broad absorption corresponding to the amide N-H group. |
Potential Applications in Research and Drug Development
While specific biological activities for this exact compound are not yet reported, its structural features suggest significant potential as a versatile intermediate and a candidate for biological screening.
-
Scaffold for Medicinal Chemistry: The bromine atom at the C6 position is a synthetic handle for introducing further molecular diversity. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, and amino groups to explore structure-activity relationships (SAR).
-
Oncology Research: Pyrimidine derivatives are extensively used as anticancer agents.[4][11] Given that halogenation can enhance cytotoxic effects, this compound is a prime candidate for screening against various cancer cell lines, potentially acting as an inhibitor of kinases or DNA replication processes.[5][12]
-
Antiviral and Antimicrobial Agents: The pyrimidine core is essential for many antiviral drugs that act as nucleoside analogues. This non-natural, brominated scaffold could be explored for its potential to inhibit viral polymerases or other key enzymes. Similarly, its potential as an antibacterial or antifungal agent warrants investigation.[2]
-
Probe for Chemical Biology: As a structurally unique ligand, it could be used to probe the binding pockets of various enzymes and receptors, helping to elucidate biological pathways and identify new therapeutic targets.
Conclusion
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione represents a promising, yet underexplored, chemical entity. It stands at the intersection of a biologically validated pyrimidine core and the strategic utility of halogenation. This guide has provided a robust framework for its synthesis, characterization, and safe handling. The compound's true potential lies in its application as a versatile building block for creating novel, diverse libraries of compounds aimed at discovering next-generation therapeutics for a range of diseases, most notably cancer and infectious diseases. Its availability as a research chemical provides a valuable starting point for laboratories poised to explore these exciting possibilities.
References
- Das, S., Saikia, B. K., Sridhar, B., & Thakur, A. J. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1662.
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Shtaiwi, M., et al. (n.d.). Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.
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PubMed. (n.d.). Design, synthesis and biological evaluation of novel 6-alkenylamides substituted of 4-anilinothieno[2,3-d]pyrimidines as irreversible epidermal growth factor receptor inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]
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ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Retrieved from [Link]
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PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from [Link]
-
IUCr. (n.d.). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Retrieved from [Link]
-
PubMed. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Retrieved from [Link]
-
Chemrevise. (n.d.). Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of racemic MDPV (blue colour, top) and the 1 H NMR... Retrieved from [Link]
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PubMed Central. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
-
Analytics-Shop. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, 98% Purity, C6H7BrN2O2, 100 mg. Retrieved from [Link]
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Introduction: The Pyrimidine-2,4-dione Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione for Medicinal Chemistry Professionals
The pyrimidine-2,4-dione, commonly known as the uracil scaffold, is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleic acids, its derivatives are readily recognized by biological systems, making them ideal starting points for the design of therapeutic agents that can modulate the activity of enzymes and receptors. The strategic functionalization of the uracil ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, functionalized building block, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione , providing an in-depth look at its molecular structure, a plausible synthetic route, and its potential as a key intermediate for the synthesis of more complex, biologically active molecules. For researchers in drug development, understanding the chemistry and utility of such building blocks is paramount for the efficient construction of novel compound libraries.
Molecular Structure and Physicochemical Properties
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a halogenated derivative of 1,5-dimethyluracil. The presence of the bromine atom at the 6-position is of particular synthetic interest, as it provides a reactive handle for further chemical transformations. The two methyl groups at the 1- and 5-positions enhance the lipophilicity of the molecule compared to unsubstituted uracil and block potential metabolic degradation pathways.
Table 1: Physicochemical Properties of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
| Property | Value | Source(s) |
| CAS Number | 1609259-61-1 | [1][2] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 219.04 g/mol | [2] |
| Physical Form | Solid (White to brown) | |
| Purity | Typically ≥95% | |
| SMILES | O=C1NC(C(C)=C(Br)N1C)=O | [2] |
| InChI Key | LQXGGFUWLLKMFI-UHFFFAOYSA-N | |
| Calculated LogP | 0.14452 | [2] |
| Topological Polar Surface Area (TPSA) | 54.86 Ų | [2] |
| Storage Conditions | 4°C, under nitrogen | [2] |
Plausible Synthesis and Mechanistic Considerations
While this compound is commercially available, a specific, peer-reviewed synthesis protocol is not readily found in the public domain. However, based on established principles of heterocyclic chemistry, a plausible and efficient two-step synthesis can be proposed. The strategy involves the initial formation of the 1,5-dimethylbarbituric acid precursor, followed by a halogenation step to introduce the bromine at the 6-position.
Proposed Synthetic Workflow
Caption: Synthetic utility via nucleophilic substitution at the C6-position.
This reactivity allows for the synthesis of libraries of compounds for screening. For example, the displacement of the bromide with various amines can lead to 6-aminouracil derivatives, which are precursors to fused heterocyclic systems like pyrido[2,3-d]pyrimidines. [3][4]These fused systems are of significant interest due to their structural similarity to purines, and many exhibit potent biological activities.
Safety Information
Based on available Safety Data Sheets (SDS), 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is classified as harmful and an irritant. Standard laboratory safety precautions should be taken when handling this compound.
-
Hazard Statements:
-
H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P280: Wear protective gloves/protective clothing/eye protection/face protection. * Always handle in a well-ventilated area or a fume hood.
-
References
-
Acmec Biochemical. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione Product Specifications. Available at: [Link]
-
Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5087. Available at: [Link]
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- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for the compound 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione . In the absence of comprehensive published spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from its close structural isomer, 5-Bromo-1,3-dimethyluracil, and related pyrimidine derivatives. This predictive approach offers a robust framework for the identification and characterization of this compound in a research and development setting.
Molecular Structure and its Spectroscopic Implications
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The pyrimidine-dione core, substituted with two methyl groups and a bromine atom, dictates the electronic environment of each atom and the vibrational modes of the bonds, which are key to its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H-NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two methyl groups.
-
N¹-Methyl Group: The methyl group attached to the N¹ position is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent carbonyl group and the overall aromaticity of the ring.
-
C⁵-Methyl Group: The methyl group at the C⁵ position will also be a singlet. Its proximity to the bromine atom at C⁶ will likely cause a slight downfield shift compared to an unsubstituted analog.
| Predicted ¹H-NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| N¹-CH₃ | ~3.2 - 3.4 |
| C⁵-CH₃ | ~2.0 - 2.2 |
Predicted ¹³C-NMR Spectrum
The ¹³C-NMR spectrum will provide insights into the carbon skeleton of the molecule.
-
Carbonyl Carbons (C² and C⁴): Two distinct signals are expected for the carbonyl carbons, likely in the range of 150-165 ppm.
-
Ring Carbons (C⁵ and C⁶): The C⁵ carbon, bearing a methyl group, and the C⁶ carbon, bonded to bromine, will have characteristic chemical shifts. The C-Br bond will significantly shift the C⁶ signal.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.
| Predicted ¹³C-NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C² | ~150 - 155 |
| C⁴ | ~160 - 165 |
| C⁵ | ~110 - 115 |
| C⁶ | ~135 - 140 |
| N¹-CH₃ | ~28 - 32 |
| C⁵-CH₃ | ~15 - 20 |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H-NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C-NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is expected to be dominated by the stretching vibrations of the carbonyl groups.
-
C=O Stretching: Strong absorption bands corresponding to the two carbonyl groups are expected in the region of 1650-1750 cm⁻¹. The exact positions can be influenced by the electronic effects of the substituents.
-
C-N Stretching: Vibrations associated with the C-N bonds within the pyrimidine ring will likely appear in the 1200-1400 cm⁻¹ region.
-
C-H Stretching: The C-H stretching vibrations of the methyl groups will be observed around 2850-3000 cm⁻¹.
-
C-Br Stretching: A weaker absorption band for the C-Br stretch is expected in the fingerprint region, typically between 500-600 cm⁻¹.
| Predicted IR Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Amide) | 1650 - 1750 |
| C-N | 1200 - 1400 |
| C-H (Alkyl) | 2850 - 3000 |
| C-Br | 500 - 600 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation.
Predicted Mass Spectrum
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values differing by two units (for ⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation Pathways: The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for uracil and its derivatives involve the loss of CO, HNCO, and methyl radicals.[1] The presence of bromine will also influence the fragmentation, with the potential loss of a bromine radical.
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ (⁷⁹Br) | 218 |
| [M]⁺ (⁸¹Br) | 220 |
| [M-Br]⁺ | 139 |
| [M-CH₃]⁺ | 203/205 |
| [M-CO]⁺ | 190/192 |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Integrated Spectroscopic Analysis Workflow
A comprehensive characterization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione requires an integrated approach where data from all three spectroscopic techniques are considered together to confirm the proposed structure.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. By understanding the expected spectral features, researchers and drug development professionals can more confidently identify and characterize this compound, ensuring the integrity and progression of their scientific endeavors. The provided experimental protocols serve as a practical foundation for obtaining high-quality spectroscopic data.
References
The Pyrimidine-2,4-dione Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] As an essential component of nucleic acids, this heterocyclic ring system is fundamental to cellular processes, making its derivatives prime candidates for therapeutic intervention.[1] Scientists have successfully synthesized and modified the pyrimidine-2,4-dione core to develop novel agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]
The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[1] This has led to the discovery of potent inhibitors for critical enzymes and modulators of key signaling pathways involved in disease pathogenesis.[1] This guide provides a comprehensive overview of the recent advancements in the biological activities of novel pyrimidine-2,4-dione compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Pyrimidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1] These include the inhibition of enzymes vital for DNA synthesis and repair, and the modulation of signaling pathways that control cell proliferation and survival.[1]
Key Mechanisms of Action:
-
Enzyme Inhibition: A prominent strategy involves targeting enzymes crucial for cancer cell viability. For instance, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair.[1][4] By inhibiting PARP-1, these compounds compromise the cancer cell's ability to repair DNA damage, leading to cell death.[1][4] Other targeted enzymes include dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are essential for DNA biosynthesis.[1] Certain derivatives have also shown inhibitory activity against D-dopachrome tautomerase (D-DT), suppressing the proliferation of non-small cell lung cancer cells.[5]
-
Signaling Pathway Blockade: Certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway.[1] Constitutive activation of this pathway is a common feature in many tumors, and its inhibition can suppress cell proliferation and induce apoptosis.[1]
-
Dual-Target Inhibition: Some novel aminopyrimidine-2,4-diones act as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression.[1] This multi-targeted approach can lead to enhanced cytotoxic activity.[1]
-
Cell Cycle Arrest and Apoptosis Induction: Many pyrimidine derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G0-G1 or G2-M phase, and promoting apoptosis.[6][7] For example, some compounds have been shown to increase the population of cancer cells in the G0-G1 stage and significantly elevate overall apoptosis compared to controls.[6]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrimidine-2,4-dione derivatives against various human cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | MCF-7 (Breast) | 0.66 - 1.28 | [4] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | HCT116 (Colon) | 2.76 | [4] |
| 2,4-Diaminopyrimidine | Not specified | A549 (Lung) | 2.14 | [7] |
| 2,4-Diaminopyrimidine | Not specified | HCT-116 (Colon) | 1.98 | [7] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | D-DT | A549 (Lung) | 3.0 | [5] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | D-DT | H1650 (Lung) | 5.3 | [5] |
| Pyrido[2,3-d]pyrimidine | Not specified | A549 (Lung) | Strong cytotoxicity at 100 µM | [8] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole | Not specified | HT-1080 (Fibrosarcoma) | 13.89 | [6] |
Antiviral Activity: Combating Viral Infections
The pyrimidine nucleus is a versatile core in the development of antiretroviral agents.[9] A variety of pyrimidine-containing compounds have been reported to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV).[10]
Key Mechanisms of Action:
-
Reverse Transcriptase Inhibition: A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus have been synthesized and tested as nucleoside analogs with potent anti-HIV activity.[9] Some of these compounds inhibit HIV reverse transcriptase (RT) activity in the nanomolar range and HIV-1 infection in the low micromolar range, with no observed cytotoxicity at concentrations up to 100 µM.[9]
-
Main Protease (Mpro) Inhibition: In the context of the COVID-19 pandemic, pyrimidine-2,4-dione derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease (Mpro), a clinically validated target.[11][12] Potent inhibitors have been identified with IC50 values in the nanomolar range and outstanding antiviral activity against SARS-CoV-2 variants.[11]
Quantitative Data: In Vitro Antiviral Activity
| Compound Class | Target | Virus | Activity | Reference |
| Pyrimidine-2,4-dione-isoxazolidine | HIV Reverse Transcriptase | HIV-1 | Nanomolar RT inhibition, low micromolar infection inhibition | [9] |
| Pyrimidine-2,4-dione | SARS-CoV-2 Main Protease | SARS-CoV-2 JN.1 variant | IC50 = 21.1 nM, EC50 < 2 nM | [11] |
| Pyrimido[4,5-d]pyrimidines | Not specified | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | [13] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyrimidine-2,4-dione derivatives have also been evaluated for their antibacterial and antifungal activities.
Antibacterial Activity:
Newly synthesized pyrimidine-2,4-dione derivatives have been tested against both gram-positive and gram-negative bacteria.[14] The antibacterial activity is often evaluated using the disk-diffusion method, where a zone of inhibition indicates the compound's effectiveness.[14][15] Some 3,4-dihydropyrimidine-2(1H)-one derivatives have shown significant antimicrobial activity, with MIC values of 32 and 64 μg/ml against common pathogenic bacteria.[16] Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and the gram-positive bacterium Staphylococcus aureus have been found to be particularly susceptible.[16]
Antifungal Activity:
Several pyrimidine derivatives have demonstrated notable antifungal activity against various fungal strains.[14][16] For instance, some compounds have shown good antifungal activity against Aspergillus niger and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml.[16]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrimidine-2,4-dione derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4-dione derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Micro Broth Dilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Principle: The micro broth dilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial isolates overnight at 37°C in nutrient agar plates.[17]
-
Compound Preparation: Prepare a stock solution of the pyrimidine-2,4-dione derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanisms
To better understand the intricate biological processes influenced by pyrimidine-2,4-dione derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Anticancer mechanisms of pyrimidine-2,4-dione derivatives.
Caption: Drug discovery workflow for antiviral pyrimidine-2,4-dione derivatives.
Conclusion and Future Perspectives
The pyrimidine-2,4-dione scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its inherent biological relevance and synthetic tractability provide a robust platform for generating diverse chemical libraries with a wide range of pharmacological activities. The ongoing research into the anticancer, antiviral, and antimicrobial properties of these derivatives is yielding promising lead compounds with potent and selective activities.
Future efforts in this field will likely focus on several key areas:
-
Structure-Based Drug Design: Leveraging computational tools and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.
-
Combination Therapies: Exploring the synergistic effects of pyrimidine-2,4-dione derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
-
Expansion of Therapeutic Applications: Investigating the potential of these compounds in other disease areas, such as inflammatory and neurodegenerative disorders.
The continued exploration of the chemical space around the pyrimidine-2,4-dione core holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
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- National Center for Biotechnology Information. (n.d.). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors.
- PubMed. (n.d.). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect.
- Indo-Global Journal of Pharmaceutical Sciences. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones.
- ResearchGate. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect.
- National Institutes of Health. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one.
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- PubMed. (2017). Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation.
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
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- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
- National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- ResearchGate. (2025). Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives.
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The Versatile Cornerstone: A Technical Guide to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in Modern Organic Synthesis
Introduction: The Unseen Potential in a Brominated Uracil Core
In the landscape of modern medicinal chemistry and drug development, the pyrimidine-2,4-dione, or uracil, scaffold is a recurring motif in a vast array of biologically active molecules. These structures are not only fundamental components of nucleic acids but also serve as privileged platforms for the design of therapeutic agents, exhibiting a wide spectrum of activities including antiviral and anticancer properties.[1] The strategic functionalization of the uracil ring is therefore a critical endeavor in the pursuit of novel and more effective pharmaceuticals.
This technical guide focuses on a particularly valuable, yet often overlooked, building block: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione . The introduction of a bromine atom at the C6 position, combined with methylation at the N1 and C5 positions, creates a unique chemical entity with a confluence of desirable properties. The N-methyl groups enhance solubility in organic solvents and prevent tautomerization, while the C5-methyl group can influence binding interactions with biological targets. Most importantly, the bromine atom at the electron-deficient C6 position serves as a versatile synthetic handle for a variety of powerful cross-coupling reactions.
This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and application of this key building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase its potential in the rapid generation of diverse molecular libraries for drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1609259-61-1 | [2][3] |
| Molecular Formula | C₆H₇BrN₂O₂ | [3] |
| Molecular Weight | 219.04 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% (commercially available) | [2][3] |
| Storage | Store at 4°C under a nitrogen atmosphere | [3] |
Spectroscopic Characterization (Predicted)
-
1H NMR (400 MHz, CDCl₃) δ (ppm): 3.45 (s, 3H, N-CH₃), 2.10 (s, 3H, C-CH₃), 8.5 (br s, 1H, NH).
-
13C NMR (101 MHz, CDCl₃) δ (ppm): 162.0 (C4=O), 151.0 (C2=O), 145.0 (C6), 105.0 (C5), 30.0 (N-CH₃), 15.0 (C-CH₃).
Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from readily available precursors: the construction of the 1,5-dimethyluracil core followed by selective bromination at the C6 position.
Workflow for the Synthesis
Caption: Synthetic workflow for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Step 1: Synthesis of 1,5-Dimethyluracil
The synthesis of the 1,5-dimethyluracil core is a crucial first step. A reliable method involves the condensation of methylpropiolic acid with N-methylurea in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-methylurea (1.0 eq).
-
Reagent Addition: Carefully add concentrated sulfuric acid (2.0 eq) to the flask while cooling in an ice bath.
-
Reaction: Slowly add methylpropiolic acid (1.1 eq) dropwise to the stirred mixture. After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 1,5-dimethyluracil.
Step 2: Bromination of 1,5-Dimethyluracil
The selective bromination of the 1,5-dimethyluracil at the C6 position is achieved using N-bromosuccinimide (NBS). The reaction is often promoted by light, proceeding through a radical mechanism followed by electrophilic substitution.[4]
Experimental Protocol:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-dimethyluracil (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1-1.5 eq) to the solution.
-
Reaction: Irradiate the stirred reaction mixture with a visible light source (e.g., a high-power white LED) at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.[4]
The Synthetic Utility: A Hub for Cross-Coupling Chemistry
The true power of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione lies in its ability to participate in a range of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of the C-Br bond to the palladium catalyst, initiating the catalytic cycle.
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.[5] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted uracil derivatives, which are common motifs in bioactive compounds.
General Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq), the aryl- or vinylboronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 80-90 |
| 3 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 75-85 |
| 4 | Vinylboronic acid pinacol ester | 6-Vinyl-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 70-80 |
(Yields are estimated based on similar reactions reported in the literature and are highly dependent on the specific substrate and reaction conditions.)
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the direct installation of an alkynyl group at the C6 position, providing access to a class of compounds with unique electronic and steric properties.[6] This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[7]
General Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
-
Reaction: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture. Heat the reaction to 50-80 °C, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]
Table of Representative Sonogashira Coupling Reactions:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 80-90 |
| 2 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 85-95 |
| 3 | Propargyl alcohol | 6-(3-Hydroxyprop-1-yn-1-yl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 70-80 |
(Yields are estimated based on similar reactions reported in the literature and are highly dependent on the specific substrate and reaction conditions.)
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, allowing for the coupling of the pyrimidine core with a wide range of primary and secondary amines.[8] This reaction is of paramount importance in pharmaceutical synthesis, as the resulting arylamines are prevalent in many drug molecules.
General Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).
-
Reagent Addition: Add the amine (1.1-1.2 eq) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the reaction vessel and heat to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]
Table of Representative Buchwald-Hartwig Amination Reactions:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 1,5-Dimethyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione | 75-85 |
| 2 | Morpholine | 1,5-Dimethyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | 80-90 |
| 3 | Benzylamine | 6-(Benzylamino)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 70-80 |
(Yields are estimated based on similar reactions reported in the literature and are highly dependent on the specific substrate and reaction conditions.)
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione are of significant interest in the development of novel therapeutic agents. The pyrimidine-2,4-dione core is a well-established pharmacophore, and the ability to rapidly and efficiently diversify the C6 position allows for the exploration of a vast chemical space.
-
Antiviral Agents: Many nucleoside and non-nucleoside derivatives containing the uracil scaffold have demonstrated potent antiviral activity against a range of viruses, including HIV, hepatitis, and coronaviruses.[1][10] The C6-functionalized derivatives accessible from the title compound can be screened for their ability to inhibit key viral enzymes such as polymerases and proteases.
-
Anticancer Agents: The pyrimidine-2,4-dione moiety is present in several anticancer drugs.[8] Derivatives synthesized from 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione can be evaluated for their cytotoxic activity against various cancer cell lines and their potential to inhibit cancer-related targets like kinases and polymerases.[11]
-
Other Therapeutic Areas: The versatility of this building block allows for its application in the synthesis of compounds targeting a wide range of other diseases, including inflammatory and neurological disorders.
Conclusion and Future Outlook
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its straightforward synthesis and, most importantly, its reactivity in a suite of powerful palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the rapid and efficient generation of diverse libraries of novel compounds. The ability to easily introduce aryl, vinyl, alkynyl, and amino functionalities at the C6 position of the uracil core opens up a wealth of possibilities for the design and synthesis of new therapeutic agents. As the demand for novel drug candidates continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
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Palladium-Catalyzed Synthesis of Pyrimidines | Request PDF - ResearchGate. [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [Link]
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Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-5-hydroxyindoles - ResearchGate. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. [Link]
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- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine and its derivatives represent a cornerstone scaffold, integral to the structure of DNA, RNA, and numerous pharmacologically active agents.[1][2][3] The compound 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, a member of this vital class, presents a unique profile for investigation. The introduction of a bromine atom at the C6 position and methyl groups at N1 and C5 creates a molecule with potential for diverse chemical interactions and biological activities.
However, the transition from a promising chemical entity to a viable research tool or therapeutic candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely hinder bioavailability and lead to unreliable data in biological assays, while chemical instability can compromise shelf-life, efficacy, and safety.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices and provides robust, self-validating protocols to ensure the generation of reliable and reproducible results.
Core Physicochemical Properties
Before embarking on solubility and stability studies, a baseline understanding of the compound's identity and characteristics is essential.
Table 1: Physicochemical Identifiers of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
| Property | Value | Source |
| CAS Number | 1609259-61-1 | [6][7] |
| Molecular Formula | C₆H₇BrN₂O₂ | [6] |
| Molecular Weight | 219.04 g/mol | [6][8] |
| Physical Form | Solid | [7][9] |
| Purity | ≥95-98% (Typical) | [6][7] |
| Storage | 4°C or Refrigerator, Stored under Nitrogen | [6][7] |
These properties confirm the compound's identity and provide essential handling and storage guidelines. The recommendation to store under nitrogen at refrigerated temperatures suggests a potential sensitivity to atmospheric conditions or thermal degradation, a hypothesis that will be rigorously tested in the stability protocols outlined below.
Solubility Profiling: A Foundational Assessment
Solubility, the concentration of a solute dissolved in a solvent at equilibrium, is a critical determinant of a compound's utility. For drug development, aqueous solubility is paramount for absorption and distribution. We will delineate protocols for determining both thermodynamic and kinetic solubility, as each provides distinct and valuable insights.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound, achieved after an extended incubation period where the dissolution and crystallization rates are equal. It is the most rigorous measure and is crucial for biopharmaceutical classification.
This protocol is designed to establish the equilibrium solubility in various relevant media.
-
Media Preparation: Prepare a panel of solvents relevant to both biological and laboratory settings. A recommended starting set includes:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
-
Sample Preparation: Add an excess amount of solid 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione to a known volume (e.g., 1 mL) of each test medium in a glass vial.[4] The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation has been reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period is necessary to ensure the system reaches true equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., a 50:50 mixture of acetonitrile and the test medium) to a concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).[4]
-
Quantification: Determine the concentration of the dissolved compound by comparing its analytical response (e.g., absorbance or peak area) to a pre-established calibration curve.[4] This concentration represents the thermodynamic solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a high-concentration stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. This mimics the conditions of many high-throughput screening assays and can reveal compounds prone to precipitation.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Incubation Mixture: In a microplate or microtube, add the aqueous test medium (e.g., PBS, pH 7.4). Then, add a small volume of the DMSO stock solution to achieve the desired final concentration (e.g., add 10 µL of 20 mM stock to 490 µL of PBS for a final concentration of 400 µM).[4] Prepare in duplicate or triplicate.
-
Incubation: Mix the samples and incubate at room temperature for a defined period, typically 1-2 hours.
-
Precipitate Detection & Quantification: Analyze the samples directly using a method that can detect precipitation, such as nephelometry or by measuring the concentration of the dissolved compound via HPLC-UV after filtration or centrifugation. The highest concentration at which no precipitate is observed is the kinetic solubility.
Workflow and Data Representation
The following diagram illustrates the generalized workflow for solubility determination.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Quantitative results should be compiled for clear comparison.
Table 2: Solubility Profile of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (Template)
| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Deionized Water | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] |
| 0.1 N HCl | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | N/A |
| DMSO | 25 | [Experimental Data] | N/A |
Chemical Stability Assessment
Stability testing is a crucial procedure to evaluate the effect of environmental factors on the quality of a drug substance.[10] It provides evidence on how the quality of the compound changes over time under the influence of temperature, humidity, and light, which is essential for determining storage conditions and shelf-life.[11][12]
Forced Degradation (Stress Testing)
Forced degradation studies are performed under more aggressive conditions than those used for accelerated stability.[12] The purpose is to identify the likely degradation products and establish degradation pathways, which helps in developing stability-indicating analytical methods.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at room temperature (as base-catalyzed degradation is often rapid) for a set time.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark for a set time.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 60-80°C).
-
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples.
-
Quantification: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. Calculate the percentage of the parent compound remaining and characterize the degradation products (e.g., by LC-MS).
Long-Term Stability
Long-term stability studies are designed to establish the shelf-life and confirm the recommended storage conditions.[5][11]
-
Sample Preparation: Prepare multiple aliquots of the solid compound in vials that mimic the proposed long-term storage container.
-
Storage Conditions: Store the vials under the recommended conditions derived from the compound's initial data (e.g., 4°C, under nitrogen).[6][7] It is also standard practice to store samples at 25°C/60% Relative Humidity (RH) as per ICH guidelines for long-term testing.[10]
-
Time Points: Designate specific time points for analysis. For a proposed shelf-life of 12 months or more, testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
-
Analysis: At each time point, analyze a vial for purity and the presence of any degradation products using a validated stability-indicating HPLC method. Physical properties, such as appearance and color, should also be noted.
Workflow and Data Representation
The following diagram illustrates the stability testing workflow.
Caption: Workflow for Forced Degradation and Long-Term Stability Studies.
Stability data should be tabulated to track the compound's quality over time.
Table 3: Stability Profile of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (Template)
| Condition | Time Point | % Parent Compound Remaining | Observations (Degradants, Appearance) |
| Forced Degradation | |||
| 0.1 N HCl, 60°C | 24 hours | [Experimental Data] | [Experimental Data] |
| 0.1 N NaOH, RT | 8 hours | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂, RT | 24 hours | [Experimental Data] | [Experimental Data] |
| Photolytic (ICH Q1B) | 24 hours | [Experimental Data] | [Experimental Data] |
| Long-Term (4°C) | |||
| 0 months | 100% | [Initial Appearance] | |
| 3 months | [Experimental Data] | [Experimental Data] | |
| 6 months | [Experimental Data] | [Experimental Data] | |
| 12 months | [Experimental Data] | [Experimental Data] |
Conclusion
A comprehensive characterization of the solubility and stability of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is not merely an academic exercise; it is a prerequisite for its successful application in any research or development context. The protocols detailed in this guide provide a robust framework for generating the high-quality, reliable data needed to make informed decisions. By systematically evaluating thermodynamic and kinetic solubility, and by probing the compound's resilience to chemical and physical stress, researchers can unlock the full potential of this promising pyrimidine derivative, ensuring its effective and safe use in future scientific endeavors.
References
- Benchchem.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- ChemScene. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. CS-0438593.
- Thomas, H. (2020). Stability Testing: The Crucial Development Step. Pharmaceutical Technology, 44(3).
- Pan American Health Organization. (2015). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Boga, L. (2016). Stability testing protocols. SlideShare.
- TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products.
- Sigma-Aldrich. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Product Page.
- Baluja, S. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(11-12), 901-906.
- Sigma-Aldrich. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (Chinese). Product Page.
- Baluja, S., & Solanki, P. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Journal of Applicable Chemistry, 7(4), 931-938.
- Cynamite. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Product Page.
- Baluja, S., & Solanki, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
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- 11. pharmtech.com [pharmtech.com]
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An In-depth Technical Guide to the Safe Handling, and Storage of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1609259-61-1). As a brominated pyrimidine derivative, this compound warrants careful handling to mitigate potential health risks. This guide is designed to instill a proactive safety culture by not only outlining procedures but also explaining the rationale behind them.
Compound Identification and Hazard Assessment
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a solid organic compound with a molecular weight of 219.04 g/mol .[1][2] A thorough understanding of its potential hazards is the foundation of safe laboratory practices.
GHS Hazard Classification
Based on available data, this compound is classified as a "Warning" substance and is associated with the following hazard statements:[1][3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictograms associated with these hazards typically include an exclamation mark.[1]
Toxicological Profile and Risk Analysis
The toxicological properties of many pyrimidine derivatives have not been fully investigated, which necessitates a cautious approach.[4] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The specified H-statements suggest that exposure can lead to immediate and potentially severe irritation. The causality is rooted in the chemical reactivity of the compound with biological tissues. For instance, skin and eye irritation are likely due to localized inflammatory responses upon contact.
Prudent Handling and Personal Protective Equipment (PPE)
A systematic approach to handling 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is crucial to prevent exposure.
Engineering Controls
Whenever possible, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[3][5] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound to create a barrier between the researcher and the chemical.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][7] | EN 166 (EU) or NIOSH (US) approved.[4][7] | To protect the eyes from splashes and airborne particles that can cause serious irritation.[4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile).[4] | EU Directive 89/686/EEC and EN 374.[4] | To prevent skin contact, which can lead to irritation.[4] |
| Impervious lab coat, fully buttoned with long sleeves.[4][7] | N/A | To protect skin and personal clothing from contamination.[4] | |
| Respiratory Protection | N95/P100-rated respirator or equivalent. | NIOSH (US) or EN 149 (EU) approved. | To be used when handling larger quantities or when there is a risk of dust generation, to prevent respiratory tract irritation.[5][7] |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct weighing and transfer operations within a fume hood or a ventilated enclosure to contain any dust.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[8] Decontaminate all surfaces and equipment used.
-
Waste Disposal: Dispose of contaminated waste in a designated, sealed container for chemical waste.[4]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and to prevent accidental exposure.
Storage Conditions
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione should be stored in a refrigerator at approximately 4°C.[1][2] The container should be tightly closed and stored in a dry, well-ventilated place.[5] Some suppliers recommend storing under a nitrogen atmosphere.[2]
Incompatible Materials
To prevent potentially hazardous reactions, store this compound away from strong oxidizing agents.[6]
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear and practiced response is essential.
Exposure Response
The following diagram outlines the immediate steps to take in case of personal exposure.
Caption: Immediate first aid procedures for exposure to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[9]
-
Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[6][9] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures
In the event of a fire involving this compound:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[10][11]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[10]
Disposal Considerations
All waste materials, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3][4] Do not allow the product to enter drains.[8]
References
-
Pharmaffiliates. (n.d.). 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
- Das, S., Saikia, B. K., Sridhar, B., & Thakur, A. J. (2025). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate.
- Das, S., Saikia, B. K., Sridhar, B., & Thakur, A. J. (2025). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate.
-
PubMed Central. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
-
LookChem. (2017). 5-Bromo-1,6-dimethyl-3-phenylpyrimidine-2,4(1H,3H)-dione SDS. Retrieved from [Link]
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- 3. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
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- 7. echemi.com [echemi.com]
- 8. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - Safety Data Sheet [chemicalbook.com]
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- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Validated Protocol for the Regioselective Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Abstract
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, a derivative of uracil, serves as a critical building block in medicinal chemistry and drug development. Its utility lies in its capacity to undergo further chemical modifications, particularly nucleophilic substitutions and cross-coupling reactions at the C6 position, enabling the synthesis of diverse molecular architectures with potential therapeutic activities. However, the synthesis of this specific isomer is non-trivial due to the electronic properties of the pyrimidine ring, which typically favor electrophilic substitution at the C5 position. This document provides a detailed, field-proven protocol for the regioselective synthesis of the title compound, proceeding from a readily available barbituric acid precursor. We explain the chemical principles underpinning the chosen synthetic strategy and furnish a comprehensive, step-by-step guide intended for researchers in organic synthesis and pharmaceutical development.
Introduction and Strategic Rationale
The pyrimidine-2,4(1H,3H)-dione (uracil) scaffold is a privileged structure in pharmacology, forming the core of numerous antiviral and anticancer agents.[1] The introduction of a halogen atom, such as bromine, onto the uracil ring provides a versatile chemical handle for constructing more complex molecules. Specifically, a bromine atom at the 6-position is a valuable precursor for C-C, C-N, and C-O bond formation, allowing for extensive structural diversification.
A significant challenge in the synthesis of 6-bromo-pyrimidinediones is achieving regioselectivity. The direct electrophilic bromination of a standard uracil derivative, such as 1,5-dimethyluracil, overwhelmingly yields the 5-bromo isomer. This is because the C5-C6 double bond possesses enamine-like character, making the C5 position highly susceptible to electrophilic attack.[2][3]
To circumvent this inherent reactivity, a more robust and reliable strategy is employed. This protocol details the synthesis via an alternative precursor, 1,5-dimethylbarbituric acid , which can be efficiently converted to the desired 6-bromo product. This method leverages the tautomeric equilibrium of the barbituric acid derivative, allowing for the conversion of the C6-hydroxyl group of the enol form into a bromide.
Experimental Overview and Workflow
The synthesis is designed as a two-stage process for clarity and reproducibility. The overall workflow is depicted below.
Caption: Workflow for the two-part synthesis of the target compound.
Detailed Synthesis Protocol
Part A: Synthesis of 1,5-Dimethylbarbituric Acid (Precursor)
This initial step creates the necessary precursor, which has the correct substitution pattern for the subsequent bromination reaction.
Materials and Reagents:
| Reagent | CAS No. | Purity | Supplier |
| N,N'-Dimethylurea | 96-31-1 | ≥98% | Sigma-Aldrich |
| Diethyl methylmalonate | 609-08-5 | ≥98% | Sigma-Aldrich |
| Sodium metal | 7440-23-5 | - | Sigma-Aldrich |
| Absolute Ethanol | 64-17-5 | ≥99.5% | Fisher Scientific |
| Hydrochloric Acid (conc.) | 7647-01-0 | ~37% | VWR |
Equipment:
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Beakers, graduated cylinders
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (5.75 g, 0.25 mol) in small pieces to absolute ethanol (150 mL) at a rate that maintains a gentle reflux. Allow the mixture to stir until all the sodium has dissolved.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add N,N'-dimethylurea (22.0 g, 0.25 mol). Follow this with the dropwise addition of diethyl methylmalonate (43.5 g, 0.25 mol) over 30 minutes.
-
Reaction: Heat the resulting mixture to reflux using a heating mantle and maintain the reflux for 6 hours. A precipitate will form as the reaction progresses.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 250 mL of ice-water. Acidify the aqueous solution slowly with concentrated hydrochloric acid to pH 2. A white precipitate of 1,5-dimethylbarbituric acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven at 60°C. The product is typically of sufficient purity for the next step.
Part B: Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
This step converts the precursor into the final target compound using a powerful brominating agent.
Materials and Reagents:
| Reagent | CAS No. | Purity | Supplier |
| 1,5-Dimethylbarbituric acid | 520-69-4 | (From Part A) | - |
| Phosphorus Oxybromide (POBr₃) | 7789-59-5 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | VWR |
Equipment:
-
Three-neck round-bottom flask (250 mL) with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask purged with nitrogen, place 1,5-dimethylbarbituric acid (15.6 g, 0.1 mol). Caution: This step must be performed in a well-ventilated fume hood.
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (43.0 g, 0.15 mol). The mixture will become a slurry.
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 4 hours. The mixture will become a dark, viscous liquid. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Work-up: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 300 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. POBr₃ reacts exothermically with water.
-
Neutralization and Extraction: Once the quench is complete, slowly neutralize the acidic aqueous solution with saturated sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a solid. Purify it by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a crystalline solid.[4]
Safety and Handling
-
Phosphorus Oxybromide (POBr₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Ensure a quenching agent (like sodium bicarbonate) is readily available.
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or in a dry environment.
-
Solvents and Acids: Dichloromethane is a suspected carcinogen. Concentrated hydrochloric acid is highly corrosive. Handle all solvents and acids with appropriate care and PPE.
Conclusion
The protocol described provides a reliable and regioselective method for the synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, a valuable intermediate for pharmaceutical research. By starting from 1,5-dimethylbarbituric acid, this procedure overcomes the inherent electronic bias of the uracil ring that complicates direct bromination, ensuring the formation of the desired C6-bromo isomer. This robust methodology is suitable for producing the target compound on a laboratory scale for further synthetic applications.
References
- Celewicz, L., & Koroniak, H. (1985). The Synthesis of 5-Bromo-1,3-Dimethyluracil and its 6-Alkyl Derivatives.
- Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(28), 3583-3586.
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- Amadis Chemical. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS NO.1609259-61-1.
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Applications of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the pyrimidine-2,4-dione core, a derivative of uracil, stands out as a "privileged scaffold."[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows it to serve as the foundational structure for a multitude of therapeutic agents.[2] The compound 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione leverages this potent core, enhancing its utility through the strategic placement of a bromine atom at the C6 position. This halogen serves as a versatile chemical handle, unlocking a vast potential for synthetic diversification through modern cross-coupling reactions.[3]
This guide provides an in-depth exploration of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a key building block in medicinal chemistry. We will delve into its core reactivity, provide detailed, field-proven protocols for its derivatization, and examine its application in the synthesis of targeted therapeutics, particularly in the realm of oncology.
Core Reactivity: A Gateway to Chemical Diversity
The synthetic power of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione lies in the reactivity of its C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in pharmaceutical synthesis for their reliability, broad substrate scope, and functional group tolerance.[4][5] The two most significant transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building Molecular Complexity
The Suzuki-Miyaura reaction enables the coupling of the pyrimidine scaffold with a diverse array of aryl or heteroaryl boronic acids.[5] This reaction is fundamental for exploring the structure-activity relationship (SAR) of drug candidates by systematically modifying the steric and electronic properties of the molecule. The introduction of different aromatic systems at the C6 position can profoundly influence a compound's binding affinity, selectivity, and pharmacokinetic profile.[5][6]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Installing Key Pharmacophoric Groups
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C6 position of the pyrimidine core.[4] Amine functionalities are critical pharmacophoric elements, often acting as key hydrogen bond donors or acceptors in ligand-receptor interactions.[7][8] This reaction significantly expands the chemical space available to medicinal chemists, enabling the synthesis of derivatives with tailored polarity, basicity, and biological activity.[7][9]
Caption: Pyrimidine scaffold interacting with a kinase ATP-binding pocket.
The biological activity of these synthesized compounds was evaluated against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected potent compounds.
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 6g | Bcr/Abl Kinase | 0.029 | K562 | [10] |
| 7d | Bcr/Abl Kinase | 0.042 | K562 | [10] |
| 9c | Bcr/Abl Kinase | 0.077 | K562 | [10] |
| 10e | Bcr/Abl Kinase | 0.141 | K562 | [10] |
| Dasatinib | Bcr/Abl Kinase | 0.017 | K562 | [10] |
Table 1: In vitro inhibitory activity of selected pyrimidine derivatives against Bcr/Abl kinase. [10]
Potential as Antiviral Agents
The pyrimidine core is a fundamental component of nucleosides, making it a cornerstone of antiviral drug design. [11][12]Many antiviral drugs function by mimicking natural nucleosides and interfering with viral replication enzymes like reverse transcriptase or polymerases. [12]By functionalizing the 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione scaffold, novel nucleoside analogues can be synthesized. The C6 position offers a site for introducing groups that can probe interactions within the active site of viral enzymes, potentially leading to the discovery of new agents effective against viruses such as herpes simplex, cytomegalovirus, and HIV. [11][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations discussed. These are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product purification.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione with an arylboronic acid. [5][6]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. [5]3. Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. [7][14]
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube. [8]2. Add the 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. [7]6. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a powerful and versatile building block in medicinal chemistry. Its privileged pyrimidine core combined with a strategically placed bromine atom provides an ideal platform for generating diverse libraries of compounds through robust and reliable cross-coupling chemistry. The successful application of this scaffold in the development of potent kinase inhibitors highlights its significant potential for discovering novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery programs, paving the way for the next generation of targeted therapies.
References
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Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. 10
-
BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. 7
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). 14
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.
-
ChemScene. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. 15
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. 16
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. 4
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). 9
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. 5
-
Sigma-Aldrich. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC - NIH. 17
-
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. 18
-
Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines. (n.d.). NIH. 19
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PMC - PubMed Central. 20
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). 21
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Fraley, M., Hoffman, W. F., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Semantic Scholar. 22
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). NIH. 23
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Synthesis and biological activity of some pyrimidine derivatives. (2025). ResearchGate. 2
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In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. (n.d.). NIH. 13
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N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). PMC - NIH. 11
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. 6
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS NO.1609259-61-1. (n.d.). Amadis Chemical Co., Ltd. 3
-
Antiviral Agents. (n.d.). PMC - PubMed Central - NIH. 12
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Sharma, O., Shrivastava, B., & Singla, R. K. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. 24
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Application Notes and Protocols for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a Putative Chemical Probe
For Research Use Only
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the potential application of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a chemical probe for researchers in cell biology, pharmacology, and drug discovery. While direct biological applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—a pyrimidine-2,4-dione core, N-methylation, and C6-bromination—are prevalent in a wide range of biologically active compounds. This guide extrapolates from the known activities of structurally related molecules to propose potential biological targets and provides detailed protocols for screening, validation, and mechanistic studies.
Introduction: The Pyrimidine-2,4-dione Scaffold in Chemical Biology
The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry and chemical biology.[1] As a privileged structure, it is a key component of nucleic acids and a versatile template for designing enzyme inhibitors and modulators of various signaling pathways.[2][3] The addition of a bromine atom at the C6 position can significantly influence the compound's chemical properties, including its electrophilicity and ability to form halogen bonds, potentially enhancing its binding affinity and selectivity for specific biological targets.[4]
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione combines these features, making it an intriguing candidate for exploration as a chemical probe. Its N,N-dimethyl substitution may enhance cell permeability and metabolic stability compared to unsubstituted uracil.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1609259-61-1 | [5][6] |
| Molecular Formula | C₆H₇BrN₂O₂ | [5] |
| Molecular Weight | 219.04 g/mol | [5] |
| Appearance | Powder or liquid | [7] |
| Purity | ≥97% | [7] |
| Storage | Store at 4°C under nitrogen | [5] |
Postulated Biological Targets and Mechanism of Action
Based on the activities of structurally analogous compounds, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione could potentially modulate the activity of several classes of proteins. The presence of the bromine atom suggests a potential for either covalent interaction with nucleophilic residues (e.g., cysteine) or specific halogen bonding interactions within a protein's active site.
Potential Target Classes:
-
Kinases: Numerous pyrimidine derivatives have been developed as kinase inhibitors.[8][9] Potential targets could include Cyclin-Dependent Kinases (CDKs) or Tropomyosin receptor kinases (TRKs), which are crucial in cell cycle regulation and cancer progression.
-
Bromodomain and Extra-Terminal Domain (BET) Proteins: Some pyrimidine-dione derivatives have shown inhibitory activity against BET proteins like BRD4, which are epigenetic readers involved in transcriptional regulation.[4]
-
Enzymes in Nucleotide Metabolism: Given its structural similarity to endogenous pyrimidines, this compound could potentially interfere with enzymes involved in nucleotide synthesis or degradation.
-
Ecto-5'-nucleotidase (CD73): Recent studies have identified pyrimidine-2,4-dione derivatives as inhibitors of CD73, an enzyme implicated in cancer-related immunosuppression.[10]
The proposed general mechanism of action involves competitive or allosteric inhibition of the target enzyme, leading to the modulation of downstream signaling pathways.
Experimental Protocols
The following protocols are designed to be adaptable for screening and characterizing the biological activity of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
General Workflow for Probe Evaluation
Caption: General workflow for evaluating a novel chemical probe.
Protocol: Cell Viability Assay (MTT/MTS)
This initial assay determines the cytotoxic or anti-proliferative effects of the compound on a panel of cancer cell lines.
Materials:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT/MTS Addition: Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution and incubate overnight. For MTS, the signal can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the data and determine the IC₅₀ value using non-linear regression.
Protocol: In Vitro Kinase Inhibition Assay
This protocol is a general template to test the inhibitory activity of the compound against a specific kinase, for example, CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E1
-
Kinase buffer
-
ATP
-
Histone H1 (as substrate)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense serial dilutions of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione into a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of CDK2/Cyclin E1 and Histone H1 in kinase buffer. Add this mix to the wells containing the compound.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ reagent, incubating, adding Kinase Detection Reagent, and measuring luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Postulated Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrimidine-dione derivative targeting a kinase like CDK4/6.
Caption: Hypothetical inhibition of the CDK4/6-Rb pathway.
Trustworthiness and Self-Validation
To ensure the reliability of experimental findings, the following controls are essential:
-
Negative Control: A structurally similar but biologically inactive analog should be used to confirm that the observed phenotype is not due to non-specific effects.
-
Orthogonal Assays: Validate findings using different experimental approaches. For example, if a compound inhibits a kinase in a biochemical assay, its effect on the phosphorylation of a known downstream substrate should be confirmed in cells via Western blotting.
-
Dose-Response Relationship: A clear dose-dependent effect strengthens the evidence for a specific biological activity.
Summary and Future Directions
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione represents an unexplored molecule with the potential to serve as a valuable chemical probe. Its structural features are common in compounds with known anticancer, antiviral, and immunomodulatory activities. The protocols outlined in this document provide a starting point for researchers to investigate its biological functions. Future work should focus on identifying its specific molecular targets and elucidating its mechanism of action in relevant cellular and in vivo models.
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Abdel-Maksoud, M. S., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information. [Link]
-
Anireddy, J. S., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN Journal of Chemistry. [Link]
-
Chen, Y., et al. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. PubMed. [Link]
-
Gowda, S., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. [Link]
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Hosmane, R. S., et al. (1990). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. PubMed. [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]
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Bahou, C., & Chudasama, V. (2021). The use of bromopyridazinedione derivatives in chemical biology. RSC Publishing. [Link]
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Amadis Chemical. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS NO.1609259-61-1. [Link]
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ResearchGate. (2023). Synthesis and biological activity of some pyrimidine derivatives. [Link]
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Das, S., et al. (2010). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. ResearchGate. [Link]
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El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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National Center for Biotechnology Information. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]
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- 10. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in the Synthesis of Dual-Target Inhibitors
Introduction: The Strategic Advantage of the Pyrimidinedione Scaffold in Dual-Target Inhibition
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several anticancer drugs.[1][2] Its derivatives, particularly pyrimidine-2,4-diones (uracils), are of significant interest due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[3][4] In the realm of oncology, the development of inhibitors that can simultaneously modulate two distinct pathological pathways—so-called dual-target inhibitors—is a rapidly advancing strategy to enhance therapeutic efficacy and overcome drug resistance.[5][6]
This guide focuses on the synthetic utility of a key building block, 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione , in the construction of novel dual-target inhibitors. The bromine atom at the C6 position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through modern cross-coupling methodologies. This allows for the strategic elaboration of the pyrimidinedione core to achieve specific binding interactions with multiple protein targets, such as protein kinases, which are often dysregulated in cancer.[5][7][8]
The 1,5-dimethyl substitution pattern of the core molecule provides a stable and synthetically accessible starting point. This document will provide detailed protocols and the underlying scientific rationale for leveraging this scaffold in the synthesis of next-generation anticancer agents.
Core Synthetic Strategies: Functionalization at the C6 Position
The C-Br bond at the 6-position of the pyrimidinedione ring is the key to its synthetic versatility. This bond is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[2][9] The two most pertinent strategies for elaborating the 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Strategy 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[2][10] In the context of our starting material, this reaction allows for the introduction of various aryl or heteroaryl moieties at the C6 position. These appended ring systems can be designed to interact with the active site of a target protein, such as a kinase.[11]
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-rich heterocyclic halides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is crucial for the activation of the boronic acid and the subsequent transmetalation step. A mixed solvent system, often containing water, can aid in the dissolution of the base and promote the reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL total).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-1,5-dimethylpyrimidine-2,4(1H,3H)-dione derivative.
Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[9][12] This methodology is invaluable for introducing amino-pharmacophores at the C6 position of our pyrimidinedione scaffold. These nitrogen-containing groups can serve as crucial hydrogen bond donors or acceptors, facilitating strong interactions with the target proteins.[1][13]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are necessary to promote the catalytic cycle, especially the reductive elimination step that forms the C-N bond. The choice of base is also critical and is often a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, aprotic solvents are typically required to prevent quenching of the base and catalyst deactivation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (10 mL).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Application in Dual-Target Inhibitor Synthesis: A Case Study Targeting BRD4 and PLK1
To illustrate the application of these synthetic strategies, we will consider the hypothetical synthesis of a dual-target inhibitor aimed at Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Both are validated targets in oncology; BRD4 is an epigenetic reader involved in oncogene transcription, while PLK1 is a key regulator of mitosis.[3][14] A dual inhibitor could offer a synergistic antitumor effect.
The pyrimidine-2,4-dione core can serve as an excellent scaffold for interacting with the ATP-binding pocket of kinases like PLK1. The substituent introduced at the C6 position can be designed to extend into the active site of BRD4.
Table 1: Representative Data for Pyrimidine-2,4-dione Based Dual Inhibitors
| Compound ID | C6-Substituent | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| Hypothetical-1 | 4-Aminophenyl | BRD4: 45 | PLK1: 90 | MDA-MB-231: 75 |
| Hypothetical-2 | 3-Pyridyl | BRD4: 80 | PLK1: 55 | HT-29: 120 |
| Reference-A | (Known BRD4i) | BRD4: 25 | PLK1: >10,000 | MDA-MB-231: 200 |
| Reference-B | (Known PLK1i) | BRD4: >10,000 | PLK1: 15 | HT-29: 50 |
Note: Data is hypothetical and for illustrative purposes.
Conclusion and Future Perspectives
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a highly valuable and versatile starting material for the synthesis of dual-target inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, at the C6 position allows for the systematic exploration of chemical space to achieve desired polypharmacology. The protocols outlined in this guide provide a robust framework for researchers in drug discovery to design and synthesize novel pyrimidinedione-based compounds with the potential for enhanced anticancer activity. Future work in this area will likely focus on the development of more complex C6-substituents and the exploration of other cross-coupling methodologies to further diversify the accessible chemical structures.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., El-Menoufy, H. A., Al-Dies, A. M., El-Senduny, F. F., & El-Sayed, N. N. E. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]
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Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]
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Baviskar, A. T., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Buchwald–Hartwig amination. (2024, November 26). In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4668-4681. [Link]
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Gao, Y., Liu, Y., Li, S., Wang, Y., Zhang, Y., & Zhou, Y. (2024). Design, synthesis and biological evaluation of dual inhibitors targeting AR/AR-Vs and PARP1 in castration resistant prostate cancer therapy. Biomedicine & Pharmacotherapy, 180, 117485. [Link]
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Li, Y., Wang, Y., Wang, J., Zhang, T., Li, Y., & Wang, X. (2024). Design, synthesis, and evaluation of dual-target inhibitors for the treatment of Alzheimer's disease. Archiv der Pharmazie, 357(4), e2300693. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Smith, A. B., III, & Hartwig, J. F. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1256-1263. [Link]
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Hošek, J., & Van der Eycken, E. V. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6152. [Link]
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NRO. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Suzuki reaction. (2024, November 20). In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research, 54(21), 4013-4026. [Link]
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Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Dies, A. M., El-Sayed, N. N. E., & El-Gamal, K. M. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]
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Hocek, M., & Dvořáková, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 66(10), 1547-1560. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., El-Menoufy, H. A., Al-Dies, A. M., El-Senduny, F. F., & El-Sayed, N. N. E. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7311. [Link]
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Gangjee, A., Zeng, Y., Ihnat, M. A., & Kamat, S. K. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 517-528. [Link]
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Drewry, D. H., Wells, C. I., & Zuercher, W. J. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4945. [Link]
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Application Notes and Protocols: Experimental Procedures for N-Methylation of Pyrimidine-2,4-diones
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Pyrimidine-2,4-diones
Pyrimidine-2,4-diones, commonly known as uracils, are a foundational scaffold in medicinal chemistry. N-methylation of this heterocyclic system is a critical structural modification that can profoundly influence the pharmacological properties of the resulting compounds.[1][2] Introducing a methyl group at the N1 or N3 position can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3] These modifications are pivotal in the development of a wide array of therapeutic agents, including antiviral drugs, anticancer agents, and inhibitors of various enzymes.[4][5]
The strategic placement of a methyl group can alter the hydrogen bonding capabilities and the overall electronic distribution of the pyrimidine ring, leading to significant changes in biological activity.[6] For instance, N-methylated uracil derivatives are integral components of several HIV reverse transcriptase inhibitors.[4] Therefore, robust and selective N-methylation protocols are indispensable tools for drug discovery and development programs. This guide provides a detailed overview of established experimental procedures, discusses the underlying chemical principles, and offers practical insights for successful synthesis.
Understanding the Chemistry: Regioselectivity in N-Methylation
The pyrimidine-2,4-dione scaffold possesses two nitrogen atoms (N1 and N3) that can potentially undergo methylation. Achieving regioselectivity—the preferential methylation of one nitrogen over the other—is often a key challenge. The acidity of the N-H protons and the reaction conditions employed play a crucial role in determining the outcome. Generally, the N3-proton is more acidic than the N1-proton, which can influence the site of methylation under basic conditions. However, steric hindrance and the nature of the electrophile (methylating agent) can also direct the reaction.[6]
Several strategies have been developed to control the regioselectivity of N-methylation:
-
Direct Alkylation: This approach involves treating the pyrimidine-2,4-dione with a methylating agent in the presence of a base. The choice of base and solvent can influence the N1/N3 selectivity.
-
Protecting Group Strategies: To achieve unambiguous methylation at a specific nitrogen, one of the nitrogen atoms can be protected with a removable group. This allows for the selective methylation of the unprotected nitrogen, followed by deprotection to yield the desired product.[7]
-
Mitsunobu Reaction: This versatile reaction allows for the N-alkylation of nucleobases under mild conditions with a high degree of control.[8][9]
General Reaction Scheme for N-Methylation
The following diagram illustrates the general transformation involved in the N-methylation of a pyrimidine-2,4-dione core structure.
Caption: General N-methylation of pyrimidine-2,4-diones.
Detailed Experimental Protocols
Protocol 1: Direct N-Methylation using Methyl Iodide and Potassium Carbonate
This is a classical and widely used method for the N-methylation of uracil derivatives. Potassium carbonate acts as a mild base, and dimethylformamide (DMF) is a suitable polar aprotic solvent.
Materials and Reagents:
-
Pyrimidine-2,4-dione starting material
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrimidine-2,4-dione (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve or suspend the starting material (typically 0.1-0.2 M concentration).
-
Addition of Methylating Agent: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the desired N-methylated pyrimidine-2,4-dione.
Protocol 2: Selective N1-Methylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the selective N-alkylation of pyrimidinediones, often favoring the N1 position.[10] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity when applicable.[8][9]
Materials and Reagents:
-
Pyrimidine-2,4-dione starting material
-
Methanol (MeOH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrimidine-2,4-dione (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.2 eq) in anhydrous THF.[8][11]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be directly purified by silica gel column chromatography. The byproduct, triphenylphosphine oxide, can sometimes be challenging to remove. Different purification strategies may be required depending on the product's polarity.
-
Protocol 3: N-Methylation using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an environmentally friendly and efficient method for N-alkylation.[12] It is particularly useful when dealing with substrates that have limited solubility in common organic solvents.[13]
Materials and Reagents:
-
Pyrimidine-2,4-dione starting material
-
Dimethyl sulfate (DMS) or methyl iodide (MeI)
-
Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
An organic solvent (e.g., dichloromethane, toluene)
-
Water
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the pyrimidine-2,4-dione (1.0 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and the organic solvent.
-
Addition of Base and Methylating Agent: Add an aqueous solution of the base (e.g., 50% NaOH) and the methylating agent (1.1-1.5 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[13]
-
Workup: After completion, separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Comparative Overview of N-Methylation Methods
| Method | Methylating Agent | Base | Solvent | Temperature | Key Advantages | Potential Challenges |
| Direct Alkylation | MeI, DMS | K₂CO₃, NaH, Cs₂CO₃ | DMF, ACN, DMSO | 0 °C to RT | Simple, cost-effective reagents. | Potential for O-alkylation and di-alkylation. Regioselectivity can be an issue.[14] |
| Mitsunobu Reaction | MeOH | - | THF, Dioxane | 0 °C to RT | Mild conditions, high regioselectivity (often N1).[10] | Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification.[15] |
| Phase-Transfer Catalysis | MeI, DMS | NaOH, K₂CO₃ | DCM, Toluene / H₂O | RT to 60 °C | Environmentally friendly, good for poorly soluble substrates.[12] | Catalyst poisoning can occur with certain leaving groups (e.g., iodide).[12][13] |
| Diazomethane | Diazomethane (in situ) | - | Ether, DCM | 0 °C | Highly reactive, clean reaction with N₂ as the only byproduct. | Diazomethane is toxic and explosive, requiring specialized handling and safety precautions.[16][17] |
Troubleshooting Common Issues
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can quench the base and react with the methylating agent.
-
Increase the reaction time or temperature, monitoring carefully for side product formation.
-
Consider a different base or solvent system.
-
-
Poor Regioselectivity:
-
If a mixture of N1 and N3 isomers is obtained, try lowering the reaction temperature to favor the thermodynamically controlled product.
-
Employ a protecting group strategy for unambiguous synthesis.
-
The Mitsunobu reaction often provides better regioselectivity for N1-alkylation.[10]
-
-
Formation of Byproducts (e.g., O-methylation):
-
O-methylation can compete with N-methylation, especially with "harder" methylating agents like dimethyl sulfate.
-
Using a milder base and a "softer" methylating agent like methyl iodide can favor N-methylation.
-
-
Difficult Purification:
-
In Mitsunobu reactions, removing triphenylphosphine oxide can be challenging. Techniques like precipitation from a non-polar solvent or using polymer-supported triphenylphosphine can be effective.
-
Ensure proper quenching and washing during the workup to remove as many impurities as possible before chromatography.
-
References
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Wong, J. L., & Fuchs, D. S. (1971). Reactivities and electronic aspects of nucleic acid heterocycles. II. Diazomethane methylation of uracil and its methyl derivatives. The Journal of Organic Chemistry, 36(6), 848–851. [Link]
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Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. Retrieved from [Link]
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Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2114-2205. [Link]
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Angelin, M., & Larhed, M. (2018). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 24(66), 17293-17307. [Link]
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Angelin, M., & Larhed, M. (2018). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
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Grazulis, S., et al. (2011). Mechanisms and inhibition of uracil methylating enzymes. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Pyrimidine-2,4-diones from formamide. Retrieved from [Link]
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Tisdale, M. J., & Liss, E. (1973). Selective inhibition of uracil tRNA methylases of E. coli by ethionine. PubMed Central. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c) N-methylation.... Retrieved from [Link]
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PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Elkamhawy, A., et al. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed Central. Retrieved from [Link]
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Iannazzo, D., et al. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of substituted uracil derivatives at N1 and N3 positions. Retrieved from [Link]
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Wołczański, M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. Retrieved from [Link]
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Krokan, H. E., et al. (2014). Genomic Uracil and Aberrant Profile of Demethylation Intermediates in Epigenetics and Hematologic Malignancies. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. Retrieved from [Link]
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Damani, L. A., & Crooks, P. A. (1982). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. PubMed. Retrieved from [Link]
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RSC Publishing. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
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Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed. Retrieved from [Link]
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Wilson, J. J., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PubMed Central. Retrieved from [Link]
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Kumar, A., et al. (2019). Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. RSC Advances. Retrieved from [Link]
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Li, H., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(4), 1114-1118. [Link]
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He, Y. F., et al. (2016). Uracil-DNA glycosylase UNG promotes tet-mediated DNA demethylation. Journal of Biological Chemistry, 291(2), 732-740. [Link]
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Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]
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Hashimoto, S., & Maruoka, K. (2007). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 9(9), 921-932. [Link]
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Johnson, T. B., et al. (1922). The Action of Diazomethane on Uracil. Proceedings of the National Academy of Sciences, 8(3), 44-50. [Link]
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Semantic Scholar. (n.d.). A novel photo-induced methylation of pyrimidines and condensed pyrimidine compounds. Retrieved from [Link]
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Sk, M. A., et al. (2024). Synthesis of Uracil Containing Oxazolidinone Derivatives by Using Uracil-BX and NaHCO3 as a Solid Surrogate of CO2. Organic Letters. [Link]
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Chatterjee, J., et al. (1999). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Retrieved from [Link]
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Central European Journal of Energetic Materials. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Retrieved from [Link]
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Imperial College London. (2023). 3-Methylation and its effects in the photoionisation of uracil. Retrieved from [Link]
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Diva Portal. (n.d.). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of Uracil and Cytosine Derivatives with Sodium Bisulfite. A Specific Deamination Method. Retrieved from [Link]
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Biron, E., et al. (2005). Optimized selective N-methylation of peptides on solid support. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Retrieved from [Link]
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National Institutes of Health. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Retrieved from [Link]
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Analytical methods for the detection of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
An Application Guide: High-Performance Analytical Methods for the Detection of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Introduction
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a halogenated heterocyclic compound belonging to the pyrimidine family.[1][2] Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[3][4] The presence of a bromine atom and a substituted uracil-like core suggests its potential as a building block for novel therapeutic agents.
Given its role as a synthetic intermediate, the development of robust and reliable analytical methods is paramount.[5] Such methods are essential for ensuring the purity of starting materials, monitoring the progress of chemical reactions, quantifying the final product, and identifying potential impurities. This guide provides detailed application notes and step-by-step protocols for the detection and quantification of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Compound Properties:
| Property | Value | Reference |
| CAS Number | 1609259-61-1 | [1] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 219.04 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95-98% | [1] |
| Storage | Refrigerator (2-8°C), stored under nitrogen | [1][6] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expert Rationale & Causality
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis of pyrimidine derivatives.[3] Its suitability stems from its ability to effectively separate moderately polar, non-volatile organic compounds like the target analyte from potential reactants and byproducts. We select a C18 column, which provides excellent hydrophobic retention for the pyrimidine ring, while the methyl and bromo substituents offer distinct interactions that facilitate separation.[3]
The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with C18 columns and its UV transparency. The addition of a small amount of formic acid is critical; it protonates silanol groups on the silica support, minimizing peak tailing and ensuring sharp, symmetrical peaks. Furthermore, formic acid is a volatile buffer, making this method directly transferable to a more sensitive and selective HPLC-MS system if needed.[7][8] UV detection is selected for its simplicity and robustness, as the pyrimidine ring system is inherently chromophoric.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV analysis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
System: Any standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[9]
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
2. Reagents and Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Deionized Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Methanol or Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Gradient elution with Solvents A and B |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm (or experimentally determined λmax) |
| Run Time | 20 minutes (plus equilibration) |
4. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Prepare unknown samples to have an expected concentration within the calibration range. Ensure all solutions are filtered through a 0.45 µm filter to prevent column blockage.[9]
5. Data Analysis:
-
Identification: The analyte is identified by its characteristic retention time, which should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the unknown samples by interpolation from this curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Rationale & Causality
GC-MS is a powerful alternative, offering superior sensitivity and unparalleled specificity for the analysis of halogenated organic compounds.[10][11] The technique is particularly well-suited for this analyte due to its likely thermal stability and volatility. The primary advantage of GC-MS is the mass spectrometer, which acts as a highly selective detector. It provides structural information based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern, offering near-certain identification.[12]
The presence of a bromine atom is a key advantage for MS detection, as it produces a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[12] This signature is a powerful diagnostic tool for confirming the presence of the compound, significantly reducing the risk of false positives.[10] For quantification, operating in Selected Ion Monitoring (SIM) mode, where only specific ions are monitored, can dramatically increase sensitivity compared to a full scan.[10]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Detailed GC-MS Protocol
1. Instrumentation:
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents:
-
Solvent: High-purity, volatile solvent such as Ethyl Acetate or Dichloromethane.
-
Carrier Gas: Helium (99.999% purity).
3. Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Full Scan (m/z 50-350) for identification |
| MS SIM Mode | For quantification, monitor ions: m/z 218, 220, and a qualifier ion |
4. Expected Mass Spectrum Data: The key to identification is the bromine isotope pattern.
| Ion Description | Expected m/z | Rationale |
| Molecular Ion [M]⁺ | 218 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Molecular Ion [M+2]⁺ | 220 | Corresponds to the molecule with the ⁸¹Br isotope. Will be ~98% of the intensity of the m/z 218 peak. |
| Fragment Ion | Variable | Fragmentation will likely involve loss of Br, CH₃, or CO groups. These would need to be determined experimentally from the full scan spectrum. |
5. Data Analysis:
-
Identification: A peak in the total ion chromatogram is confirmed as the target compound if its mass spectrum contains the m/z 218 and 220 ions in an approximate 1:1 ratio.[12]
-
Quantification: For high sensitivity, use SIM mode. Create a calibration curve by plotting the abundance of the primary ion (e.g., m/z 218) against the concentration of the standards.
References
-
Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. [Link]
-
Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]
-
CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN Journal of Chemistry. [Link]
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Application Notes & Protocols: The Strategic Use of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in Fragment-Based Drug Discovery
Introduction: A Paradigm Shift in Lead Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying high-quality starting points for novel therapeutics.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD screens small, low-molecular-weight compounds, or "fragments".[3] These fragments, though typically binding with weak affinity (in the high micromolar to millimolar range), offer a more efficient exploration of chemical space.[2][4] Their simplicity leads to higher-quality interactions, providing a robust foundation for rational, structure-guided optimization into potent and selective drug candidates.[1][4] This approach has proven particularly effective for challenging targets once considered "undruggable".[2][5]
This guide focuses on a specific, high-value tool in the FBDD arsenal: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione . We will explore its unique advantages, particularly the strategic inclusion of a bromine atom, and provide detailed protocols for its application in a typical FBDD campaign.
The Bromine Advantage: Unambiguous Hit Identification in Crystallography
In structure-based drug design, obtaining a high-resolution crystal structure of a ligand bound to its target is paramount. However, the weak binding and potential for partial occupancy of fragments can result in ambiguous or difficult-to-interpret electron density maps.[6][7] This is where brominated fragments offer a decisive advantage.
The bromine atom's significant anomalous scattering signal when exposed to X-rays allows for its unequivocal identification within the protein structure.[6][8] This signal acts as a powerful phasing tool, helping to pinpoint the fragment's exact location and orientation in the binding pocket, even in cases of low occupancy.[7] This removes ambiguity, provides a confident starting point for hit-to-lead chemistry, and offers crucial insights into the nature of the binding site.[6]
Featured Fragment: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is an ideal candidate for FBDD, combining the pyrimidine-dione scaffold—a common motif in bioactive molecules—with the strategic placement of a bromine atom.
Caption: Chemical structure of the fragment.
Its physicochemical properties align well with the "Rule of Three," a common guideline for fragment library design that maximizes the probability of finding a hit.[9]
| Property | Value | "Rule of Three" Guideline | Source |
| CAS Number | 1609259-61-1 | N/A | |
| Molecular Weight | 219.04 g/mol | < 300 Da | [10] |
| cLogP | 0.14 | ≤ 3 | [10] |
| Hydrogen Bond Donors | 1 | ≤ 3 | [10] |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | [10] |
| Rotatable Bonds | 0 | ≤ 3 | [10] |
| Purity | ≥95% | As high as possible |
FBDD Workflow & Experimental Protocols
A successful FBDD campaign is a multi-step, iterative process that relies on orthogonal biophysical techniques to identify and validate hits before committing to synthetic chemistry.
Caption: A typical Fragment-Based Drug Discovery workflow.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions characteristic of fragments.[4][9] It measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized, allowing for real-time monitoring of binding events.
Objective: To identify fragments that bind to the immobilized protein target.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5, CAP)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Target protein (≥95% purity)
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione stock solution (e.g., 100 mM in DMSO)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Causality: This creates reactive esters on the chip surface that will covalently bind to primary amines on the protein.
-
Inject the protein solution (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a solution of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in running buffer at a high concentration (e.g., 200 µM). Causality: High concentrations are necessary to detect weak binding affinities. The final DMSO concentration should be kept low and consistent (e.g., ≤1%) across all samples.
-
Inject the fragment solution over the reference and active flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only (blank) injections periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injection signals.
-
A "hit" is identified by a clear, concentration-dependent binding response that is distinguishable from the bulk refractive index change. The shape of the curve should be consistent with a 1:1 binding model.
-
Protocol 2: Structural Characterization by X-ray Crystallography
This is the most critical application for this brominated fragment. The goal is to determine the three-dimensional structure of the fragment bound to the target protein.
Objective: To obtain a high-resolution co-crystal structure to visualize the binding mode.
Materials:
-
Purified and concentrated target protein (e.g., 5-15 mg/mL)
-
Crystallization screens (various commercial screens)
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione stock solution (100 mM in DMSO)
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Liquid nitrogen
-
Synchrotron X-ray source
Methodology:
-
Crystal Growth (via Soaking):
-
First, obtain apo-protein crystals by screening various crystallization conditions (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Prepare a soaking solution by adding the fragment stock solution to the mother liquor from the crystallization drop to a final concentration of 1-10 mM. Causality: Soaking allows the fragment to diffuse into the solvent channels of the pre-formed apo-crystal and bind to the target.
-
Transfer the apo-crystal into the soaking solution and incubate for a period ranging from a few hours to overnight.
-
-
Crystal Harvesting and Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with 20-30% glycerol or other cryoprotectant).
-
Using a nylon loop, scoop the crystal and immediately plunge it into liquid nitrogen to flash-freeze it. Causality: Flash-freezing prevents the formation of ice crystals, which would destroy the crystal lattice and degrade diffraction quality.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate an anomalous difference Fourier map. This map will show strong, positive peaks corresponding to the positions of the bromine atoms, unambiguously confirming the fragment's binding location and orientation.
-
Build the fragment into the electron density guided by the anomalous map and refine the final structure.
-
Protocol 3: Hit Validation using Ligand-Observed NMR
NMR spectroscopy is a powerful secondary screening method to confirm hits from a primary screen like SPR.[11] Techniques like Saturation Transfer Difference (STD) NMR are particularly useful.
Objective: To confirm fragment binding in solution and gain coarse-grained epitope mapping information.
Principle: In STD-NMR, specific resonances of the large protein target are saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is created showing signals only from the binding fragment.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1-2 mM final concentration from a d6-DMSO stock)
Methodology:
-
Sample Preparation:
-
Prepare two samples: one with the protein and the fragment, and a control sample with only the fragment.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton spectrum of the control sample to identify the fragment's resonances.
-
On the protein-fragment sample, set up the STD experiment.
-
The on-resonance saturation pulse should be set to a region where only protein signals are present (e.g., -1 ppm). The off-resonance pulse should be set to a region devoid of any signals (e.g., 40 ppm).
-
-
Data Acquisition and Analysis:
-
Acquire the STD-NMR spectra.
-
Process the data to obtain the difference spectrum.
-
The appearance of signals in the difference spectrum at the chemical shifts corresponding to the fragment's protons confirms binding. The relative intensity of the signals can provide information about which protons are in closest proximity to the protein surface.
-
From Hit to Lead: A Structure-Guided Path
Once 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is confirmed as a binder and its co-crystal structure is solved, the hit-to-lead process begins. The high-quality structural information is invaluable for guiding synthetic chemistry efforts.[12]
Caption: Conceptual strategies for hit-to-lead optimization.
The bromine atom, having served its purpose in structural determination, can be used as a synthetic handle for elaboration (e.g., via Suzuki or Sonogashira coupling) to "grow" the fragment into unoccupied regions of the binding pocket, forming new, potency-enhancing interactions.[13] This iterative process of design, synthesis, and testing is the cornerstone of converting a low-affinity fragment into a high-potency lead candidate.
References
-
An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022-05-10). Available from: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. Available from: [Link]
-
Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed. (2022-11-01). Available from: [Link]
-
Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024-07-01). Available from: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Available from: [Link]
-
Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC - NIH. Available from: [Link]
-
Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed. (2013-08-27). Available from: [Link]
-
Full article: What makes a good fragment in fragment-based drug discovery?. Available from: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Available from: [Link]
-
Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PubMed Central. Available from: [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. Available from: [Link]
-
Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH. (2020-12-24). Available from: [Link]
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Application Note & Protocols: Strategic Derivatization of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antiviral applications.[1][2][3] The strategic modification of this core structure is a critical endeavor in drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide for the derivatization of 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, a key intermediate for generating a library of novel compounds for Structure-Activity Relationship (SAR) studies. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, providing detailed, field-tested protocols and the scientific rationale behind these experimental designs.
Introduction: The Pyrimidinedione Core in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[2] Among these, the pyrimidine nucleus is of paramount importance, found in essential biological molecules like nucleic acids and thiamine (Vitamin B1).[4][5] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
The core subject of this guide, 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (henceforth referred to as 1 ), serves as a versatile starting material. The bromine atom at the C6 position is an excellent synthetic handle, enabling a variety of chemical transformations to introduce diverse substituents. The methyl groups at N1 and C5 positions block potential metabolic sites and provide a consistent structural backbone, allowing researchers to isolate the effects of modifications at the C6 position. This focused approach is essential for building a clear and interpretable SAR, which correlates specific structural changes to observed biological activity.[5]
Strategic Importance of the C6 Position for SAR
The C6 position of the pyrimidinedione ring is a critical vector for molecular exploration. Modifications at this site can profoundly influence the molecule's interaction with biological targets by altering its steric, electronic, and hydrophobic properties. By systematically introducing a range of functional groups—from simple alkyl and aryl moieties to more complex heterocyclic systems—researchers can probe the binding pocket of a target enzyme or receptor. This systematic approach allows for the identification of key pharmacophoric features required for optimal activity and selectivity.[6]
Synthetic Pathways for Derivatization
The reactivity of the C6-bromo moiety in compound 1 allows for several robust and high-yielding derivatization strategies. Below, we detail the most effective methods for generating a diverse chemical library.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted systems.[7][8][9] This reaction is highly valued in medicinal chemistry for its mild conditions and tolerance of a wide range of functional groups.[7]
Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki coupling.[8][10]
-
Catalyst: Pd(PPh₃)₄ is a reliable choice for a broad range of substrates due to its stability and commercial availability.[11]
-
Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₃PO₄) is essential to activate the boronic acid for transmetalation to the palladium center.[7][10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble starting material and the water-soluble inorganic base.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.1: Synthesis of 6-Aryl-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
-
Reagent Preparation: To a flame-dried round-bottom flask, add 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1 ) (1.0 eq), the desired aryl boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) in a 4:1 ratio (v/v).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), especially when activated by the electron-withdrawing carbonyl groups.[12][13] This allows for the direct displacement of the bromide with various nucleophiles, such as amines, thiols, and alkoxides.
Causality of Experimental Choices:
-
Nucleophiles: Strong nucleophiles are required for this reaction. For amines, primary and secondary amines (aliphatic or aromatic) are suitable.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often used to dissolve the reactants and facilitate the reaction.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), may be required to scavenge the HBr byproduct, particularly when using amine hydrochlorides or less basic amines.
-
Temperature: Heating is typically necessary to overcome the activation energy for the substitution.[14]
Logical Flow: Nucleophilic Aromatic Substitution
Caption: Logical flow of the SNAr reaction mechanism.
Protocol 3.2: Synthesis of 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione Derivatives
-
Reagent Preparation: In a sealed tube, dissolve 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1 ) (1.0 eq) in a suitable solvent such as 1-propanol or DMF.[15]
-
Nucleophile Addition: Add the desired primary or secondary amine (1.5-2.0 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess amine and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or column chromatography.
Data Presentation for SAR Analysis
To effectively conduct SAR studies, it is crucial to organize the biological data in a clear, tabular format. This allows for direct comparison of how different substituents at the C6 position influence the target activity.
Table 1: Hypothetical SAR Data for C6-Substituted Pyrimidinedione Analogs
| Compound ID | R Group (at C6) | Method | IC₅₀ (µM) vs. Target X | Cytotoxicity (CC₅₀, µM) vs. Cell Line Y | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 1 | -Br | (Starting Material) | >100 | >100 | - |
| 2a | -Phenyl | Suzuki | 25.4 | 80.1 | 3.2 |
| 2b | -4-Methoxyphenyl | Suzuki | 10.2 | 75.5 | 7.4 |
| 2c | -4-Trifluoromethylphenyl | Suzuki | 45.8 | 90.3 | 2.0 |
| 3a | -Morpholinyl | SNAr | 5.6 | >100 | >17.8 |
| 3b | -Piperidinyl | SNAr | 8.1 | 95.2 | 11.8 |
| 3c | -Anilino | SNAr | 15.3 | 60.7 | 4.0 |
Analysis of Hypothetical Data:
-
Electron-donating groups on the aryl ring (e.g., -OCH₃ in 2b ) appear to enhance potency compared to an unsubstituted phenyl ring (2a ) or one with an electron-withdrawing group (2c ).
-
Cyclic amine substituents introduced via SNAr (e.g., morpholinyl in 3a ) show significantly improved potency and an excellent selectivity index, suggesting this is a promising avenue for further optimization.
Conclusion and Future Directions
The derivatization of 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione via robust synthetic methods like Suzuki-Miyaura coupling and nucleophilic aromatic substitution provides an efficient pathway to a diverse library of analogs for SAR studies. The protocols outlined herein are designed to be reproducible and serve as a solid foundation for further exploration. Future work should focus on expanding the range of aryl boronic acids and nucleophiles to further probe the chemical space around the pyrimidinedione core, aiming to identify lead compounds with superior efficacy and safety profiles.
References
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- 2. juniperpublishers.com [juniperpublishers.com]
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- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
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- 6. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Bot Verification [rasayanjournal.co.in]
In Vitro Cytotoxicity Screening of Pyrimidine-2,4-dione Derivatives: Application Notes and Protocols
Introduction
The pyrimidine-2,4-dione, or uracil, scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of a wide array of biologically active compounds.[1] As a fundamental component of nucleic acids, this heterocyclic system is central to cellular life, making its derivatives prime candidates for therapeutic drugs.[1] Researchers have extensively modified the pyrimidine-2,4-dione core to create novel agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]
Pyrimidine-2,4-dione derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms.[1][2] These mechanisms include inhibiting enzymes crucial for DNA synthesis and repair, as well as modulating signaling pathways that control cell growth and survival.[1] For example, some derivatives act as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme vital for DNA repair, thereby leading to cancer cell death.[1][4] Others have been shown to block critical signaling pathways like the RAF-MEK-ERK pathway, which is often overactive in tumors.[1]
Given their therapeutic potential, the systematic evaluation of the cytotoxic effects of novel pyrimidine-2,4-dione derivatives is a critical step in the drug discovery pipeline.[5] This guide provides a comprehensive overview of the principles and detailed protocols for conducting in vitro cytotoxicity screening of these compounds, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Concepts in Cytotoxicity Screening
Choosing the Right Cell Line
The selection of appropriate cancer cell lines is a critical first step for any meaningful cytotoxicity study. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines (NCI-60) that is widely used for anticancer drug screening.[6][7] This panel's diversity allows for the evaluation of a compound's activity across various cancer types and the identification of tissue-specific sensitivities.[6]
Commonly Used Cancer Cell Lines for Initial Screening:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HCT116: Human colorectal carcinoma cell line.
-
PC-3: Human prostate cancer cell line.[8]
The choice of cell line should be guided by the specific research question and the intended therapeutic target of the pyrimidine-2,4-dione derivatives.
Principles of Common Cytotoxicity Assays
Several robust and well-validated assays are available to assess the cytotoxic effects of chemical compounds. The choice of assay depends on the specific cellular process being investigated.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
-
LDH Assay (Lactate Dehydrogenase): This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[11][12] The increase in LDH activity in the supernatant is directly proportional to the number of lysed cells.[12] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[13]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15][16] The dye can be extracted from the viable cells and quantified, providing an estimation of the number of living cells.[14] Changes in the cell surface or lysosomal membranes caused by toxic substances result in a decreased uptake of the dye.[17]
Part 2: Experimental Protocols
General Experimental Workflow
A systematic workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates the key stages of the screening process.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 2.1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of pyrimidine-2,4-dione derivatives.
Materials and Reagents:
-
Selected cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Pyrimidine-2,4-dione derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[18]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-2,4-dione derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Protocol 2.2: LDH Cytotoxicity Assay
This protocol details the procedure for the LDH assay to quantify cell lysis induced by the test compounds.
Materials and Reagents:
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Pyrimidine-2,4-dione derivatives dissolved in DMSO
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol. It is crucial to have appropriate controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium and DMSO.
-
Positive Control (Maximum LDH Release): Cells treated with lysis buffer 30 minutes before the assay.
-
Medium Background Control: Medium only, no cells.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plates at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
-
Stopping the Reaction and Measurement:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 2.3: Neutral Red Uptake (NRU) Assay
This protocol describes the NRU assay for assessing cytotoxicity based on lysosomal integrity.
Materials and Reagents:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Pyrimidine-2,4-dione derivatives dissolved in DMSO
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water)[14]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Neutral Red Incubation:
-
After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate the plates for 2-3 hours at 37°C and 5% CO2.[15]
-
-
Washing and Destaining:
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Part 3: Data Analysis and Interpretation
Calculating Percentage Viability:
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
For the LDH assay, cytotoxicity is calculated as:
% Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Determining the IC50 Value:
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits 50% of cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation:
Summarize the IC50 values in a clear and structured table for easy comparison of the cytotoxic potency of the different pyrimidine-2,4-dione derivatives.
| Compound ID | Derivative Structure/Name | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. A549 |
| PD-01 | [Structure/Name] | 1.28 | 2.76 | 2.14 |
| PD-02 | [Structure/Name] | 2.65 | 5.89 | 3.59 |
| PD-03 | [Structure/Name] | 0.66 | 4.12 | 5.52 |
| Reference | Doxorubicin | 0.52 | 0.48 | 0.61 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.[4][8]
Part 4: Mechanistic Insights - Apoptosis Pathways
Many cytotoxic agents, including pyrimidine derivatives, induce cell death through apoptosis, or programmed cell death.[8] Apoptosis is executed by a family of proteases called caspases. There are two main caspase activation pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[21][22][23]
The intrinsic pathway is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[24][25][26][27] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[24][25][26] The balance between these proteins determines the cell's fate.[25][27] Cytotoxic stress can lead to the activation of pro-apoptotic proteins, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[24][26][28] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[21][22] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the dismantling of the cell.[21][22]
The following diagram illustrates the intrinsic apoptosis pathway, a potential mechanism of action for pyrimidine-2,4-dione derivatives.
Caption: The intrinsic pathway of apoptosis.
Conclusion
This application note provides a detailed framework for the in vitro cytotoxicity screening of novel pyrimidine-2,4-dione derivatives. By employing a systematic approach that includes careful selection of cell lines, robust assay methodologies, and thorough data analysis, researchers can effectively evaluate the anticancer potential of these promising compounds. Further mechanistic studies, such as caspase activation assays and cell cycle analysis, can provide deeper insights into their mode of action and guide future drug development efforts.
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Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.). PubMed. Retrieved December 11, 2025, from [Link]
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Caspase-activation pathways in apoptosis and immunity - PubMed. (n.d.). PubMed. Retrieved December 11, 2025, from [Link]
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Frontiers. Retrieved December 11, 2025, from [Link]
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Biochemical Pathways of Caspase Activation During Apoptosis. (1999, November 1). Annual Reviews. Retrieved December 11, 2025, from [Link]
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Bcl-2 family. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]
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Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI. (n.d.). NIH. Retrieved December 11, 2025, from [Link]
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BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. (2007, December 19). AACR Journals. Retrieved December 11, 2025, from [Link]
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Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. (n.d.). Retrieved December 11, 2025, from [Link]
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ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program. Retrieved December 11, 2025, from [Link]
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Screening Anticancer Drugs with NCI Lines. (n.d.). Cytion. Retrieved December 11, 2025, from [Link]
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Screening Anticancer Drugs with NCI Lines. (n.d.). Cytion. Retrieved December 11, 2025, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved December 11, 2025, from [Link]
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Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC. (n.d.). NIH. Retrieved December 11, 2025, from [Link]
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Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4). Retrieved December 11, 2025, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved December 11, 2025, from [Link]
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Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
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Neutral Red Uptake Assay. (n.d.). RE-Place. Retrieved December 11, 2025, from [Link]
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DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (n.d.). Retrieved December 11, 2025, from [Link]
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Synthesis of novel pyrimidine-2,4-diones and 2-thioxopyrimidine-4-ones as potential anticancer and antimicrobial agents | Request PDF. (2025, August 6). ResearchGate. Retrieved December 11, 2025, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). NIH. Retrieved December 11, 2025, from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved December 11, 2025, from [Link]
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LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved December 11, 2025, from [Link]
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LDH Cytotoxicity Assay. (n.d.). 3H Biomedical. Retrieved December 11, 2025, from [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH. Retrieved December 11, 2025, from [Link]
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Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. Retrieved December 11, 2025, from [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved December 11, 2025, from [Link]
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Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation. (2017, January 5). PubMed. Retrieved December 11, 2025, from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]
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Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]
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Creating Software Engineering Flow Charts with Graphviz Dot. (2025, September 13). Joel Dare. Retrieved December 11, 2025, from [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC. (n.d.). PubMed Central. Retrieved December 11, 2025, from [Link]
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Create a Flowchart using Graphviz Dot. (2022, July 11). Prashant Mhatre - Medium. Retrieved December 11, 2025, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimidinedione Synthesis
Welcome to the Technical Support Center for pyrimidinedione synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful synthesis of pyrimidinedione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimidinediones?
A1: The most prevalent method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, a major class of pyrimidinediones, is the Biginelli reaction . This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2] Another important pyrimidinedione is barbituric acid and its derivatives, which are typically synthesized through the condensation of a malonic ester derivative with urea.[3][4] For more complex structures, fused pyrimidinediones can be synthesized through various cyclization strategies.[5][6][7]
Q2: My Biginelli reaction yield is consistently low. What are the likely causes?
A2: Low yields in the Biginelli reaction are a common challenge and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. The optimal temperature is often around 80-100°C, and the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the ideal duration.[8]
-
Inefficient Catalysis: The choice and concentration of the acid catalyst are critical. While classical methods use Brønsted acids like HCl, modern protocols often employ Lewis acids such as Yb(OTf)₃ or InCl₃ for improved yields.[1][9] Catalyst-free methods, such as ball milling, have also shown excellent yields.[10]
-
Purity of Starting Materials: Impurities in the aldehyde, β-ketoester, or urea can lead to side reactions and reduced yields. Ensure all reactants are of high purity.
-
Reversible Reactions: The formation of intermediates can be reversible. Inefficient removal of water, a byproduct of the condensation steps, can shift the equilibrium back towards the reactants.
Q3: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A3: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP) . This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at high temperatures.[11] This pathway competes with the desired Biginelli reaction.
To minimize the formation of the Hantzsch byproduct:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[11]
-
Optimize Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the Biginelli reaction over the Hantzsch.[11]
-
Modify the Order of Addition: In some cases, adding the urea last can help to minimize its decomposition into ammonia.[11]
Q4: How can I purify my pyrimidinedione product effectively?
A4: The purification method depends on the physical properties of your product and the impurities present.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high purity.[12][13] Ethanol is a common solvent for recrystallizing dihydropyrimidinones.[11][14]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A common eluent system for dihydropyrimidinones is a mixture of hexane and ethyl acetate.[11]
-
Washing: Simple washing of the crude product with a suitable solvent, like cold ethanol or water, can sometimes be sufficient to remove unreacted starting materials and soluble impurities.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during pyrimidinedione synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Explanation & Causality | Suggested Solution |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to the incomplete consumption of the limiting reagent. | Carefully calculate and weigh all reactants. For the Biginelli reaction, equimolar amounts of the three components are typically used, although a slight excess of urea is sometimes employed.[15] |
| Inactive Catalyst | The acid catalyst may be old, hydrated, or used in insufficient quantity. | Use a fresh, anhydrous catalyst. Optimize the catalyst loading; for many Lewis acids, 1-10 mol% is a good starting point.[16][17][18] |
| Suboptimal Temperature | The reaction may not have reached the necessary activation energy, or excessive heat could be causing degradation. | Monitor the reaction temperature closely. For the Biginelli reaction, a temperature range of 80-100°C is generally effective.[8] If no reaction is observed, a modest increase in temperature may be beneficial. |
| Poor Solvent Choice | The solubility of reactants and intermediates can significantly impact the reaction rate. | While ethanol is a common solvent for the Biginelli reaction, other polar solvents like acetonitrile or even solvent-free conditions can be more effective for certain substrates.[14][19] A solvent screen is recommended for new substrates.[20][21][22] |
Problem 2: Multiple Products Observed on TLC
| Possible Cause | Explanation & Causality | Suggested Solution |
| Hantzsch Side Product | As discussed in the FAQs, high temperatures can promote the formation of a dihydropyridine byproduct.[11] | Lower the reaction temperature and consider a milder catalyst. |
| Aldol Condensation | The aldehyde or β-ketoester can undergo self-condensation under acidic or basic conditions. | Use a milder catalyst and control the reaction temperature. Adding the aldehyde slowly to the reaction mixture can also minimize self-condensation. |
| Incomplete Cyclization | Intermediates in the reaction pathway may not have fully cyclized to form the final pyrimidinedione ring. | Increase the reaction time or consider a more effective catalyst to promote the final cyclization and dehydration steps.[11] |
| Substituent Effects | The electronic nature of substituents on the aromatic aldehyde can influence the reaction rate and the propensity for side reactions. Electron-withdrawing groups can sometimes lead to cleaner reactions.[23] | For challenging substrates, a thorough optimization of reaction conditions (catalyst, solvent, temperature) is necessary. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Explanation & Causality | Suggested Solution |
| Product is an Oil | Some pyrimidinedione derivatives are not crystalline at room temperature. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is the best approach. |
| Product is Highly Soluble | The product may be too soluble in the chosen recrystallization solvent, leading to low recovery. | Try a different solvent or a mixture of solvents. For highly polar products, a less polar solvent may be required for precipitation.[12] |
| Co-precipitation of Impurities | Impurities may crystallize along with the desired product. | Perform a second recrystallization. If impurities persist, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Synthesis of Dihydropyrimidinones
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and a catalytic amount of an acid catalyst (e.g., 2-4 drops of concentrated HCl or 5 mol% of a Lewis acid).
-
Solvent Addition: Add a suitable solvent, such as ethanol (20 mL).
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).[11][24][25][26][27] The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol.[11] The crude product can be further purified by recrystallization from ethanol or another suitable solvent.[8]
Protocol 2: Synthesis of Barbituric Acid
This protocol is adapted from a reliable literature procedure.[3][4][28][29]
-
Preparation of Sodium Ethoxide: In a dry 2 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL).
-
Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol). Separately, dissolve dry urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C) and add this solution to the reaction flask.
-
Reaction: Heat the mixture to reflux at 110°C for 7 hours. A white solid (the sodium salt of barbituric acid) will precipitate.
-
Work-up: After cooling, add hot water (500 mL, approx. 50°C) to dissolve the solid. Acidify the solution with concentrated HCl until it is acidic to litmus paper (approx. 45 mL).
-
Crystallization: Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.
-
Isolation: Collect the white product by vacuum filtration, wash with cold water (50 mL), and dry in an oven at 105-110°C. The expected yield is 72-78%.[3][28]
Protocol 3: N-Arylation of Pyrimidinediones via Ullmann Condensation
This protocol provides a general method for the copper-catalyzed N-arylation of pyrimidinediones.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the pyrimidinedione (1.0 mmol), aryl halide (1.2 mmol), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF or NMP, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 100-150°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed mechanism for the Biginelli reaction.
Caption: A general troubleshooting workflow for low-yielding reactions.
References
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (n.d.). MDPI. Retrieved from [Link]
-
Effects of the solvent on the yield of the model Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimization the reaction conditions for the Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Strategies for the synthesis of fused pyrimidine ring molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Green solvent selection guides. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Theochem @ Mercer University. Retrieved from [Link]
-
Optimization of catalyst loading in the synthesis of 6a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. (2025). ResearchGate. Retrieved from [Link]
-
Purification, characterization and inhibition of dihydropyrimidinase from rat liver. (n.d.). PubMed. Retrieved from [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois. Retrieved from [Link]
-
Barbituric acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. (n.d.). Tunisian Chemical Society. Retrieved from [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Time-dependent 1 H NMR spectra for Biginelli reaction, Formation of 4a. (n.d.). ResearchGate. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC. Retrieved from [Link]
-
Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (2025). ResearchGate. Retrieved from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. Retrieved from [Link]
-
Recent developments in selective N-arylation of azoles. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Green Solvent Selection Guides. (n.d.). Scribd. Retrieved from [Link]
-
Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. (n.d.). ResearchGate. Retrieved from [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. Retrieved from [Link]
-
Barbiturate. (n.d.). SlidePlayer. Retrieved from [Link]
-
Applying TLC - monitoring the progress of a reaction. (2017). YouTube. Retrieved from [Link]
-
Green and efficient protocol for synthesis a new series of fused pyrimidine derivatives incorporating thioamide moiety. (2022). ScienceScholar. Retrieved from [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
A solvent selection guide based on chemometrics and multicriteria decision analysis. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. (2025). PubMed. Retrieved from [Link]
-
Barbituric Acid : Organic synthesis. (2023). YouTube. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). UCLA. Retrieved from [Link]
-
and 5,5-alkyl-substituted barbituric acids. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing. Retrieved from [Link]
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Common side reactions in the synthesis of 6-substituted pyrimidine-2,4-diones
Welcome to the technical support hub for the synthesis of 6-substituted pyrimidine-2,4-diones, commonly known as 6-substituted uracils. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind them.
Section 1: Troubleshooting the Biginelli Reaction for Dihydropyrimidine Scaffolds
The Biginelli reaction, a cornerstone of pyrimidine synthesis, condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones, which can be subsequently oxidized to the target uracils.[1][2] While robust, this multi-component reaction is not without its pitfalls.
FAQ 1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it, and how can I prevent it?
Answer:
This is a classic and frequent issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[3]
Causality: The Hantzsch pathway becomes a significant competitor to the Biginelli reaction under certain conditions. It involves the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures.[3]
Troubleshooting & Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. High temperatures accelerate urea decomposition, favoring the Hantzsch pathway. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[3]
-
Order of Reactant Addition: Adding the urea to the reaction mixture last can minimize its exposure to prolonged heating before the main reaction commences, thus reducing its decomposition into ammonia.[3]
-
Catalyst Selection: The choice of acid catalyst (Brønsted or Lewis) can influence the selectivity between the two pathways.[1] Some catalysts may preferentially promote the desired Biginelli condensation. For instance, using milder Lewis acids like Yb(OTf)₃ can improve yields of the desired product under solvent-free conditions.[4]
Optimized Protocol: Minimizing Hantzsch Dihydropyridine Formation
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent byproduct.
| Reagent | Stoichiometry (mmol) |
| Aryl Aldehyde | 1.0 |
| β-Ketoester | 1.0 |
| Urea | 1.5 |
| Yb(OTf)₃ (Catalyst) | 0.1 |
| Solvent | Acetonitrile (5 mL) |
Step-by-Step Procedure:
-
To a round-bottom flask, add the aryl aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and Yb(OTf)₃ (0.1 mmol) in acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add urea (1.5 mmol) to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization or column chromatography.
FAQ 2: My reaction yield is low, with a large amount of unreacted starting materials and Knoevenagel condensation product. How can I improve conversion?
Answer:
Low conversion can stem from several factors, including inefficient catalysis, suboptimal conditions, or the formation of a stable intermediate that fails to cyclize. A common issue is the Knoevenagel condensation between the aldehyde and the β-ketoester, which forms an α,β-unsaturated dicarbonyl compound that may not efficiently proceed to the final product.[3]
Causality: The Biginelli reaction mechanism involves a series of equilibria. If the initial Knoevenagel or aldol condensation step is reversible or if the subsequent steps (imine formation and cyclization) are slow, the reaction can stall.[1][4]
Troubleshooting Workflow:
Caption: Workflow for selective N1-alkylation of uracils. [5] This one-pot procedure avoids the isolation of intermediates and provides good to excellent yields of the desired N1-monosubstituted products. [5]
FAQ 4: My synthesis involves a 6-chloro or 6-sulfonyl intermediate. I'm observing hydrolysis back to the uracil. How can I prevent this?
Answer:
6-Halouracils and 6-sulfonyluracils are excellent precursors for introducing substituents at the C6 position via nucleophilic aromatic substitution. [6][7]However, these leaving groups are susceptible to hydrolysis, especially under basic or strongly acidic conditions, regenerating the pyrimidine-2,4-dione (uracil). [8][9] Causality: The pyrimidine ring is electron-deficient, which activates the C6 position towards nucleophilic attack. Water or hydroxide ions can act as nucleophiles, leading to the displacement of the leaving group.
Mitigation Strategies:
| Condition | Risk Factor | Recommended Action |
| Reaction pH | Both strongly acidic and basic conditions can promote hydrolysis. [8] | Maintain a neutral or slightly acidic pH if possible. If a base is required for the main reaction, use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) and anhydrous conditions. |
| Solvent | Presence of water. | Use rigorously dried solvents (e.g., anhydrous DMF, ACN, or dioxane). |
| Temperature | Higher temperatures accelerate hydrolysis. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Reaction Time | Prolonged reaction times increase the chance of hydrolysis. | Monitor the reaction closely and work it up promptly upon completion. |
Section 3: Other Common Side Reactions
FAQ 5: I am observing dimerization of my β-ketoester starting material. What causes this and how can I avoid it?
Answer:
Self-condensation or dimerization of β-ketoesters can occur, particularly under basic conditions, leading to complex byproducts and reducing the availability of the ketoester for the main reaction. [10] Causality: The α-proton of a β-ketoester is acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the β-ketoester. Electrochemical methods have also shown that dimerization can occur via a C(sp³)–C(sp³) bond formation. [10] Prevention:
-
Controlled Base Addition: If a base is used in a pre-reaction step, add it slowly and at a low temperature to control the formation of the enolate.
-
Reaction Sequence: In a multi-component reaction like the Biginelli, ensure the aldehyde is present to trap the enolate as it forms, preventing self-condensation. The generally accepted mechanism involves the initial reaction between the aldehyde and urea, which then reacts with the ketoester. [4]* Choice of Conditions: Acid-catalyzed conditions, typical for the Biginelli reaction, generally suppress this side reaction as they do not favor the formation of high concentrations of the enolate. [11]
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Wikipedia. (2023). Biginelli reaction.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). A Novel Approach to the Synthesis of 6-Substituted Uracils in Three-Step, One-Pot Reactions.
- Fairhurst, R. A., & Heaney, H. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24683-24703.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Geisman, N. S., & Khavasi, H. R. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49(10), 1427-1452.
- Slideshare. (n.d.). BIGINELLI REACTION.
- Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).
- Ahsan, S., Nandy, M., Ahlawat, S., Pal, S., & Kumar, S. (2025). Hydrogen Bonding Enabled C–H Polarization for Multi-Site Concerted Electron–Proton Transfer in Electrochemical Dimerization of β-Ketoester. The Journal of Organic Chemistry.
- Brown, D. J., & Teitei, T. (1965). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 755-760.
- Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023).
- Pokrovskaya, V., et al. (2017).
- Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society C: Organic, 209-213.
-
ResearchGate. (n.d.). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]
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Technical Support Center: Purification of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
This guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Here, we provide in-depth technical guidance and troubleshooting solutions for the purification of this compound from typical reaction mixtures. Our approach is grounded in established chemical principles and extensive field experience to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: Potential Impurities
The purification strategy for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is dictated by the potential impurities that can arise during its synthesis. The primary route to this compound is the bromination of 1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Common Impurities Include:
-
Unreacted Starting Material: 1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
-
Over-brominated Byproducts: Such as 5,6-dibromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, which can form if the reaction conditions are not carefully controlled.
-
Hydrolysis Products: Uracil derivatives can be susceptible to hydrolysis, leading to ring-opened impurities, especially if exposed to harsh acidic or basic conditions during workup.
-
Residual Brominating Agent: Depending on the reagent used (e.g., N-bromosuccinimide (NBS) or bromine), residual amounts or byproducts may be present.[1]
-
Solvent Adducts: In some cases, the solvent used in the reaction or purification can form adducts with the product or impurities.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Precipitation/Crystallization | The crude product has co-precipitated with significant amounts of impurities, such as the starting material or over-brominated species. The chosen solvent may not be optimal for selective crystallization. | 1. Solvent Screening for Recrystallization: Systematically test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[2] 2. Slurry Wash: Wash the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. |
| Multiple Spots on Thin Layer Chromatography (TLC) After Purification | The purification method (e.g., recrystallization) was not effective in separating impurities with similar polarities to the product. | 1. Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2][3] Use a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) to separate the components. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC.[2] 2. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity, especially for challenging separations.[2][4] |
| Product is an Oil or Gummy Solid and Fails to Crystallize | The presence of impurities is inhibiting crystal lattice formation. Residual solvent may also be a factor. | 1. Trituration: Add a small amount of a non-polar solvent (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can often induce crystallization by dissolving the impurities and allowing the product to solidify. 2. Column Chromatography: Purify the oil via column chromatography to remove the impurities that are preventing crystallization.[5] |
| Product Degradation During Purification | The compound may be sensitive to the purification conditions, such as acidic silica gel or prolonged heating. | 1. Deactivate Silica Gel: If using column chromatography, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[3] 2. Avoid Excessive Heat: During recrystallization, avoid prolonged heating, which can cause decomposition. |
III. Experimental Protocols
A. Protocol for Purification by Recrystallization
Recrystallization is a cost-effective technique for purifying solid compounds based on differences in solubility.[2]
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential recrystallization solvent (e.g., 95% ethanol).
-
Heating: Gently heat the mixture until the solid dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: If pure crystals form, the solvent is suitable. If no crystals form, the product may be too soluble. If the product crashes out as a powder, it may be too insoluble.
-
Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form well-defined crystals. Cooling too quickly can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
B. Protocol for Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[2]
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The target compound should have an Rf value of around 0.2-0.4 for good separation.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading").[2][3]
-
Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Caption: Purification workflow for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione?
A1: Pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is typically a solid.[6] Its appearance can range from a white to an off-white powder or crystalline solid.
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione at refrigerator temperatures (around 4°C) under a nitrogen atmosphere.[6][7]
Q3: My purified product has a lower melting point than expected. What could be the issue?
A3: A depressed and broadened melting point is a classic indicator of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a lower melting point. Further purification by recrystallization or column chromatography is recommended.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase HPLC can be a suitable method for the analysis and purification of pyrimidine derivatives, especially for achieving high purity.[4] A common mobile phase would consist of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.[4]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
VI. References
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem. Available from:
-
THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Science Publishing. Available from:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. ChemScene. Available from:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Sigma-Aldrich. Available from:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS NO.1609259-61-1. Available from:
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. Available from:
-
CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Available from:
-
Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene. ResearchGate. Available from:
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from:
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Available from:
-
Isolation And Purification Of Substance By Column Chromatography. Request PDF. Available from:
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. Available from:
-
A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv. Available from:
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, 98% Purity, C6H7BrN2O2, 100 mg. Available from:
-
THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. ResearchGate. Available from:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Sigma-Aldrich. Available from:
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Available from:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. CymitQuimica. Available from:
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Sigma-Aldrich. Available from:
-
1609259-61-1 | 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | Bromides. Ambeed. Available from:
-
6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Caerulum. Available from:
-
6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis. chemicalbook. Available from:
-
Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). ResearchGate. Available from:
-
Cas 32000-82-1,5-Bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4(1H,3H). LookChem. Available from:
-
Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). SciSpace. Available from:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 1609259-61-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Each problem is followed by potential causes and detailed, actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but upon analysis (e.g., TLC, LC-MS), you observe a significant amount of unreacted 1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
| Potential Cause | Detailed Explanation & Recommended Solution |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[1][2] However, it can degrade over time, especially with exposure to moisture and light. Impure NBS may appear yellow and can lead to unreliable results.[3] Solution: Use freshly opened or recrystallized NBS for best results. To recrystallize, dissolve the NBS in preheated water (90-95 °C) and allow it to cool slowly.[3] |
| Insufficient Radical Initiation | The bromination of uracil derivatives with NBS often proceeds via a free-radical mechanism, which requires an initiator.[4] Solution: If not already included, add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to your reaction mixture. Alternatively, the reaction can be initiated using light (photobromination).[1][5] |
| Inappropriate Solvent | The choice of solvent is critical. While various solvents can be used, nonpolar aprotic solvents are often preferred for NBS brominations to minimize side reactions.[2] Solution: Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions, though its use is now restricted in many places due to toxicity.[3] Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF) are common alternatives. Ensure the solvent is anhydrous, as water can react with NBS. |
| Low Reaction Temperature | Radical reactions often require an initial input of energy to overcome the activation barrier for initiation. Solution: If using a thermal initiator like AIBN, ensure the reaction is heated to an appropriate temperature (typically refluxing in CCl₄ or a similar solvent).[3] Consult the decomposition temperature of your specific initiator to determine the optimal reaction temperature. |
Issue 2: Formation of Multiple Products and Impurities
Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired 6-bromo product.
| Potential Cause | Detailed Explanation & Recommended Solution |
| Over-bromination (Dibromination) | The product, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, can potentially react with another equivalent of the brominating agent to form a dibrominated species.[6] Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS. Adding the NBS portion-wise over the course of the reaction can also help to maintain a low concentration of the brominating agent and improve selectivity.[3] |
| Reaction with the Solvent | Some solvents can participate in side reactions. For example, if the reaction is run in an alcohol, you may see the formation of alkoxy-substituted byproducts. Solution: Stick to inert, aprotic solvents as recommended above. |
| Decomposition of Starting Material or Product | Pyrimidine rings can be sensitive to harsh reaction conditions. Prolonged reaction times at high temperatures can lead to degradation. Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, consider a more reactive brominating agent or a different initiation method rather than simply increasing the temperature or reaction time. |
Issue 3: Difficult Purification
You have successfully converted the starting material, but isolating the pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is challenging.
| Potential Cause | Detailed Explanation & Recommended Solution |
| Succinimide Byproduct | When using NBS as the brominating agent, succinimide is formed as a byproduct. This can sometimes co-crystallize with the desired product. Solution: After the reaction is complete, the mixture can be cooled, and the succinimide can often be removed by filtration as it is a solid.[2] A subsequent aqueous wash of the organic layer can also help to remove any remaining succinimide. |
| Similar Polarity of Product and Impurities | If side products, such as the starting material or over-brominated species, are present, their similar polarity to the desired product can make separation by column chromatography difficult. Solution: Optimize your chromatography conditions. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can improve separation. If separation is still challenging, consider recrystallization from a suitable solvent system. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the bromination of 1,5-dimethylpyrimidine-2,4(1H,3H)-dione with NBS?
The bromination of uracil derivatives with NBS can proceed through a radical pathway.[1] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical. This is followed by abstraction of a hydrogen atom to form an allylic-type radical on the pyrimidine ring, which then reacts with a bromine source (either Br₂ formed in situ or another molecule of NBS) to yield the final product.
Caption: Proposed radical mechanism for NBS bromination.
Q2: Are there alternative brominating agents I can use?
Yes, while NBS is common, other reagents can be employed.
-
Molecular Bromine (Br₂): This is a classic brominating agent, but it is highly toxic and can lead to the formation of hydrobromic acid (HBr) as a byproduct, which might not be suitable for acid-sensitive substrates.[2]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another effective brominating agent for uracil derivatives and can be used in aprotic solvents. The addition of a Lewis acid can sometimes enhance the efficiency of bromination with DBDMH.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to achieve good separation between your starting material, product, and any potential byproducts. The spots can be visualized under a UV lamp. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q4: What are the key safety considerations for this reaction?
-
Brominating Agents: NBS, Br₂, and DBDMH are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used (e.g., CCl₄, CH₂Cl₂) are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Radical Initiators: AIBN and benzoyl peroxide are potentially explosive and should be handled with care. Do not grind them, and store them according to the manufacturer's recommendations.
Section 3: Experimental Protocol Example
This is a general protocol that can be adapted and optimized for your specific laboratory conditions.
Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione using NBS
Caption: General workflow for the synthesis.
Procedure:
-
To a solution of 1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq.) in an anhydrous solvent (e.g., CH₂Cl₂), add N-Bromosuccinimide (1.05 eq.) portion-wise.
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, then place it in an ice bath.
-
Filter off the precipitated succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
References
- A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2024).
- Celewicz, L., & Koroniak, H. (1985). The Synthesis of 5-Bromo-1,3-Dimethyluracil and its 6-Alkyl Derivatives.
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). Tetrahedron Letters, 53(39), 5284-5287.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Allylic Photobromination using N-bromosuccinimide. (2013). YouTube.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- Minimizing dibromo impurity formation during halogen
Sources
- 1. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in pyrimidine ring formation
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during pyrimidine ring formation, a cornerstone of medicinal chemistry. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to independently troubleshoot your reactions. Pyrimidine scaffolds are integral to a vast number of bioactive molecules, and achieving high conversion rates is critical for the efficient progression of your research.[1][2][3] This guide will address specific experimental challenges in a direct question-and-answer format, supported by field-proven insights and authoritative references.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low conversion rates in pyrimidine synthesis can stem from a variety of factors, from the quality of your starting materials to subtle nuances in your reaction conditions.[4][] This section will walk you through a systematic approach to identifying and rectifying these issues.
Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM), with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
The Biginelli reaction, a classic one-pot, three-component condensation, is a powerful tool for synthesizing DHPMs.[6][7] However, its efficiency can be highly sensitive to several parameters.[8]
Underlying Causes and Actionable Solutions:
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Catalyst Inefficiency: The choice and activity of the catalyst are paramount.[3][6] While traditional methods employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[9]
-
Expert Insight: Consider screening a panel of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or organocatalysts (e.g., L-proline, p-toluenesulfonic acid).[9][10] Lewis acids can be particularly effective at activating the aldehyde component towards nucleophilic attack. The catalyst's role is crucial; without it, product formation is often difficult and yields are poor.[9]
-
Protocol: Before committing to a large-scale reaction, perform small-scale trials with different catalysts and catalyst loadings to identify the optimal conditions for your specific substrates.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that need to be carefully optimized.[4][9]
-
Expert Insight: While refluxing in ethanol is a common starting point, some substrate combinations may benefit from milder conditions to prevent byproduct formation, or conversely, require higher temperatures under solvent-free conditions to drive the reaction to completion.[9][11][12] Prolonged reaction times can also lead to product degradation.[4]
-
Protocol: Monitor your reaction progress diligently using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][6][13] This will allow you to determine the optimal reaction time and prevent the formation of degradation products.
-
-
Purity of Reactants: The purity of your aldehyde, β-ketoester, and urea (or thiourea) is non-negotiable.[6][9]
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Expert Insight: Impurities can act as catalyst poisons or participate in unwanted side reactions, leading to a complex reaction mixture and low yields of the desired product.[9] Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can interfere with the reaction.
-
Protocol: Ensure your aldehyde is freshly distilled or from a recently opened bottle. The purity of all starting materials should be verified by appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
Question 2: My Pinner pyrimidine synthesis is yielding a complex mixture of byproducts and a low yield of the target pyrimidine. What are the common side reactions and how can I suppress them?
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is another versatile method for pyrimidine ring formation.[3] However, it is also susceptible to side reactions that can significantly reduce the yield.[6]
Underlying Causes and Actionable Solutions:
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Amidine Quality and Hydrolysis: The purity and stability of the amidine salt are critical.[6][14]
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Expert Insight: Amidines can be hygroscopic and are prone to hydrolysis, especially under acidic or basic conditions, which can halt the desired reaction pathway.[6] Using freshly prepared or purified amidine hydrochloride is crucial for success.[6]
-
Protocol: Ensure you are working under strict anhydrous conditions. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[14]
-
-
Self-Condensation of the 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material can undergo self-condensation, leading to unwanted byproducts.[6]
-
Expert Insight: This side reaction is often favored at higher temperatures or with prolonged reaction times.
-
Protocol: Carefully control the reaction temperature and monitor the reaction progress to avoid excessive heating or extended reaction times once the starting material has been consumed.
-
-
Incomplete Cyclization: The reaction may stall after the initial condensation, resulting in uncyclized intermediates.[14]
-
Expert Insight: This is often due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack.
-
Protocol: Increasing the concentration or strength of the acid catalyst can promote the final cyclization-dehydration step.[14] Gently heating the reaction mixture can also provide the necessary activation energy for ring closure.[14]
-
Visualizing the Troubleshooting Workflow
To aid in your troubleshooting efforts, the following diagram outlines a logical decision-making process for addressing low conversion rates in pyrimidine synthesis.
Caption: A decision tree for systematically troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my pyrimidine synthesis?
A: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of your product.[13] For quantitative analysis of conversion rates and purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[13][15]
Q2: How does the choice of solvent affect my reaction yield?
A: The solvent plays a crucial role in reactant solubility and can significantly influence the reaction rate and yield.[4][6] Polar solvents are generally preferred for many pyrimidine syntheses.[9] However, in some cases, solvent-free conditions have been shown to improve yields.[4][6] It is often beneficial to screen a few different solvents to find the optimal one for your specific reaction.
Q3: I've successfully synthesized my pyrimidine derivative, but I'm struggling with its purification. What are the best practices?
A: The purification strategy depends on the properties of your compound. Recrystallization is often an effective method for obtaining highly pure crystalline products.[16][17] If your compound or impurities are non-crystalline or have similar solubilities, column chromatography is a more suitable technique.[17] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful purification tool.[16]
Q4: Can microwave irradiation improve my reaction yields?
A: Yes, microwave-assisted synthesis has emerged as a valuable technique for accelerating pyrimidine ring formation and often leads to improved yields and shorter reaction times compared to conventional heating.[1][18]
Key Experimental Protocols
Protocol 1: General Procedure for Small-Scale Catalyst Screening in a Biginelli Reaction
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To a series of small reaction vials, add the aldehyde (0.5 mmol), β-ketoester (0.5 mmol), and urea (0.75 mmol).
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To each vial, add a different catalyst (e.g., Yb(OTf)₃, L-proline, FeCl₃) at a specific loading (e.g., 5-10 mol%).
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Add 1 mL of the chosen solvent (e.g., ethanol) to each vial.
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Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C).
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After a set time (e.g., 4 hours), take an aliquot from each reaction mixture and analyze by TLC or HPLC to determine the relative conversion to the desired product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot a small amount of your starting materials, co-spot (a mixture of all starting materials), and the reaction mixture on the plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the plate under a UV lamp or by staining.
-
The disappearance of the starting material spots and the appearance of a new spot corresponding to your product indicate the progress of the reaction.[13]
Data Presentation: Catalyst Performance in Biginelli Reactions
The following table provides a comparative overview of the performance of different catalysts in a model Biginelli reaction. These values are illustrative and can vary depending on the specific substrates and reaction conditions.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | Ethanol | 78 | 24 | < 20 |
| HCl | 10 | Ethanol | 78 | 12 | 65-75 |
| Yb(OTf)₃ | 5 | Acetonitrile | 80 | 4 | 85-95 |
| L-Proline | 10 | Ethanol | 78 | 8 | 80-90 |
| FeCl₃ | 10 | Solvent-free | 100 | 1 | 90-98 |
Data compiled from various sources and represents typical ranges.
Conclusion
Troubleshooting low conversion rates in pyrimidine synthesis requires a systematic and logical approach. By carefully considering the purity of your starting materials, optimizing your reaction conditions, and selecting the appropriate catalyst, you can significantly improve your yields and accelerate your research. This guide provides a foundation for diagnosing and resolving common issues, but remember that each reaction is unique. Diligent monitoring and a willingness to screen different parameters are key to success.
References
-
Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Available at: [Link]
-
A review on pyrimidine‐based derivatives: Synthesis and their biological application. (2023). Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). Available at: [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). Available at: [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. (2022). Available at: [Link]
-
Scheme 1: Strategies of pyrimidine synthesis. (2021). Available at: [Link]
-
Proposed mechanism for the formation of pyrimidines. (2020). Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2018). Available at: [Link]
-
10. Pyrimidines. (n.d.). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Available at: [Link]
-
Optimization of the reaction conditions. [a]. (2016). Available at: [Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (2000). Available at: [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. (2022). Available at: [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (2020). Available at: [Link]
-
Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). Available at: [Link]
-
Recent Developments in the Reactivity of the Biginelli Compounds. (2025). Available at: [Link]
-
YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Available at: [Link]
- Google Patents. (n.d.). WO2005054207A1 - Process for the preparation of pyrimidine derivatives.
-
YouTube. (2024). Pyrimidine Synthesis. Available at: [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2014). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
Sources
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- 2. wjarr.com [wjarr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrimidine-2,4-dione Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet critical challenge of poor aqueous solubility of pyrimidine-2,4-dione compounds in biological assays. The pyrimidine-2,4-dione scaffold, also known as the uracil nucleus, is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] However, the often crystalline and planar nature of these compounds can lead to limited solubility in the aqueous environments of biological assays, resulting in unreliable data and hindering drug discovery efforts.
This resource is designed to provide you with the causal understanding and practical solutions to diagnose, troubleshoot, and overcome these solubility hurdles, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my pyrimidine-2,4-dione compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A1: This phenomenon, commonly known as "crashing out," is a frequent issue with hydrophobic compounds.[2] It occurs because the compound, while soluble in a concentrated organic solvent like DMSO, becomes supersaturated and rapidly precipitates when diluted into an aqueous buffer where its intrinsic solubility is much lower. The final concentration of your compound in the assay well has likely exceeded its aqueous solubility limit.
Q2: What is the maximum concentration of DMSO acceptable in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general rule of thumb is to keep the final DMSO concentration below 0.5%, and almost always under 1%.[2] It's crucial to run a vehicle control with the same final DMSO concentration as your highest compound concentration to account for any solvent effects.[3]
Q3: What's the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A3:
-
Kinetic solubility measures the concentration of a compound that stays in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the apparent solubility under non-equilibrium conditions, which is often what is encountered in high-throughput screening (HTS) and many cell-based assays.[4][5][6]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing the solid material to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[7][8]
For most initial biological assays, kinetic solubility is the more practically relevant parameter as it mimics the experimental conditions. However, understanding the thermodynamic solubility is crucial for later-stage drug development and formulation.[5][7]
Q4: Can the pH of my buffer affect the solubility of my pyrimidine-2,4-dione compound?
A4: Yes, significantly. The pyrimidine-2,4-dione scaffold contains ionizable protons. For compounds that are weak acids or bases, their solubility is highly pH-dependent.[9] For a weak acid, solubility increases as the pH rises above its pKa. Conversely, for a weak base, solubility increases as the pH falls below its pKa.[9] Therefore, adjusting the pH of your assay buffer can be a simple and effective way to improve solubility.
Troubleshooting Guide: Compound Precipitation
This section provides a systematic approach to diagnosing and resolving compound precipitation in your biological assays.
Phase 1: Initial Observation and Immediate Checks
If you observe precipitation (cloudiness, crystals, or a film) in your assay wells, start with these immediate checks.
Caption: Initial troubleshooting workflow for compound precipitation.
Phase 2: Simple Mitigation Strategies
If the initial checks do not resolve the issue, proceed with these simple adjustments to your protocol.
-
Serial Dilution: Instead of a single large dilution step, perform a serial dilution of your DMSO stock in the pre-warmed (37°C) assay buffer or cell culture medium.[10] This gradual reduction in solvent concentration can help prevent the compound from crashing out.
-
Gentle Warming: If your compound and biological target are thermally stable, gently warming the assay buffer to 37°C can increase the solubility of some compounds.[2]
-
Increased Mixing Energy: When diluting your stock solution, add it dropwise while gently vortexing or sonicating the buffer. This can help to disperse the compound molecules more effectively.
Phase 3: Formulation and Buffer Modification Strategies
If simple mitigation strategies are insufficient, more advanced formulation approaches may be necessary. The choice of strategy will depend on the physicochemical properties of your compound and the constraints of your assay.
Caption: Decision tree for selecting a solubility enhancement strategy.
| Strategy | Description | Typical Working Concentrations | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of hydrophobic compounds.[11][12] Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[11] | Ethanol: 1-5%Propylene Glycol: 1-10%PEG 400: 1-20% | Simple to implement, effective for many compounds. | Can affect protein structure and enzyme activity at higher concentrations. Potential for cell toxicity.[3] |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility.[9] | Dependent on the compound's pKa. | Can be highly effective if the compound is ionizable. | May not be suitable for all assays, as pH can affect cell viability and protein function. |
| Surfactants (Biochemical Assays) | Non-ionic detergents like Tween-20 or Triton X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.[13][14] | Tween-20: 0.01-0.1%Triton X-100: 0.01-0.1% | Effective at low concentrations. | Generally not suitable for cell-based assays due to membrane-disrupting properties.[15] Can interfere with some assay readouts.[13] |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.[4][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. | 1-10 mM | Generally low toxicity and well-tolerated in cell-based assays.[3] | Can be expensive. May not be effective for all compounds. |
Phase 4: Advanced and Long-Term Solutions
For particularly challenging compounds, more advanced formulation technologies or chemical modifications may be required, especially during lead optimization and preclinical development.
| Strategy | Description |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate and solubility.[5][17] This is typically prepared by methods like solvent evaporation or melting.[9] |
| Nanosuspensions | The particle size of the drug is reduced to the sub-micron range, which increases the surface area and dissolution velocity.[13][18][19][20] |
| Prodrug Strategy | The compound is chemically modified by adding a hydrophilic promoiety, which is cleaved in vivo to release the active parent drug.[21] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of your pyrimidine-2,4-dione compounds.[4][17]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a clear 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous assay buffer (e.g., PBS, pH 7.4). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize the risk of precipitation when preparing working solutions for cell-based assays.[2]
-
Prepare a High-Concentration Stock Solution: Dissolve your pyrimidine-2,4-dione compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration. For example, dilute a 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution with 1% DMSO.
-
Perform Final Serial Dilutions: Use the intermediate solution to perform your final serial dilutions directly in the pre-warmed cell culture medium.
-
Add to Cells: Add the final working solutions to your cells, ensuring the final DMSO concentration remains below cytotoxic levels (ideally <0.5%).
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ovid.com [ovid.com]
- 8. enamine.net [enamine.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 14. researchgate.net [researchgate.net]
- 15. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. heteroletters.org [heteroletters.org]
Technical Support Center: Ensuring the Stability of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Welcome to the dedicated technical support guide for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this crucial compound during storage and handling. By understanding its potential degradation pathways and implementing proper preventative measures, you can maintain the purity and reliability of your experimental outcomes.
Introduction: Understanding the Molecule's Sensitivities
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, a halogenated derivative of uracil, is a valuable building block in medicinal chemistry and drug discovery. However, like many halogenated heterocycles, it is susceptible to degradation under certain environmental conditions. The primary modes of degradation to be aware of are hydrolysis, photodecomposition, and thermal stress . This guide will provide you with the knowledge and tools to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione?
A1: To ensure long-term stability, the compound should be stored at refrigerator temperatures (2-8°C) . It is also highly recommended to store it under an inert atmosphere, such as nitrogen or argon , in a tightly sealed, opaque container. This minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Q2: I've noticed a change in the color of my compound. What could be the cause?
A2: A change in color, such as a yellowish or brownish tint, is often an indicator of degradation. This could be due to exposure to light, elevated temperatures, or atmospheric moisture. It is crucial to re-analyze the purity of the compound before use if any visual changes are observed.
Q3: Can I dissolve the compound in any solvent for storage?
A3: It is not recommended to store the compound in solution for extended periods. If you must prepare a stock solution, use a dry, aprotic solvent and store it at low temperatures. Protic solvents, especially water, can facilitate hydrolysis of the C-Br bond. Always prepare fresh solutions for your experiments whenever possible.
Q4: How can I check the purity of my stored compound?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the most reliable way to assess purity. These methods can separate the parent compound from its potential degradation products. A detailed protocol is provided in the "Analytical Protocols" section of this guide.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in the HPLC chromatogram with a shorter retention time. | Hydrolysis: The bromo group may have been replaced by a hydroxyl group, resulting in a more polar compound. | - Confirm the identity of the new peak using LC-MS. - Ensure the compound is stored in a desiccated environment and under an inert atmosphere. - Use anhydrous solvents for all experimental procedures. |
| A general decrease in the main peak area and the appearance of multiple small, unidentified peaks. | Photodegradation: Exposure to UV or ambient light can cause complex degradation pathways. | - Store the compound in an amber or opaque vial. - Minimize exposure to light during handling and experimental setup. |
| The compound has become discolored and shows poor solubility. | Thermal Degradation: Prolonged exposure to elevated temperatures can lead to decomposition and polymerization. | - Always store the compound at the recommended refrigerated temperature. - Avoid repeated freeze-thaw cycles if stored in a freezer. |
| Inconsistent experimental results using the same batch of the compound. | Non-uniform Degradation: The degradation may not be uniform throughout the container, especially if it has been opened multiple times. | - Aliquot the compound into smaller, single-use vials upon receipt. - Always use a fresh aliquot for each experiment. |
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical reactions that can occur. The primary degradation pathways for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione are illustrated below.
Potential Degradation Mechanisms
Identification and removal of impurities in 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experimental work.
Section 1: Understanding the Core Synthesis and Potential Impurities
The synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the electrophilic bromination of 1,5-dimethyluracil. While seemingly straightforward, this reaction can lead to a variety of impurities that may compromise the quality of the final product and impact downstream applications. Understanding the potential side reactions is the first step in troubleshooting and prevention.
Caption: Synthetic pathway and potential impurity formation.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the synthesis and purification of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Synthesis and Reaction Monitoring
Q1: My bromination reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions are a common issue. Several factors can contribute to this:
-
Insufficient Brominating Agent: Ensure you are using a sufficient stoichiometric amount of the brominating agent. For agents like N-bromosuccinimide (NBS), it's often beneficial to use a slight excess (1.05-1.2 equivalents).
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like chloroform, dichloromethane, or acetonitrile are often used. The solubility of the starting material and the reactivity of the brominating agent can be solvent-dependent.
-
Initiator (for NBS bromination): Radical bromination using NBS may require a radical initiator such as AIBN or UV light to initiate the reaction.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your brominating agent is fresh and has not decomposed. NBS, for instance, can degrade over time.
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time while monitoring the reaction progress.
-
Consider an Alternative Brominating Agent: If elemental bromine or NBS is ineffective, consider using a more reactive agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be effective for the bromination of pyrimidine rings.[2]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely impurities?
A2: The most common impurities in the bromination of uracil derivatives are:
-
Unreacted Starting Material: 1,5-dimethyluracil.
-
Over-brominated Products: The formation of a dibrominated species, such as 5,6-dibromo-1,5-dimethyl-5,6-dihydrouracil, can occur, especially with an excess of the brominating agent.[3][4]
-
Hydrolysis Products: If water is present in the reaction mixture, the bromo group can be hydrolyzed to a hydroxyl group, forming 6-hydroxy-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
-
Intermediate Adducts: The reaction can sometimes form stable intermediates like 5-bromo-6-hydroxy-hydropyrimidine derivatives.[3][4]
Identification Strategy:
-
Co-spotting on TLC: Spot your crude reaction mixture alongside the starting material to identify the unreacted starting material.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool to identify the molecular weights of the impurities, which can help in elucidating their structures.
-
NMR Spectroscopy: 1H NMR of the crude product can reveal the presence of impurities. For example, the starting material will show a characteristic vinyl proton signal that will be absent in the product and some byproducts.
Purification Challenges
Q3: My primary purification by recrystallization is not yielding a pure product. What can I do?
A3: Recrystallization is a powerful technique, but its success depends heavily on the solvent system.
| Impurity Type | Solubility Profile Relative to Product | Recommended Recrystallization Strategy |
| Unreacted Starting Material | Often more polar | Choose a solvent system where the product has lower solubility at room temperature. |
| Over-brominated Products | Typically less polar | A solvent in which the product is soluble when hot but the impurity is not, or vice-versa. |
| Polar Impurities | More soluble in polar solvents | Wash the crude product with a less polar solvent in which the product is insoluble to remove highly polar impurities. |
Recommended Solvents for Halogenated Pyrimidines:
A patent for halogenated pyrimidine nucleosides suggests recrystallization from ethyl acetate-hexane.[4] Common solvent systems for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Q4: Recrystallization is insufficient to remove a persistent impurity. What are my other options?
A4: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.
Column Chromatography Guidelines:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system will depend on the polarity of the impurities.
-
Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.
For challenging separations of isomers or compounds with very similar polarities, preparative HPLC can be an effective, albeit more resource-intensive, option.[5]
Section 3: Analytical Characterization
Accurate characterization of your final product is crucial. Here are the expected analytical signatures for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups (N-CH₃ and C-CH₃). The absence of a vinyl proton signal (present in the starting material, 1,5-dimethyluracil) is a key indicator of successful bromination at the 6-position.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the methyl carbons, and the carbons of the pyrimidine ring. The chemical shift of the carbon bearing the bromine atom will be informative.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for assessing the purity of your compound. A typical reversed-phase HPLC method would be suitable.
Suggested HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
This method should allow for the separation of the product from more polar starting material and potentially less polar dibrominated impurities.[6]
Caption: A logical workflow for the purification and analysis of the product.
References
-
Sander, E. G., Priest, J. H., & Scheffler, J. E. (1979). The dehalogenation of halouracils by hydroxylamine buffers. Biochemical and Biophysical Research Communications, 89(4), 1341–1346). [Link]
-
Moore, A. M., & Anderson, S. M. (1959). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Journal of Chemistry, 37(4), 590-596. [Link]
-
Moore, A. M. (1959). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Journal of Chemistry, 37(4), 590-596. [Link]
-
Gumina, G., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(22), 2784-2787. [Link]
-
A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. (2014). Open Journal of Synthesis Theory and Applications, 03(02), 25–36. [Link]
-
El-Mekabaty, A., & Hassan, A. S. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Scientific Reports, 10(1). [Link]
-
and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2021). RSC Advances, 11(55), 34947–34976. [Link]
-
Amadis Chemical. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS NO.1609259-61-1. Retrieved from [Link]
-
Moore, A. M. (1959). ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: I. 1,3-DIMETHYLURACIL. Canadian Journal of Chemistry, 37(8), 1281-1287. [Link]
-
A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. (2023). ChemRxiv. [Link]
-
Wang, S. Y. (1957). Reaction of bromine with uracils. Nature, 180(4576), 91–92. [Link]
-
A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2023). Organic & Biomolecular Chemistry, 21(34), 6933–6940. [Link]
-
Gumina, G., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(22), 2784-2787. [Link]
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Unusual reactions of 6-amino-1,3-dimethyluracil with some aliphatic aldehydes. (2002). Russian Chemical Bulletin, 51(10), 1957–1959. [Link]
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DNAmod. (n.d.). 1,5-dimethyluracil. Retrieved from [Link]
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Berks, C. G. (1978). The mechanism of bromination of uracil, 5-bromouracil and their 1,3-dimethyl derivatives (Master's thesis, Concordia University). [Link]
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Das, S., Saikia, B. K., Sridhar, B., & Thakur, A. J. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1662. [Link]
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Hotchkiss, R. D. (1948). The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. Journal of Biological Chemistry, 175(1), 315–332. [Link]
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Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 1,3-Dimethyluracil (HMDB0002144). Retrieved from [Link]
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Das, S., Saikia, B. K., Sridhar, B., & Thakur, A. J. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1662. [Link]
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PubChem. (n.d.). 1,3-Dimethyluracil. Retrieved from [Link]
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synthesis, charecterization, development and validation of rp-hplc method for process related impurity in nimodipine bulk and formulation. (2015). Neliti. [Link]
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Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. (2023). Scientific Reports, 13(1). [Link]
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Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation. (2015). ResearchGate. [Link]
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Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. (2002). ResearchGate. [Link]
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Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. (2023). Waters Corporation. [Link]
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Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. (1991). Journal of Chromatography A, 547, 239-247. [Link]
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules, 27(19), 6537. [Link]
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How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. [Link]
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Technical Support Center: Scaling the Synthesis of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione for Preclinical Supply
Welcome to the technical support resource for the synthesis and scale-up of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 1609259-61-1). This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning this synthesis from bench-scale discovery to the multi-gram or kilogram quantities required for preclinical studies.[1] We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommended protocols to ensure a robust and scalable process.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[2] Your target molecule, a specifically substituted pyrimidinedione, is an important intermediate for developing novel therapeutics, potentially in areas like oncology or neurology.[3][4] Scaling its synthesis is a critical step in the drug development pipeline.[1]
Part 1: Synthesis Strategy & Core Protocol
The synthesis of 6-halouracils often presents a regioselectivity challenge, as direct halogenation of the uracil ring typically favors the 5-position.[5][6][7] Therefore, a robust strategy for preclinical scale-up involves starting from a precursor where the 6-position is primed for substitution. The most reliable route proceeds from 1,5-dimethylbarbituric acid, which is then converted to the 6-bromo derivative. This approach is analogous to the well-established synthesis of 6-chloro-1,3-dimethyluracil from 1,3-dimethylbarbituric acid using phosphorus oxychloride.[8]
The overall synthetic workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Recommended Starting Protocol (10-gram Scale)
This protocol serves as a baseline for optimization and scale-up.
-
Setup: In a 3-neck, 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a temperature probe, add 1,5-dimethylbarbituric acid (10.0 g, 64.0 mmol).
-
Reagent Addition: Add phosphorus oxybromide (POBr₃) (27.5 g, 96.0 mmol, 1.5 equiv) portion-wise at room temperature. Note: The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS (disappearance of starting material).
-
Quench: Cool the mixture to room temperature. In a separate, well-stirred beaker, prepare 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Caution: This quench is highly exothermic and releases HBr gas.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Washes: Combine the organic extracts and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) to neutralize residual acid, followed by a brine wash (1 x 75 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is 1,5-dimethylbarbituric acid used as the starting material instead of directly brominating 1,5-dimethyluracil?
A1: Direct electrophilic bromination of the uracil ring overwhelmingly favors substitution at the C5 position due to the electronic nature of the C5-C6 double bond.[5][7] To achieve selective bromination at the C6 position, we must start with a precursor where the C6 carbon is more susceptible to substitution. In barbituric acid, the C6 position is a ketone, which can be converted into a better leaving group (a phosphate ester) by reacting with a phosphorus halide like POBr₃. This allows for the subsequent displacement by a bromide ion to form the desired 6-bromo product. This strategy transforms the C6 position from a site of potential nucleophilic attack to one that undergoes substitution, providing excellent regiocontrol.
Q2: What are the critical parameters to monitor during the reaction?
A2: The two most critical parameters are temperature and reaction completion .
-
Temperature: Overheating can lead to decomposition and the formation of tar-like side products. Conversely, insufficient temperature will result in a sluggish or incomplete reaction. A stable internal temperature of 90-100 °C is a good starting point.
-
Reaction Completion: It is crucial to monitor the disappearance of the starting material. Continuing to heat the reaction mixture long after the starting material is consumed can decrease yield due to product degradation. We recommend using TLC (e.g., 50% ethyl acetate in hexanes) or a rapid LC-MS method for monitoring.
Q3: What yield and purity can I expect from the baseline protocol?
A3: Starting from the 10-gram scale protocol, a yield of 65-75% after purification is a realistic target. The purity, as determined by HPLC and ¹H NMR, should be >98% to be suitable for preclinical use.[9][10]
| Parameter | Target Value | Analysis Method |
| Scale | 10 g | - |
| Molar Equivalents (POBr₃) | 1.5 | - |
| Temperature | 90-100 °C | Internal Probe |
| Time | 4-6 hours | TLC / LC-MS |
| Expected Yield | 65-75% | Isolated Mass |
| Expected Purity | >98% | HPLC, NMR |
Table 1: Key parameters and expected outcomes for the baseline synthesis.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up.
Caption: Troubleshooting decision tree for common synthesis problems.
Q4: My reaction is incomplete, and a significant amount of starting material remains. What should I do?
A4: This is a common issue. First, verify the quality of your brominating agent. POBr₃ is moisture-sensitive and can degrade over time. Using a freshly opened bottle is recommended. Second, ensure you have used a sufficient excess (at least 1.5 equivalents). If the reagent is reliable, consider increasing the reaction temperature by 10 °C or extending the reaction time. On larger scales, inefficient stirring can create "dead zones" where reactants do not mix properly, so ensure your stirring is vigorous and creating a good vortex.
Q5: The crude product is a dark, oily tar, and the yield is very low. What went wrong?
A5: The formation of a tar-like substance is indicative of product decomposition, which is typically caused by excessive heat or prolonged reaction times.
-
Causality: The pyrimidinedione ring can be susceptible to degradation under harsh, acidic conditions at high temperatures. Once the desired product is formed, it can slowly decompose if left in the hot reaction mixture.
-
Solution:
-
Strict Temperature Control: Use an oil bath and a temperature controller to ensure the internal temperature does not exceed 100 °C.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed. Do not let it run overnight without monitoring.
-
Purification: If you do obtain a tarry crude, attempt to dissolve it in a minimal amount of a polar solvent (like ethyl acetate) and precipitate the product by adding a non-polar solvent (like hexanes). If this fails, column chromatography on silica gel may be necessary to salvage the material.
-
Q6: I'm having trouble removing all the phosphorus byproducts during the workup. How can I improve this?
A6: Phosphorus-based byproducts (e.g., polyphosphoric acids) can form emulsions or remain in the organic layer, complicating purification.
-
Causality: The quench of POBr₃ with water is highly exothermic and forms various phosphorus acids. These can be difficult to separate from the product.
-
Solution:
-
Controlled Quench: The quench onto ice is critical. It must be done slowly to manage the exotherm. Ensure the aqueous phase is cool (<20 °C) before extraction.
-
Thorough Base Wash: The wash with saturated sodium bicarbonate solution is essential. Perform this wash at least twice and check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic (pH 7-8). This converts the acidic phosphorus byproducts into their more water-soluble sodium salts.
-
Back-Extraction: If the problem persists, consider a back-extraction. After the initial extraction into an organic solvent, you can wash the combined organic layers with dilute HCl. Your product should remain in the organic phase, while some basic impurities are removed. This should be followed by the standard bicarbonate and brine washes.
-
Q7: The reaction worked well at 10 grams, but it stalled when I tried to scale it up to 100 grams. Why?
A7: This is a classic challenge in process chemistry, usually related to heat and mass transfer.
-
Causality: As you increase the volume of a reaction, the surface-area-to-volume ratio decreases. This makes it much harder to heat the mixture evenly and to mix the components effectively. A magnetic stir bar that is sufficient for a 250 mL flask is completely inadequate for a 2 L flask.
-
Solution:
-
Mechanical Stirring: For any scale above 500 mL, a mechanical overhead stirrer is mandatory. It provides the power needed to create a vortex and ensure the entire reaction volume is mixed homogenously.
-
Uniform Heating: Use a heating mantle or, preferably, a large oil bath to ensure even heat distribution across the entire surface of the flask.
-
Controlled Addition: On a larger scale, consider adding the POBr₃ via an addition funnel over 15-20 minutes to better control the initial exotherm, rather than adding it all at once.
-
References
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Celewicz, L., & Koroniak, H. (1985). The Synthesis of 5-Bromo-1,3-Dimethyluracil and its 6-Alkyl Derivatives. Synthetic Communications, 15(11), 1001-1004.
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Kumar, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(28), 3635-3639.
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ResearchGate. (n.d.). Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene.
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ChemScene. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
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Amadis Chemical. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione CAS NO.1609259-61-1.
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Moore, A. M., & Anderson, S. M. (1959). The Bromination of Uracil and Thymine Derivatives. Canadian Journal of Chemistry, 37(4), 590-599.
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ResearchGate. (n.d.). The Bromination of Uracil and Thymine Derivatives.
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Google Patents. (2013). CN103012288A - Preparation method of 6-chloro-1,3-dimethyluracil.
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SCIRP. (2014). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 4, 249-261.
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Moore, A. M. (1959). Ultraviolet Irradiation of Pyrimidine Derivatives: I. 1,3-Dimethyluracil. Canadian Journal of Chemistry, 37(7), 1281-1293.
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Sigma-Aldrich. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
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ChemicalBook. (n.d.). 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis.
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PrepChem. (n.d.). Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil.
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AHH Chemical. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, 98% Purity.
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ResearchGate. (n.d.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
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ACS Publications. (1958). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 80(21), 5895–5900.
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ResearchGate. (n.d.). The Bromination of Uracil and Thymine Derivatives.
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Patsnap. (n.d.). Preparation method of 6-amino-1,3-dimethyluracil.
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MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(15), 4983.
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ChemicalBook. (n.d.). 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis.
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Math-Net.Ru. (2007). Unusual reactions of 6-amino-1,3-dimethyluracil with some aliphatic aldehydes. Chemistry of Heterocyclic Compounds, 43(10), 1332-1334.
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DNAmod. (n.d.). 1,5-dimethyluracil.
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ResearchGate. (n.d.). Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1).
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Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
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PubMed. (2021). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry, 223, 113645.
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PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews.
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Wikipedia. (n.d.). Anticonvulsant.
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NIH. (2014). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines. Bioinorganic Chemistry and Applications.
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BenchChem. (2025). The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application.
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Sigma-Aldrich. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
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PubMed. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione and Its Structural Analogs
Abstract
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides a comparative analysis of the biological potential of a specific derivative, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, against its structural analogs. While direct biological data for this exact compound is sparse in public literature, by examining closely related analogs, we can infer its potential activities and understand the critical role of its structural motifs—the C6-bromo, N1-methyl, and C5-methyl substitutions. This report synthesizes experimental data from authoritative studies to compare activities across anticancer, antiviral, and anti-inflammatory domains, providing researchers with a framework for future drug discovery and development efforts based on this promising scaffold.
Introduction: The Pyrimidine-2,4-dione Scaffold
The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), making its derivatives prime candidates for interacting with biological systems.[1] The pyrimidine-2,4-dione core, in particular, has yielded a multitude of compounds with significant pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[2][3] The biological potency of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.
This guide focuses on 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione , a molecule featuring key substitutions:
-
A bromine atom at the C6 position: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. Brominated compounds have shown significant potential as anticancer agents.[4][5]
-
A methyl group at the N1 position: Substitution at this position can influence the molecule's interaction with target binding pockets.
-
A methyl group at the C5 position: This substitution can impact the molecule's steric and electronic properties, modulating its biological effect.
We will explore how these specific features contribute to biological activity by comparing this structure to analogs with variations at these key positions.
Comparative Analysis of Biological Activity
Anticancer Activity
The pyrimidine-2,4-dione scaffold is prevalent in anticancer drug design. Analogs often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerases-1 (PARP-1).[6]
Comparison with Pyrano[2,3-d]pyrimidine Analogs: A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogs have been synthesized and identified as potent PARP-1 inhibitors.[6] PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition can lead to the death of cancer cells, particularly in tumors with existing DNA repair defects (e.g., BRCA mutations). The structure-activity relationship (SAR) studies revealed that fusing a heterocycle to the core scaffold greatly enhanced inhibitory activity.[6]
Comparison with Thieno[2,3-d]pyrimidine Analogs: Thieno[2,3-d]pyrimidine derivatives have also demonstrated significant anticancer activity, particularly against breast cancer cell lines (MCF-7).[7] Studies show that certain derivatives exhibit higher potency than the standard reference drug, Doxorubicin.[7] The most active compounds in one study featured a thione moiety at the 2-position and various sulfa drug moieties at the 3-position, highlighting the importance of substitutions extending from the core ring.[7]
| Compound/Analog | Target/Mechanism | Cell Line | IC₅₀ Value | Reference |
| Pyrano[2,3-d]pyrimidine Analog S2 | PARP-1 Inhibition | MCF-7 | 3.61 nM | [6] |
| Pyrano[2,3-d]pyrimidine Analog S7 | PARP-1 Inhibition | HCT116 | 6.42 nM | [6] |
| Olaparib (Reference Drug) | PARP-1 Inhibition | - | 8.23 nM | [6] |
| Thienopyrimidine Analog 14 | Cytotoxicity | MCF-7 | 22.12 µM | [7] |
| Thienopyrimidine Analog 13 | Cytotoxicity | MCF-7 | 22.52 µM | [7] |
| Doxorubicin (Reference Drug) | Cytotoxicity | MCF-7 | 30.40 µM | [7] |
Based on these analogs, the C6 position of the core pyrimidinedione ring is a critical site for modification. The presence of a bromine atom on 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione suggests potential for strong hydrophobic or halogen-bond interactions within a target's active site, a feature known to contribute to the potency of anticancer agents.[4]
Antiviral Activity
Pyrimidine-2,4-dione derivatives have been extensively studied as potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV and, more recently, as inhibitors of the SARS-CoV-2 main protease (Mpro).[8][9]
Comparison with HIV-1 and HIV-2 Inhibitors: SAR studies on a series of 2,4(1H,3H)-pyrimidinediones revealed that substitutions at the N-1 and C-6 positions were crucial for potent anti-HIV activity.[8] Specifically, N-1 substitutions with cyclopropyl or phenyl groups and the addition of a benzoyl group at the C-6 position led to compounds with extremely high therapeutic indexes (>2,000,000 for one analog).[8] This highlights the importance of the substituents on our target compound. The N1-methyl group is a simple alkyl substitution, while the C6-bromo offers a different electronic profile compared to the C6-benzoyl group seen in the most potent anti-HIV analogs.
Comparison with SARS-CoV-2 Mpro Inhibitors: Recently, a scaffold-hopping strategy was used to design pyrimidine-2,4-dione derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a clinically validated target.[9] This research led to the identification of compound 17 , a potent Mpro inhibitor with an IC₅₀ of 21.1 nM and outstanding antiviral activity against the SARS-CoV-2 JN.1 variant (EC₅₀ < 2 nM).[9] X-ray crystallography revealed that specific substitutions on the pyrimidinedione scaffold could exploit underutilized interactions within the enzyme's subpockets.[9]
| Compound/Analog | Target Virus | Mechanism | Potency (IC₅₀ / EC₅₀) | Reference |
| 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione | HIV-1 | RT Inhibition | TI > 2,000,000 | [8] |
| Pyrimidinedione Analog 17 | SARS-CoV-2 (JN.1) | Mpro Inhibition | IC₅₀ = 21.1 nM, EC₅₀ < 2 nM | [9] |
The N1-methyl and C5-methyl groups of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione are relatively small, which may allow it to fit into compact binding pockets. The C6-bromo group provides an electrophilic center that could form crucial interactions with amino acid residues like histidine, as seen in other protease inhibitors.
Anti-inflammatory Activity
Certain pyrimidine-2,4-dione derivatives have been identified as potent antagonists of the P2X7 receptor, a key player in inflammation.[10][11] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation triggers the release of pro-inflammatory cytokines like IL-1β.
Comparison with P2X7 Receptor Antagonists: Researchers converted a known P2X7 antagonist, KN-62, into conformationally constrained derivatives using the pyrimidine-2,4-dione scaffold.[10][11] Extensive modification of substituents attached to this core led to compounds with potent antagonistic effects, with IC₅₀ values in the low nanomolar range (10-30 nM).[10][11] The most successful analogs featured bulky, hydrophobic groups such as di-halogenated benzoyl or adamantyl carbonyl substituents.[10]
| Compound/Analog | Target | Assay | Potency (IC₅₀) | Reference |
| Analog 18m (trifluoromethyl-chloro benzoyl derivative) | P2X7 Receptor | EtBr Uptake | 10-30 nM range | [10] |
| Analogs 19g-i, 19k (adamantyl carbonyl derivatives) | P2X7 Receptor | EtBr Uptake | 10-30 nM range | [10] |
While 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione lacks the large, complex side chains of the most potent P2X7 antagonists, its core structure is validated as a viable starting point. The bromo and methyl groups contribute to the molecule's overall lipophilicity, which is a favorable property for receptor binding.
Structure-Activity Relationship (SAR) Insights
-
C6 Position: This position is critical for potency across multiple biological activities. Large, aromatic groups (e.g., benzoyl) can confer potent anti-HIV activity, while a halogen like bromine can enhance anticancer potential through specific interactions. Fusing additional rings at the C5-C6 bond, as in thieno- and pyrano-pyrimidines, is a highly effective strategy for creating potent enzyme inhibitors.
-
N1 Position: Alkylation or arylation at this position is common. Small alkyl groups like the methyl in our target compound are sterically non-demanding, while larger groups like cyclopropylmethyl have been shown to enhance antiviral activity.
-
C5 Position: The methyl group at C5 in our target compound provides a degree of lipophilicity and steric bulk. In other analogs, varying this substituent (e.g., isopropyl) has been shown to fine-tune activity.
The combination of a C6-bromo with N1- and C5-methyl groups on 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione presents a unique profile that warrants direct biological evaluation, particularly in the context of anticancer and antiviral screening.
Key Experimental Methodologies
To facilitate further research, detailed protocols for evaluating the biological activities discussed are provided below. These protocols are based on standard methodologies reported in the cited literature.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is used to assess a compound's ability to inhibit cancer cell proliferation.
Objective: To determine the IC₅₀ (concentration required to inhibit 50% of cell viability) of a test compound against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: PARP-1 Enzyme Inhibition Assay
This protocol measures a compound's ability to inhibit the enzymatic activity of PARP-1.
Objective: To determine the IC₅₀ of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Assay buffer
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compound dissolved in DMSO
-
Microplate reader (450 nm)
Procedure:
-
Plate Preparation: Add PARP-1 enzyme and activated DNA to the histone-coated wells.
-
Inhibitor Addition: Add various concentrations of the test compound (or reference inhibitor like Olaparib) to the wells. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add biotinylated NAD⁺ to all wells to start the PARP-1 reaction (PARPylation of histones). Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose chains attached to the histones.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate to each well. The HRP will catalyze a color change.
-
Reaction Termination: After a suitable time (e.g., 15-30 minutes), add the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
Caption: Inhibition of the PARP-1 DNA Repair Pathway.
Conclusion and Future Directions
-
Anticancer Potential: The C6-bromo substitution is a promising feature for anticancer activity, and the compound should be screened against a panel of cancer cell lines, particularly those sensitive to DNA damaging agents or PARP inhibitors.
-
Antiviral Potential: The core scaffold is proven against both HIV and SARS-CoV-2. The specific substitution pattern of the target compound warrants evaluation in relevant viral replication and protease inhibition assays.
-
Anti-inflammatory Potential: While likely less potent than highly optimized P2X7 antagonists, the compound could serve as a valuable fragment or starting point for developing new anti-inflammatory agents.
Future research should focus on the synthesis and direct biological evaluation of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Subsequent efforts can then be directed at modifying the N1 and C5 positions to optimize potency and selectivity for the most promising activity identified. This systematic approach, grounded in the comparative data presented, will pave the way for unlocking the full therapeutic potential of this class of compounds.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-Substituted Pyrimidine-2,4-dione Analogs: A Guide for Drug Discovery Professionals
The pyrimidine-2,4-dione, or uracil, scaffold is a quintessential "privileged structure" in medicinal chemistry. Its foundational role as a nucleobase ensures that its derivatives are well-positioned to interact with a multitude of biological targets, making it a fertile ground for therapeutic innovation.[1] While modifications at various positions of the pyrimidine ring can modulate activity, substitution at the C6 position has proven to be a particularly effective strategy for developing potent and selective agents across diverse therapeutic areas, including oncology, virology, and bacteriology.[2][3][4]
This guide provides an in-depth comparison of 6-substituted pyrimidine-2,4-dione analogs, moving beyond a simple catalog of compounds. We will dissect the structure-activity relationships (SAR), elucidate the rationale behind experimental designs, and present key comparative data to inform the strategic design of next-generation therapeutics. Our analysis is grounded in peer-reviewed experimental data, ensuring that the insights provided are both authoritative and actionable for researchers in the field.
Anticancer Activity: Targeting Key Regulatory Proteins
Pyrimidine derivatives have long been a cornerstone of cancer chemotherapy.[2][5] Modern approaches have focused on creating derivatives that selectively inhibit proteins crucial for cancer cell proliferation and survival. Analogs with bulky aryl or heteroaryl groups at the C6 position have shown significant promise in this area.
Dual-Target Inhibition of BRD4 and PLK1
Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are critical regulators of transcription and cell cycle progression, respectively, making them attractive targets for anticancer therapies. Recent studies have demonstrated that 5,6-disubstituted aminopyrimidine-2,4-diones can act as potent dual inhibitors of these kinases.
The core experimental rationale involves synthesizing a library of analogs and screening them for cytotoxicity against various cancer cell lines. The most potent compounds are then subjected to enzymatic assays to confirm direct inhibition of the target kinases and further mechanistic studies (e.g., cell cycle analysis, apoptosis assays) to validate their mode of action.
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents: The nature of the aryl group at the C6-adjacent position is critical. Compounds with unsubstituted or electron-donating groups (e.g., methoxy) on the phenyl ring generally exhibit higher cytotoxicity.[2]
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups, such as a nitro group, tends to decrease cytotoxic activity, particularly against renal cancer cells.[2]
-
C2 Position: Modifications at the C2 position, such as incorporating an aryl-2-oxoethylthio fragment, can also influence activity.[2]
Comparative Performance Data:
| Compound ID | C6-Adjacent Moiety | Target(s) | IC50 (µM) | Cell Line (Most Sensitive) | Reference |
| 4 | 5-(phenylethylidene)amino | BRD4 / PLK1 | 0.029 / 0.094 | MDA-MB-231 (Breast) | [2] |
| 6a | 5-(4-methoxyphenylethylidene)amino | BRD4 | 0.141 | MDA-MB-231 (Breast) | [2] |
| 6b | 5-(4-methoxyphenylethylidene)amino | BRD4 | 0.077 | MDA-MB-231 (Breast) | [2] |
| 7 | 5-(phenylethylidene)amino-2-thio | BRD4 / PLK1 | 0.042 / 0.02 | MDA-MB-231 (Breast) | [2] |
| Volasertib (Ref.) | N/A | BRD4 / PLK1 | 0.017 / 0.025 | N/A | [2] |
Mechanism of Action: Dual BRD4/PLK1 Inhibition The following diagram illustrates the proposed mechanism by which these compounds induce cancer cell death.
Caption: Dual inhibition of BRD4 and PLK1 disrupts key cellular pathways, leading to apoptosis.
Antiviral Activity: A Renewed Focus on Coronavirus Inhibitors
The COVID-19 pandemic has spurred intensive research into novel antiviral agents. The main protease (Mpro) of SARS-CoV-2, a cysteine protease essential for viral replication, has emerged as a prime therapeutic target.[6] A scaffold-hopping strategy has successfully identified 6-substituted pyrimidine-2,4-dione derivatives as potent Mpro inhibitors.[6]
SARS-CoV-2 Main Protease (Mpro) Inhibition
The development process for these inhibitors relies heavily on structure-based drug design. Researchers use X-ray crystallography to visualize how compounds bind to the Mpro active site, allowing for rational optimization of the scaffold to enhance interactions with key residues in the S1, S1', and S2 subpockets.
Structure-Activity Relationship (SAR) Insights:
-
P1' Position: A phenyl ring at the P1' position can engage in a previously unreported T-shaped π-π interaction with the catalytic His41 residue, significantly boosting potency.[6]
-
Free Hydroxyl Groups: For pyrimidine thioglycoside analogs, the presence of free hydroxyl groups on the S-glycopyranosyl moieties is important for antiviral activity against SARS-CoV-2 and H5N1, as compared to protected moieties.[7]
-
Galactopyranosyl vs. Glucopyranosyl: Deprotected galactopyranosyl pyrimidine derivatives have demonstrated higher activity than the corresponding glucopyranosyl analogs.[7]
Comparative Performance Data:
| Compound ID | C6-Substituent | Target | IC50 (Mpro) | EC50 (SARS-CoV-2 JN.1) | Reference |
| 15 | (Varies, complex) | SARS-CoV-2 Mpro | - | - | [6] |
| 17 | (Varies, complex) | SARS-CoV-2 Mpro | 21.1 nM | < 2 nM | [6] |
| 6e | N-phenyl thiogalactoside | SARS-CoV-2 | 18.47 µM | - | [7] |
| 6f | N-p-chlorophenyl thiogalactoside | SARS-CoV-2 | 15.41 µM | - | [7] |
Experimental Workflow: Antiviral Compound Screening The workflow for identifying and validating novel antiviral agents is a multi-step process, ensuring both efficacy and safety are assessed.
Caption: A typical workflow for the discovery and optimization of antiviral compounds.
Antibacterial Activity: Inhibiting Bacterial DNA Replication
Certain 6-substituted uracils are potent and selective inhibitors of the replication-specific DNA polymerase III (Pol III) in Gram-positive bacteria, such as Bacillus subtilis.[8][9] This selectivity makes them attractive candidates for development as antibacterial agents with a reduced likelihood of affecting mammalian polymerases.
Inhibition of B. subtilis DNA Polymerase III
The mechanism of these inhibitors is unique; they form a reversible complex with the template-primer DNA and the enzyme, effectively immobilizing it.[8] The key interaction occurs between the phenyl group of the inhibitor and a hydrophobic binding site on the enzyme, which is distinct from the active site for substrate binding.[9][10]
Structure-Activity Relationship (SAR) Insights:
-
Hydrophobicity: The primary driver of inhibitory activity is hydrophobic binding.[9] Compounds with hydrophobic groups (e.g., alkyl, halogen) in the meta and para positions of the 6-anilino or 6-phenylhydrazino ring are the most active.[10]
-
Positional Effects: Meta-substituted compounds are generally more active than their para-substituted counterparts.[10]
-
Polar Substituents: Polar substituents (e.g., hydroxyl, amino) tend to decrease activity against the wild-type enzyme. Interestingly, a mutant enzyme resistant to these polar inhibitors becomes hypersensitive to inhibitors with nonpolar substituents, suggesting a mutable secondary binding region that influences the primary hydrophobic interaction.[8]
Comparative Analysis of Substituent Effects:
| C6-Moiety | Substituent Position on Phenyl Ring | Relative Activity | Rationale | Reference |
| 6-Anilino | Meta & Para (hydrophobic) | Highest | Optimal interaction with the hydrophobic binding site. | [10] |
| 6-Anilino | Meta (hydrophobic) | High | Strong hydrophobic interaction. | [10] |
| 6-Anilino | Para (hydrophobic) | Moderate | Less optimal fit compared to meta-substitution. | [10] |
| 6-Phenylhydrazino | Para (polar, e.g., -OH) | Low (against WT enzyme) | Polar groups are disfavored in the hydrophobic pocket. | [8] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust. Below are representative protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: SARS-CoV-2 Mpro Enzymatic Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the Mpro enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3). Reconstitute recombinant SARS-CoV-2 Mpro enzyme and a fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in the assay buffer.
-
Compound Plating: In a 384-well plate, add test compounds at various concentrations. Include a negative control (DMSO) and a positive control inhibitor (e.g., Nirmatrelvir).
-
Enzyme Addition: Add the Mpro enzyme to each well and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes. The cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by plotting percent inhibition versus compound concentration.
Conclusion
The 6-substituted pyrimidine-2,4-dione scaffold is a remarkably versatile platform for drug discovery. Strategic modifications at the C6 position, guided by a deep understanding of the target's structure and mechanism, have yielded highly potent and selective inhibitors for anticancer, antiviral, and antibacterial applications. For anticancer agents, introducing aryl moieties that enable dual inhibition of targets like BRD4 and PLK1 is a promising strategy. In the antiviral space, structure-based design focusing on unique interactions within the SARS-CoV-2 Mpro active site has produced nanomolar inhibitors. For antibacterial development, leveraging hydrophobic interactions to inhibit bacterial DNA polymerase III remains a validated and effective approach. This guide underscores the power of combining synthetic chemistry with rigorous biological evaluation to unlock the full therapeutic potential of this privileged chemical scaffold.
References
- Quantitative Structure-Activity Relationships of 6-Anilinouracils as Inhibitors of Bacillus subtilis DNA Polymerase III. (n.d.). ElectronicsAndBooks.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
Inhibitors of Bacillus subtilis DNA polymerase III. Structure-activity relationships of 6-(phenylhydrazino)uracils. (1977). Journal of Medicinal Chemistry, 20(9), 1181-5. Retrieved from [Link]
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2012). ResearchGate. Retrieved from [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III. (1984). Journal of Medicinal Chemistry, 27(2), 181-5. Retrieved from [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Aswan University. Retrieved from [Link]
-
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars (IJPRS). Retrieved from [Link]
-
Synthesis of novel pyrimidine-2,4-diones and 2-thioxopyrimidine-4-ones as potential anticancer and antimicrobial agents. (2014). ResearchGate. Retrieved from [Link]
-
Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. (2024). PubMed. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. (2018). ResearchGate. Retrieved from [Link]
-
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. (1998). PubMed. Retrieved from [Link]
-
Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. (2015). National Institutes of Health (NIH). Retrieved from [Link]
-
Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Heteroarylpyrimidine Ring As An Anticancer Agent: A Review. (2024). ResearchGate. Retrieved from [Link]
-
A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2013). National Institutes of Health (NIH). Retrieved from [Link]
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- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 5. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. electronicsandbooks.com [electronicsandbooks.com]
A Guide to Profiling the Cross-Reactivity of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
An Objective Comparison and Methodological Blueprint for Researchers
In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2][3] A molecule's ability to interact with its intended target while avoiding others dictates its clinical potential, minimizing off-target effects that can lead to adverse events.[1][4] This guide provides a comprehensive framework for evaluating the selectivity of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione , a compound of interest within the pyrimidine-dione scaffold family. The pyrimidine-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases and other enzymes.[5]
This document serves as a detailed manual for researchers, outlining a logical, multi-tiered strategy for assessing the compound's cross-reactivity. We will delve into the rationale behind target selection, provide step-by-step experimental protocols for robust profiling, and present a framework for interpreting the resulting data. Our approach is grounded in established, validated methodologies that form a self-validating system for confident decision-making in a drug development pipeline.
Rationale for Target Selection: A Focus on the Kinome
The pyrimidine-dione scaffold is a common feature in a multitude of kinase inhibitors.[6][7] Kinases, numbering over 500 in the human genome, share a structurally conserved ATP-binding pocket, making them particularly susceptible to cross-reactivity from ATP-competitive small molecules.[6][8] Therefore, the primary and most critical step in profiling 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is to assess its activity across a broad panel of human kinases.
Beyond the kinome, other target classes warrant investigation based on scaffold similarity and known liabilities of related compounds. A secondary panel should include selected bromodomains and other ATP-binding enzymes to ensure a comprehensive selectivity profile.
Table 1: Proposed Target Panel for Selectivity Profiling
| Target Class | Panel Composition | Rationale |
| Primary Panel | Broad Kinase Panel (e.g., 400+ human kinases) | The pyrimidine-dione scaffold is a known kinase-binding motif. Assessing kinome-wide selectivity is essential to identify primary targets and off-targets.[6][9] |
| Secondary Panel | Bromodomain Family (e.g., BET subfamily) | Recent studies have shown unexpected cross-reactivity of kinase inhibitors with bromodomains, which are key epigenetic readers.[10] |
| Secondary Panel | Other ATPases/Nucleotide-Binding Proteins | To assess promiscuity against a wider range of ATP-binding pockets. |
| Follow-up Panel | Selected GPCRs and Nuclear Receptors | To rule out activity against major, structurally distinct drug target classes. |
A Multi-Tiered Experimental Workflow for Profiling
A robust assessment of selectivity relies on a tiered approach, beginning with a broad, high-throughput screen, followed by more focused, quantitative assays, and culminating in cellular validation of target engagement. This workflow ensures that resources are used efficiently while building a comprehensive and reliable dataset.
Caption: Tiered workflow for cross-reactivity profiling.
Experimental Methodologies
Here we provide detailed, self-validating protocols for the key assays in our proposed workflow.
Tier 2: TR-FRET Competitive Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for quantifying molecular interactions.[11][12][13] It combines the low background of time-resolved fluorescence with the proximity-based signal of FRET.[14][15] This assay will serve to confirm direct binding to "hits" identified in the primary screen and provide an accurate measure of affinity (IC50).
Principle: The assay measures the ability of the test compound (6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione) to displace a fluorescently-labeled tracer from the kinase's ATP-binding site. A terbium-labeled antibody (donor) binds to the kinase, and when the tracer (acceptor) is bound, FRET occurs. Compound displacement of the tracer disrupts FRET, leading to a decrease in the acceptor signal.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Dilute recombinant kinase and fluorescent tracer to 2X final concentration in Assay Buffer.
-
Prepare a serial dilution of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in DMSO, then dilute to 4X final concentration in Assay Buffer. Include a "no compound" (DMSO only) control and a "no enzyme" control.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of 4X test compound dilution to appropriate wells.
-
Add 5 µL of DMSO/Assay Buffer to control wells.
-
Add 5 µL of 2X kinase solution to all wells except "no enzyme" controls.
-
Add 5 µL of 2X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., Agilent BioTek Synergy, BMG PHERAstar).
-
Excite at 340 nm and measure emission at two wavelengths: Donor (e.g., 620 nm) and Acceptor (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using the "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Tier 3: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound engages its target within the complex milieu of a living cell is a critical step in drug development.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement based on the principle of ligand-induced thermal stabilization.[17][18][19]
Principle: When a protein binds to a ligand, its thermodynamic stability typically increases.[18] This increased stability makes the protein more resistant to heat-induced denaturation. CETSA measures the amount of soluble target protein remaining after heating cells to a specific temperature. A higher amount of soluble protein in compound-treated cells compared to vehicle-treated cells indicates target engagement.[20]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Preparation and Treatment:
-
Culture a cell line known to express the target kinase of interest to ~80% confluency.
-
Harvest cells and resuspend in culture medium.
-
Treat cell suspensions with 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione at the desired concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step (Melt Curve Generation):
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[19]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the supernatant using a specific and sensitive method like Western Blot or an ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA).
-
Normalize the data to the amount of protein present at the lowest temperature (e.g., 40°C), which is set to 100%.
-
Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
-
The rightward shift in the melting curve for the compound-treated sample represents the thermal shift (ΔTm), confirming target engagement.
-
Data Summary and Interpretation
All quantitative data should be summarized in clear, comparative tables to facilitate analysis.
Table 2: Example Data Summary for Cross-Reactivity Profile
| Target | Primary Screen (% Inhibition @ 1 µM) | TR-FRET IC50 (nM) | CETSA ΔTm (°C @ 1 µM) |
| Kinase A | 95% | 50 | +5.2 |
| Kinase B | 88% | 120 | +3.1 |
| Kinase C | 65% | 850 | +1.5 |
| Kinase D | 15% | >10,000 | Not Tested |
| BRD4 | 10% | >10,000 | Not Tested |
Interpretation:
-
High Selectivity: A highly selective compound will show potent activity against a single target or a small number of related targets (e.g., Kinase A) with significantly lower activity (>100-fold) against all other targets screened. The CETSA data should confirm robust target engagement in cells for the primary target(s).
-
Promiscuity/Multi-Targeting: If the compound inhibits multiple, unrelated kinases with similar potency (e.g., Kinase A and Kinase B), it is considered multi-targeted or promiscuous. This is not necessarily a negative attribute, as polypharmacology can be beneficial in complex diseases like cancer, but it must be understood and characterized.[7]
-
Lack of Correlation: A discrepancy between biochemical potency (IC50) and cellular target engagement (CETSA) could indicate issues with cell permeability, compound efflux, or rapid metabolism, which are critical findings for the progression of a compound.
By following this structured, evidence-based approach, researchers can generate a comprehensive and reliable cross-reactivity profile for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, enabling informed decisions for its future development as a chemical probe or therapeutic candidate.
References
-
TR-FRET Assay Principle. Poly-Dtech.
-
Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology.
-
Selectivity Definition - Intro to Pharmacology Key Term. Fiveable.
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TR-FRET. Agilent.
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.
-
Time-resolved fluorescence energy transfer. Wikipedia.
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate.
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
-
Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology.
-
Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. ResearchGate.
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
-
Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc.
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Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Chemical Biology.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.
-
Drug Activity and Drug Specificity. Sigma-Aldrich.
-
Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate.
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Small-molecule Profiling. Broad Institute.
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Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling.
-
Improving Selectivity in Drug Design. AZoLifeSciences.
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors.
-
A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry.
-
Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate.
-
How to improve drug selectivity?. Patsnap Synapse.
-
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. Sigma-Aldrich.
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Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. ResearchGate.
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A Comparative Analysis of In Vivo Efficacy: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione Versus Standard of Care
Abstract
This guide provides a comparative analysis of the in vivo efficacy of the investigational compound 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione against established standard-of-care therapies. The primary focus is on elucidating the experimental frameworks required to rigorously evaluate its therapeutic potential in relevant preclinical models. We will delve into the mechanistic rationale, detailed experimental protocols for establishing xenograft models, and the critical endpoints for assessing tumor growth inhibition. Furthermore, this guide will present a hypothetical data set to illustrate how efficacy is quantified and compared, thereby offering a comprehensive blueprint for researchers in oncology and drug development.
Introduction: The Rationale for Novel Therapeutics
The therapeutic landscape is in a constant state of evolution, driven by the need to overcome the limitations of current standard-of-care treatments, such as acquired resistance and off-target toxicities. Pyrimidine-2,4(1H,3H)-dione derivatives have garnered significant interest in medicinal chemistry due to their versatile biological activities, which include acting as anticancer, antiviral, and antibacterial agents. The novel compound, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, represents a targeted modification of this core structure, hypothesized to enhance cytotoxic activity against specific cancer cell lineages.
This document outlines the scientific and logical framework for comparing the in vivo efficacy of this novel compound against a current standard-of-care agent, using a human tumor xenograft model in immunodeficient mice. The experimental design emphasizes robustness and reproducibility, ensuring that the generated data is both reliable and translatable.
Mechanistic Hypothesis and Experimental Design
While the precise mechanism of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is under investigation, its structural similarity to other pyrimidine analogues suggests potential interference with nucleotide metabolism or DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
To validate this in vivo, a robust experimental design is paramount. The workflow below illustrates the key phases of the comparative efficacy study.
Caption: High-level workflow for a comparative in vivo efficacy study.
Detailed Experimental Protocol: Xenograft Tumor Model
The following protocol details the steps for a comparative efficacy study in a subcutaneous xenograft model. This self-validating system includes critical checkpoints to ensure data integrity.
3.1. Materials and Reagents
-
Cell Line: A549 (human non-small cell lung carcinoma) or other appropriate, well-characterized line.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Culture Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Implantation Matrix: Matrigel® Basement Membrane Matrix.
-
Test Compound: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, synthesized and purity-verified (>98% via HPLC).
-
Standard of Care: Cisplatin (or other relevant agent for the chosen cell line).
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
3.2. Step-by-Step Methodology
-
Cell Culture: Culture A549 cells according to ATCC guidelines. Harvest cells at ~80-90% confluency using Trypsin-EDTA. Wash cells twice with sterile PBS and perform a cell count using a hemocytometer or automated counter. Confirm viability is >95% via Trypan Blue exclusion.
-
Implantation: Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
Group 1: Vehicle Control (0.5% CMC, oral gavage, daily)
-
Group 2: Standard of Care (e.g., Cisplatin, 3 mg/kg, intraperitoneal, once weekly)
-
Group 3: Test Compound (e.g., 25 mg/kg, oral gavage, daily)
-
Group 4: Test Compound (e.g., 50 mg/kg, oral gavage, daily)
-
-
Treatment Administration: Administer the specified treatments for a period of 21-28 days. Monitor animal health daily and record body weight twice weekly as a measure of systemic toxicity.
-
Study Termination and Endpoint Analysis: Euthanize mice when tumors in the control group reach the predetermined endpoint size (~1500-2000 mm³) or if signs of excessive morbidity are observed.
-
Excise tumors and record their final weight.
-
Photograph the excised tumors for qualitative comparison.
-
Process tumors for downstream analysis (e.g., histology, biomarker analysis).
-
Data Analysis and Interpretation
Efficacy is primarily determined by the percentage of Tumor Growth Inhibition (%TGI). This metric quantifies the reduction in tumor growth in treated groups relative to the vehicle control group.
Calculation of %TGI: %TGI = [1 - (ΔT / ΔC)] x 100 Where:
-
ΔT = (Mean tumor volume of treated group at endpoint) - (Mean tumor volume of treated group at baseline)
-
ΔC = (Mean tumor volume of control group at endpoint) - (Mean tumor volume of control group at baseline)
4.1. Hypothetical Comparative Data
The table below presents a hypothetical data set from the described experiment, summarizing the key efficacy and tolerability endpoints.
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control (0.5% CMC) | 1650 ± 150 | 1.62 ± 0.14 | N/A | +5.2 ± 1.5 |
| Standard of Care (Cisplatin, 3 mg/kg) | 825 ± 95 | 0.81 ± 0.09 | 51% | -8.5 ± 2.1 |
| 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (25 mg/kg) | 990 ± 110 | 0.97 ± 0.11 | 41% | +2.1 ± 1.8 |
| 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (50 mg/kg) | 578 ± 75 | 0.56 ± 0.07 | 66% | +1.5 ± 1.6 |
Interpretation: In this hypothetical scenario, the high dose (50 mg/kg) of the test compound demonstrates superior tumor growth inhibition (66%) compared to the standard of care, Cisplatin (51%). Critically, it also shows a much better safety profile, indicated by a slight body weight gain, in contrast to the significant weight loss observed in the Cisplatin group, which is a common indicator of systemic toxicity.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo evaluation of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. The outlined xenograft protocol, coupled with rigorous data analysis, allows for a direct and objective comparison against the standard of care. Based on our hypothetical data, the compound shows significant promise, warranting further investigation into its mechanism of action, pharmacokinetic profile, and efficacy in additional preclinical models, such as patient-derived xenografts (PDX), to enhance its clinical translatability.
References
(Note: As "6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione" is a novel/hypothetical compound for this guide's purpose, the references below are foundational and support the methodologies described.)
-
Title: Tumor Xenograft Models in Nude Mice Source: Cold Spring Harbor Protocols URL: [Link]
-
Title: The Role of Matrigel in Xenograft Tumor Growth Source: Journal of Cellular and Molecular Medicine URL: [Link]
-
Title: Guidelines for the Welfare and Use of Animals in Cancer Research Source: British Journal of Cancer URL: [Link]
-
Title: Uracil-based compounds in medicinal chemistry: A review Source: European Journal of Medicinal Chemistry URL: [Link]
Benchmarking the Inhibitory Potency of Pyrimidine-2,4-diones Against Known Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction
The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent drug-like properties and versatile synthetic handles have made it a cornerstone in the design of inhibitors for a diverse range of therapeutic targets. This guide provides a comprehensive analysis of the inhibitory potency of pyrimidine-2,4-dione derivatives against two key enzymes implicated in cancer therapy: Poly (ADP-ribose) polymerase-1 (PARP-1) and Dihydropyrimidine Dehydrogenase (DPD).
Through a detailed examination of experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will objectively compare the performance of novel pyrimidine-2,4-dione-based inhibitors with established clinical benchmarks, offering insights into their therapeutic potential. The causality behind experimental choices is elucidated to provide a deeper understanding of the structure-activity relationships and to guide future inhibitor design.
Section 1: Comparative Inhibitory Potency Against PARP-1
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leading to synthetic lethality.[2]
Recently, a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as potent PARP-1 inhibitors.[2] This section benchmarks their inhibitory activity against the clinically approved PARP inhibitor, Olaparib.
Data Summary: PARP-1 Inhibition
The following table summarizes the in vitro inhibitory potency (IC50) of selected pyrano[2,3-d]pyrimidine-2,4-dione derivatives against human PARP-1, with Olaparib as the reference compound.[2]
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives | Known Inhibitor | ||||
| Compound S2 | PARP-1 | 4.06 ± 0.18 | Olaparib | PARP-1 | 5.77 |
| Compound S7 | PARP-1 | 3.61 ± 0.15 | |||
| Reference | [2] | Reference | [2] |
Table 1: Comparative IC50 values of pyrano[2,3-d]pyrimidine-2,4-dione derivatives and Olaparib against PARP-1.
The data clearly indicates that compounds S2 and S7 exhibit potent PARP-1 inhibitory activity, with IC50 values in the low nanomolar range, comparable to or even slightly better than the established drug Olaparib.[2] This highlights the potential of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold for the development of novel and effective PARP-1 inhibitors.
Signaling Pathway: PARP-1 in DNA Damage Response
PARP-1 plays a pivotal role in the DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
The determination of IC50 values for PARP-1 inhibitors is crucial for their preclinical evaluation. A common method is a fluorescence-based enzymatic assay.
Principle: This assay measures the consumption of NAD+, a co-substrate of PARP-1, during the PARylation reaction. The amount of remaining NAD+ is quantified using a cycling reaction that generates a fluorescent product. A decrease in fluorescence signal corresponds to higher PARP-1 activity, and the presence of an inhibitor will lead to a stronger signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Reconstitute recombinant human PARP-1 enzyme in the reaction buffer to a working concentration (e.g., 2 nM).
-
Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) in the reaction buffer.
-
Prepare a stock solution of β-NAD+ in the reaction buffer.
-
Prepare serial dilutions of the pyrimidine-2,4-dione test compounds and the reference inhibitor (Olaparib) in DMSO, followed by a final dilution in the reaction buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
To a 96-well black microplate, add the test compounds or reference inhibitor at various concentrations.
-
Add the PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the PARP-1 reaction by adding a NAD+ cycling reagent containing a fluorescent substrate.
-
Incubate the plate to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.
Section 2: Dihydropyrimidine Dehydrogenase (DPD) as a Target
Dihydropyrimidine Dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[3] It plays a crucial role in the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[3] Inhibition of DPD can increase the bioavailability and efficacy of 5-FU, while also mitigating its toxicity.[4]
While specific IC50 values for pyrimidine-2,4-dione derivatives against DPD are not extensively reported in the readily available literature, the structural similarity of the pyrimidine-2,4-dione core to the endogenous substrates of DPD makes this enzyme a highly relevant target for this class of compounds. Known DPD inhibitors include Gimeracil and Eniluracil, which are often co-administered with 5-FU prodrugs.
Signaling Pathway: Role of DPD in Pyrimidine Metabolism
DPD is a key enzyme in the pyrimidine degradation pathway. It catalyzes the reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively. This is the first step in the breakdown of these pyrimidine bases.
Caption: The role of DPD in the pyrimidine catabolism pathway.
Experimental Protocol: In Vitro DPD Inhibition Assay
Evaluating the inhibitory potential of pyrimidine-2,4-dione derivatives against DPD can be achieved through various methods. A common approach is to monitor the consumption of the substrate, uracil, or the cofactor, NADPH.
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DPD-catalyzed reduction of uracil. The rate of this decrease is proportional to the DPD activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT).
-
Prepare a stock solution of uracil in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the pyrimidine-2,4-dione test compounds and a known DPD inhibitor (e.g., Gimeracil) in DMSO, followed by a final dilution in the assay buffer.
-
Prepare a solution of purified DPD enzyme in the assay buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add the assay buffer, uracil, NADPH, and the test compounds or reference inhibitor.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the DPD enzyme solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm at time zero.
-
Continue to monitor the decrease in absorbance at 340 nm over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader with kinetic measurement capabilities.
-
-
Data Analysis:
-
Calculate the initial rate of NADPH oxidation (ΔA340/min) for each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The pyrimidine-2,4-dione scaffold continues to be a highly valuable starting point for the design of potent and selective enzyme inhibitors. The data presented in this guide demonstrates that pyrano[2,3-d]pyrimidine-2,4-dione derivatives are promising candidates for the development of novel PARP-1 inhibitors, with potencies rivaling that of the established drug Olaparib.[2] While quantitative inhibitory data for pyrimidine-2,4-diones against DPD is less prevalent in the current literature, the structural rationale and the provided experimental protocol offer a clear path for the evaluation of this compound class against this important therapeutic target. The detailed methodologies and pathway visualizations included herein are intended to empower researchers to rigorously assess the potential of their pyrimidine-2,4-dione-based compounds and to accelerate the discovery of next-generation targeted therapies.
References
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences. [Link]
-
Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences. [Link]
-
Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactivator. Oncology (Williston Park). [Link]
- Synthesis and evaluation of pyrimidine-2,4-dione derivatives as DPD inhibitors. (Hypothetical Reference)
-
The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. The Oncologist. [Link]
-
What are DPD inhibitors and how do they work? Patsnap Synapse. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
-
Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Consult. [Link]
-
A Discussion of DPYD Testing: An Overview of Importance, Benefits, Drawbacks and Alternatives. The Oxford Scientist. [Link]
-
Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert Opinion on Investigational Drugs. [Link]
-
Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? Annals of Oncology. [Link]
-
Dihydropyrimidine Dehydrogenase (DPD) Deficiency. Genomics Education Programme. [Link]
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- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Brominated Pyrimidinediones
Introduction: The C-6 Position as a Nexus of Activity and Synthetic Versatility
The pyrimidinedione scaffold, commonly known as the uracil ring system, is a cornerstone of medicinal chemistry. As a privileged structure, it is present in the nucleic acid components of life and has been extensively modified to produce a wide array of therapeutic agents with anticancer, antiviral, and antimicrobial properties. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine nucleus.
While positions N-1, N-3, and C-5 are common sites for modification, the C-6 position holds unique strategic importance. Substituents at this position can directly interact with biological targets, sterically influence the conformation of adjacent groups, and critically, serve as reactive handles for further chemical diversification.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrimidinediones, with a specific focus on the role of the 6-bromo substituent. We will explore how this halogen atom compares to other functionalities at the C-6 position, dissecting its dual role as both a modulator of direct biological activity and a versatile intermediate for synthetic elaboration. The insights presented herein are grounded in experimental data to guide researchers in the rational design of next-generation pyrimidinedione-based therapeutics.
Chapter 1: Targeting Angiogenesis: 6-Halogenated Pyrimidinediones as Thymidine Phosphorylase Inhibitors
A critical strategy in anticancer drug development is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. Thymidine phosphorylase (TP) is a key enzyme in this pathway, and its expression is often elevated in solid tumors. The inhibition of TP is therefore a validated therapeutic approach.
SAR studies have revealed that 6-halogenated uracils are a potent class of TP inhibitors. The causality behind this activity lies in the ability of the halogen to form specific interactions within the enzyme's active site, often complemented by a hydrophobic substituent at the C-5 position.
Key SAR Insights for TP Inhibition:
-
The C-6 Halogen is Crucial: The most potent inhibitors in this class bear a halogen atom at the C-6 position. Comparative studies indicate that chlorine is often the optimal halogen for maximizing inhibitory activity against human TP.
-
Synergy with C-5 Substituents: A significant increase in potency is achieved when the 6-halogen is paired with a hydrophobic, cyclic group at the C-5 position. The most effective compounds feature a five- or six-membered ring with a π-electron system at C-5. This hydrophobic moiety likely occupies a corresponding pocket in the enzyme, anchoring the inhibitor.
-
Example of High Potency: The compound 6-chloro-5-cyclopent-1-en-1-yluracil exemplifies these principles, emerging as a highly efficient TP inhibitor with a Kᵢ value of 0.20 µM.
This class of compounds stands in contrast to other C-6 substituted uracils, such as 6-aminouracil derivatives, which have also been investigated as TP inhibitors but often exhibit different binding modes and potency profiles.
Table 1: Comparative Activity of 5-Substituted-6-chlorouracils as Thymidine Phosphorylase (TP) Inhibitors
| Compound ID | C-5 Substituent | C-6 Substituent | Target Enzyme | Kᵢ (µM) | Reference |
| 7a | Cyclopent-1-en-1-yl | Cl | Human TP | 0.20 ± 0.03 | |
| 7b | Cyclohex-1-en-1-yl | Cl | Human TP | 0.35 ± 0.03 | |
| 7c | Phenyl | Cl | Human TP | 1.1 ± 0.1 | |
| 7d | Fur-2-yl | Cl | Human TP | 3.5 ± 0.4 |
Data sourced from Nencka et al., J. Med. Chem. 2007.
Chapter 2: The 6-Bromo Substituent: A Dual-Personality Tool for Drug Discovery
While 6-chloro derivatives have shown exceptional promise as TP inhibitors, the 6-bromo substituent offers a unique combination of direct biological relevance and synthetic utility that makes it a cornerstone of pyrimidinedione library synthesis.
The 6-Bromo Group as a Premier Synthetic Handle
The choice of a bromine atom at C-6 is often a deliberate synthetic strategy. The carbon-bromine bond is more reactive and thus a better leaving group than the corresponding carbon-chlorine bond in nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Causality of Synthetic Choice: Researchers select 6-bromopyrimidinediones as key intermediates because the enhanced reactivity of the bromo group facilitates the efficient synthesis of a diverse array of C-6 analogues. This allows for broad exploration of the chemical space around this position, which is essential for optimizing potency and selectivity against a given biological target. This principle is demonstrated in the synthesis of 6-(4-substituted-1-piperazinyl)uracils, where a 6-chloro intermediate is readily displaced by various piperazines to generate compounds with potent antimicrobial activity.
Caption: Workflow using 6-halopyrimidinediones as key intermediates.
Direct Biological Activity of 6-Brominated Derivatives
Beyond its synthetic utility, the 6-bromo substituent can contribute directly to the biological activity profile of the molecule. The bromine atom is an effective halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, its size and electronic properties can confer a unique profile compared to other halogens or functional groups, influencing target affinity and selectivity. While comprehensive SAR studies focusing solely on 6-bromo derivatives are less common, their utility is evident in compounds like 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, a key building block for kinase inhibitors.
Chapter 3: A Comparative Benchmark: 6-Anilinouracils as DNA Polymerase IIIC Inhibitors
To fully appreciate the diverse roles of the C-6 substituent, it is instructive to compare the 6-halo derivatives with an alternative class that targets a completely different biological system. The 6-anilinouracils are potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), a crucial enzyme for DNA replication in Gram-positive bacteria.
Key SAR Insights for Pol IIIC Inhibition:
-
The Anilino Moiety is Essential: A substituted aniline ring at the C-6 position is the key pharmacophore for Pol IIIC inhibition. The specific substitution pattern on the aniline ring is critical for maximizing potency, with groups like 3-ethyl-4-methyl being optimal.
-
N-3 Substitutions Modulate Antibacterial Activity: While the 6-anilino group governs enzyme inhibition, modifications at the N-3 position of the uracil ring are crucial for tuning the compound's overall antibacterial activity (MIC values). Neutral, moderately polar substituents at N-3 tend to yield the most potent antibacterial effects.
-
Divergence of Activity: A fascinating observation in this series is that structural modifications that increase enzyme inhibition (e.g., adding basic amino substituents at N-3) can sometimes decrease whole-cell antibacterial activity, highlighting the complex interplay between target engagement and cellular permeability.
Caption: SAR Concept: C-6 substituent dictates biological target.
Chapter 4: Key Experimental Methodologies
Protocol 1: Synthesis of 6-Chloro-5-alkyluracils
This protocol describes the conversion of a 5-alkylbarbituric acid to a 6-chlorouracil derivative, a key intermediate.
-
Reaction Setup: Suspend the appropriate 5-alkylbarbituric acid (1 equivalent) in phosphorus oxychloride (POCl₃, ~10-15 equivalents).
-
Addition of Base: Add N,N-dimethylaniline (1.1 equivalents) dropwise to the suspension while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Workup (Quenching): Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Workup (Hydrolysis): To the resulting suspension of the intermediate 5-alkyl-2,4,6-trichloropyrimidine, add a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture for 30 minutes to selectively hydrolyze the chloro groups at positions 2 and 4.
-
Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure 6-chloro-5-alkyluracil.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentrations.
Conclusion and Future Outlook
The structure-activity relationship of pyrimidinediones is a rich and multifaceted field. This guide demonstrates that the C-6 position is a critical determinant of biological activity, capable of completely redirecting the therapeutic application of the scaffold based on the nature of the substituent.
-
6-Halogenated derivatives (particularly 6-chloro) are potent inhibitors of thymidine phosphorylase, offering a promising avenue for developing anti-angiogenic cancer therapies.
-
6-Anilino derivatives target a completely different enzyme, bacterial DNA polymerase IIIC, establishing them as a platform for novel antibacterial agents.
-
The 6-bromo substituent occupies a unique position. It serves as a superior synthetic handle due to its enhanced reactivity, enabling the rapid generation of diverse compound libraries. Concurrently, it can impart direct biological activity through specific interactions like halogen bonding, making 6-bromopyrimidinediones valuable starting points and targets in their own right.
Future research should focus on leveraging the synthetic accessibility of 6-bromopyrimidinediones to perform systematic comparisons with other C-6 halogenated and functionalized analogues against a wider range of biological targets. Such studies will further elucidate the subtle electronic and steric factors that govern target selectivity and will undoubtedly pave the way for the discovery of new, highly potent, and selective pyrimidinedione-based therapeutics.
References
-
Wright, G. E., & Brown, N. C. (2000). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 43(15), 2991-2999. [Link]
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Nencka, R., Votruba, I., Holý, A., & De Clercq, E. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(23), 5709-5716. [Link]
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Wright, G. E., & Brown, N. C. (2003). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Bioorganic & Medicinal Chemistry, 11(4), 549-559. [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 8(12), 920-929. [Link]
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Krayushkin, M. M., Yarovenko, V. N., Semenov, S. L., Zavarzin, I. V., & Vorontsova, L. G. (2004). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Russian Chemical Bulletin, 53(10), 2292-2296. [Link]
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Grabovskiy, S. A., Kabal'nova, N. N., & Zarudii, F. S. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-368. [Link]
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Sanduja, P., Kuntal, B., & Kumar, R. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(02), 129-146. [Link]
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El-Naggar, M., Ibrahim, H. S., & Afifi, R. A. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(11), 103403. [Link]
- McNally, V. A., Rajabi, M., Gbaj, A., Stratford, I. J., Edwards, P. N., Douglas, K. T., Bryce, R. A., Jaffar, M., & Freeman, S. (2007).
Comparative analysis of the binding modes of pyrimidine-2,4-dione inhibitors
A Senior Application Scientist's Guide to the Comparative Analysis of Pyrimidine-2,4-Dione Inhibitor Binding Modes
Introduction: The Privileged Scaffold in Drug Discovery
The pyrimidine-2,4-dione, or uracil, nucleus is a foundational heterocyclic scaffold in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds, engage in hydrophobic and π-stacking interactions, and serve as a rigid core for substituent derivatization has established it as a "privileged scaffold" in drug design. Derivatives of this core are found in a vast array of biologically active molecules, from antiviral and anticancer agents to enzyme inhibitors targeting critical pathways in human disease.[1][2][3] Understanding the nuanced ways in which this single core can adapt its binding mode to interact with diverse protein targets is fundamental to designing next-generation therapeutics with enhanced potency and selectivity.
This guide provides a comparative analysis of the binding modes of pyrimidine-2,4-dione inhibitors across different classes of protein targets. We will dissect the specific molecular interactions that drive target recognition and inhibition, supported by structural data and biophysical evidence. Furthermore, this guide will furnish detailed, field-proven experimental protocols for researchers to validate these interactions in their own laboratories, ensuring a robust and reproducible approach to inhibitor characterization.
The Target Landscape: A Testament to Versatility
The pyrimidine-2,4-dione scaffold is a versatile pharmacophore found in inhibitors of a wide range of protein targets.[4] This versatility stems from the core's electronic properties and its capacity to be chemically modified at several positions, allowing for the fine-tuning of its interaction profile. Key targets include:
-
Poly (ADP-ribose) polymerase-1 (PARP-1): Crucial for DNA repair, PARP-1 is a major target in oncology.[5][6]
-
Dihydropyrimidine Dehydrogenase (DPYD): The rate-limiting enzyme in the catabolism of pyrimidines, including chemotherapeutic drugs like 5-fluorouracil (5-FU).[2][7]
-
HIV Reverse Transcriptase (RT): An essential enzyme for HIV replication, targeted by non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][8]
-
Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1): Dual-target inhibitors impacting epigenetic regulation and cell cycle progression are being explored for cancer therapy.[4][9][10]
-
P2X7 Receptor: An ATP-gated ion channel involved in inflammation, making it a target for anti-inflammatory drugs.[11]
The ability of a single core structure to effectively inhibit such a diverse set of proteins underscores the importance of a detailed, comparative analysis of their binding modes.
Comparative Analysis of Binding Modes: Three Case Studies
To illustrate the adaptability of the pyrimidine-2,4-dione scaffold, we will examine its binding interactions with three distinct enzyme targets. The key to this adaptability lies in how the core's hydrogen bond donors and acceptors, as well as appended functionalities, are positioned to complement the unique topology and amino acid composition of each active site.
Case Study 1: PARP-1 Inhibitors – Occupying the Nicotinamide Site
PARP-1 inhibitors represent a major success story in targeted cancer therapy. Many potent inhibitors utilize a fused-ring system with the pyrimidine-2,4-dione core to mimic the nicotinamide moiety of the NAD+ substrate.
-
Core Interaction: The pyrano[2,3-d]pyrimidine-2,4-dione scaffold is designed to occupy the nicotinamide-binding (NI) site of PARP-1.[5] The defining feature of this binding mode is a pair of hydrogen bonds formed between the pyrimidine-dione's N-H and C=O groups and the backbone of Gly863. An additional hydrogen bond is typically observed between the carbonyl group of the ring and the side chain of Ser904.[5]
-
Stacking and Hydrophobic Interactions: The planar pyrimidine ring system engages in crucial π–π stacking interactions with the aromatic side chains of Tyr907 and His862, further anchoring the inhibitor in the active site.[5]
-
Causality of Design: The design rationale is clear: create a rigid scaffold that perfectly complements the hydrogen bonding and aromatic stacking features of the NI site. Substituents are then added to the core to extend into the adjacent adenine-ribose (AD) site, which is large enough to accommodate diverse chemical motifs, thereby enhancing potency and selectivity.[5]
Diagram: Generalized Binding Mode of Pyrimidine-2,4-dione in PARP-1
Caption: Key interactions of the pyrimidine-2,4-dione scaffold in the PARP-1 active site.
Case Study 2: HIV Reverse Transcriptase (NNRTIs) – Allosteric Inhibition
Unlike nucleoside analogs, NNRTIs bind to an allosteric site on HIV RT, known as the non-nucleoside binding pocket (NNBP). Pyrimidine-2,4-dione derivatives have been developed as potent NNRTIs.
-
Core Interaction: In this binding mode, the pyrimidine-2,4-dione core acts as a central anchor. The NH group can act as a hydrogen bond donor to the backbone carbonyl of Lys101, while the C2-carbonyl oxygen can form a polar interaction.[1]
-
Hydrophobic and Stacking Interactions: The NNBP is predominantly hydrophobic. The efficacy of these inhibitors is heavily reliant on hydrophobic contacts with residues like Leu100, Leu234, and Trp229.[1][8] Furthermore, appended aromatic rings on the pyrimidine scaffold establish critical π-π stacking interactions with Tyr188 and Trp229, a hallmark of many potent NNRTIs.[1]
-
Causality of Design: The strategy here is to use the pyrimidine-dione as a stable platform to present hydrophobic and aromatic groups that can occupy the well-defined sub-pockets of the NNBP. Structural elaboration at the C-5 position of the pyrimidine ring has been a key strategy to improve these stabilizing interactions and combat drug resistance.[1]
Case Study 3: Dihydropyrimidine Dehydrogenase (DPYD) – Modulating Chemotherapy
DPYD is the primary enzyme responsible for breaking down fluoropyrimidine chemotherapeutics like 5-FU.[2] Inhibiting DPYD can increase the bioavailability and efficacy of 5-FU, but also its toxicity if not carefully managed.[7][12]
-
Core Interaction: DPYD inhibitors often act as competitive inhibitors, binding to the same active site as the endogenous substrates (uracil, thymine) and 5-FU.[7] The pyrimidine-2,4-dione core is a natural fit, mimicking the substrate. The binding is driven by hydrogen bonds between the inhibitor's C2 and C4 carbonyls and N1 and N3 nitrogens with key residues in the active site.
-
Mechanism-Based Inhibition: Some DPYD inhibitors, like eniluracil, are mechanism-based inactivators. They are processed by the enzyme, but form an irreversible covalent bond with a component of the active site, permanently disabling the enzyme.[7]
-
Causality of Design: The objective is to create a molecule that either outcompetes 5-FU for DPYD binding or irreversibly inactivates the enzyme. This allows for a more consistent and predictable pharmacokinetic profile of 5-FU, turning a drug with highly variable patient metabolism into a more reliable therapeutic.[12]
Binding Mode Comparison Summary
| Target Enzyme | Key Interacting Residues | Primary Interaction Types | Role of Pyrimidine-2,4-dione Core |
| PARP-1 | Gly863, Ser904, Tyr907, His862 | Hydrogen Bonding, π-π Stacking | Mimics nicotinamide, provides H-bond donors/acceptors |
| HIV RT (NNRTI) | Lys101, Tyr188, Trp229, Leu100 | Hydrophobic, π-π Stacking, H-Bonding | Central scaffold for hydrophobic/aromatic groups |
| DPYD | (Active Site Residues) | Hydrogen Bonding, Competitive Binding | Substrate mimic, core for competitive inhibition |
Experimental Methodologies for Binding Mode Elucidation
To move from computational models to validated results, a multi-pronged experimental approach is essential. The following protocols provide a framework for confirming target engagement and characterizing the binding interactions of pyrimidine-2,4-dione inhibitors.
Diagram: Orthogonal Validation Workflow
Caption: A typical workflow for the orthogonal validation of inhibitor target engagement.
Protocol 1: In Vitro DPYD Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against DPYD.[2]
Principle: The assay measures DPYD activity by coupling the NADPH-dependent reduction of a substrate to the reduction of a tetrazolium salt (WST-1), which produces a formazan dye. The color intensity, measured at 450 nm, is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock: Prepare a 10 mM stock solution of Uracil in Assay Buffer.
-
Cofactor Stock: Prepare a 10 mM stock solution of NADPH in Assay Buffer.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of pyrimidine-2,4-dione test compounds and a known DPYD inhibitor (e.g., Gimeracil) in 100% DMSO.
-
Enzyme Solution: Dilute recombinant human DPYD enzyme stock in cold Assay Buffer to the desired working concentration.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of serially diluted test compounds or controls to the appropriate wells. Ensure the final DMSO concentration is ≤1%.
-
Add 20 µL of the DPYD enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a 20 µL mixture of Substrate and Cofactor (final concentration of ~100 µM each) and the WST-1 reagent.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 450 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. A lower IC50 indicates a more potent inhibitor.[2]
-
Protocol 2: Biophysical Characterization via Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (ka, kd) and affinity (KD).[4]
Principle: One binding partner (the "ligand," e.g., the target protein) is immobilized on a sensor chip. The other partner (the "analyte," e.g., the inhibitor) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
Step-by-Step Methodology:
-
Immobilization:
-
Immobilize recombinant human target protein (e.g., PARP-1 catalytic domain) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density (~2000 RU) to minimize mass transport limitations.
-
A reference flow cell should be activated and blocked without protein immobilization to enable background signal subtraction.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the pyrimidine-2,4-dione inhibitor in a suitable running buffer (e.g., HBS-EP+ containing 1% DMSO). A typical concentration range would be 0.1x to 10x the expected KD.
-
-
Binding Analysis:
-
Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the "association" phase during the injection, followed by a "dissociation" phase where only running buffer is flowed over the chip.
-
Regenerate the sensor surface between cycles with a harsh but non-denaturing solution (e.g., a low pH glycine buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 3: Structural Determination via X-ray Crystallography
The gold standard for visualizing binding modes at the atomic level.[13][14]
Principle: A highly ordered crystal of the protein-inhibitor complex is grown and diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex can be built and refined.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express high-purity, soluble, and monodisperse target protein.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the pyrimidine-2,4-dione inhibitor.
-
Crystallization Screening: Use high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of different chemical conditions (precipitants, buffers, salts) to find one that promotes crystal growth.
-
Crystal Optimization and Growth: Refine the initial hit conditions to produce large, single, well-ordered crystals suitable for diffraction.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement if a homologous structure exists.
-
Build the atomic model of the protein-inhibitor complex into the electron density map.
-
Refine the model to improve its fit to the experimental data, resulting in a high-resolution 3D structure. This final structure will reveal the precise orientation of the inhibitor and its specific hydrogen bonds, hydrophobic contacts, and other interactions with the protein.[14]
-
Conclusion
The pyrimidine-2,4-dione scaffold is a remarkable example of a privileged structure in drug discovery. Its success is not accidental but is rooted in its chemical properties that allow for versatile and specific interactions with a wide range of biological targets. By dissecting the binding modes across different protein families—from the H-bond and π-stacking-driven interactions in the PARP-1 active site to the hydrophobically dominated binding in the allosteric pocket of HIV RT—we gain critical insights for rational drug design. The application of robust experimental methodologies, including enzymatic assays, biophysical characterization, and X-ray crystallography, provides the necessary validation to translate these insights into potent and selective therapeutic agents. The continued exploration of this versatile scaffold promises to yield novel inhibitors for both established and emerging drug targets.
References
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Di Mola, A., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 24(9), 1718. [Link][1][8][15]
-
Abdel-Ghani, T. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(10), 5735-5753. [Link][5][6]
-
El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link][9][10]
-
Veltri, L., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. PubMed, 31052607. [Link][8]
-
Al-Wahaibi, L. H., et al. (2017). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 22(10), 1647. [Link][13]
-
Kim, Y. C., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(24), 5733-5737. [Link][11]
-
Pozzi, C., et al. (2020). Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 25(1), 19. [Link][16]
-
El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC, 10428383. [Link][10]
-
Cody, V., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6683-6693. [Link][14]
-
Patsnap (2024). What are DPD inhibitors and how do they work?. Patsnap Synapse. [Link][12]
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Al-Omair, M. A., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. [Link][3]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily routines. With this comes the critical responsibility of ensuring that all laboratory waste, particularly reactive and halogenated compounds, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1609259-61-1), a compound that requires careful handling due to its specific chemical hazards.
The core principle of chemical waste management is to prevent harm to personnel, the public, and the environment.[1] Improper disposal can lead to severe environmental contamination and significant legal and financial penalties.[1] This guide is designed to provide you with the necessary information to establish a self-validating system of waste disposal for this specific compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Before handling any chemical, it is imperative to understand its inherent hazards. 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is classified with the following hazard statements:
The signal word for this compound is "Warning".[2][3] As a brominated organic compound, it falls under the category of halogenated waste.[5][6] Halogenated compounds are of particular concern for disposal because they can be persistent in the environment and are often more costly to dispose of than their non-halogenated counterparts.[5][6]
Table 1: Hazard Summary for 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] |
| Skin Irritation | Category 2 | Causes skin irritation.[3] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and engineering controls.
Mandatory PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against eye irritation.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Engineering Controls:
-
Fume Hood: All transfers and handling of 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione waste should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6]
Waste Segregation: A Critical First Step
The cardinal rule of chemical waste disposal is proper segregation.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[8]
dot
Caption: Decision pathway for segregating brominated waste.
As a brominated organic compound, 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione waste must be collected in a designated "Halogenated Organic Waste" container.[5][9]
Do NOT mix this waste with:
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Materials:
-
Designated "Halogenated Organic Waste" container (must be chemically compatible, e.g., polyethylene for solids or solutions in organic solvents).[1][9]
-
Hazardous waste label.
-
Appropriate PPE (gloves, safety glasses, lab coat).
-
Chemical fume hood.
Procedure:
-
Container Preparation:
-
Labeling:
-
Clearly write the full chemical name: "6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione". Do not use abbreviations or chemical formulas.[9]
-
If the waste is a solution, list all chemical constituents and their approximate percentages.[6]
-
Indicate the relevant hazards (e.g., Toxic, Irritant).[6]
-
Fill in the generator's name, lab location, and the date the first drop of waste was added.
-
-
Waste Collection:
-
Perform all waste transfers inside a chemical fume hood.[6]
-
For solid waste, carefully transfer the material into the container using a spatula or scoop.
-
For solutions containing the compound, carefully pour the waste into the container, avoiding splashes.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.[10]
-
-
Storage:
-
Securely close the container lid immediately after adding waste. The container must remain closed at all times except when waste is being added.[6][9]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][11]
-
The SAA should be under the control of laboratory personnel and clearly marked.[10]
-
Ensure the container is stored in secondary containment to prevent spills.[1]
-
Store away from incompatible materials.[9]
-
-
Requesting Disposal:
-
Once the container is full, or if it has been in storage for a period defined by your institutional or local regulations (e.g., 90 days), arrange for a waste pickup from your EHS department or a licensed waste disposal contractor.[10]
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Small Spills (in a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team.[6]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.[3]
Regulatory Framework
The disposal of hazardous waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[1][10] Your institution will have specific protocols based on these federal regulations as well as state and local rules. Adherence to these guidelines is not optional; it is a legal and ethical requirement.
By following this detailed guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
- Benchchem. (n.d.).
- Daniels Health. (2025, May 21).
- Temple University. (2021, October).
- Braun Research Group. (n.d.).
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Benchchem. (n.d.).
- Environmental Marketing Services. (2024, January 2).
- Fisher Scientific. (2025, December 18).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-6-chloropyrimidine-2,4(1H,3H)-dione.
- ChemicalBook. (2025, October 25). Safety Data Sheet: 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
- U.S. Environmental Protection Agency. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-bromo-6-methyl-3-(1-methylpropyl)-.
- Biosynth. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, 98% Purity.
- European Chemicals Agency. (n.d.).
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A Senior Application Scientist's Guide to Handling 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety protocols for handling 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1609259-61-1). The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel while maintaining experimental integrity.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is the foundation of a robust safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound, a solid brominated organic molecule, presents several hazards that necessitate rigorous control measures.[1][2]
| Hazard Statement | GHS Code | Description of Risk |
| Harmful if swallowed | H302 | Ingestion of the compound can lead to adverse health effects.[1][2] |
| Causes skin irritation | H315 | Direct contact with the skin is likely to cause irritation or inflammation.[1][2] |
| Causes serious eye irritation | H319 | The compound can cause significant irritation if it comes into contact with the eyes.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of the dust may lead to irritation of the respiratory tract.[1][3] |
Given its nature as a halogenated organic compound, it is also prudent to handle it with the care afforded to substances with potential for long-term health effects, even if not explicitly classified as carcinogenic.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and non-negotiable. The minimum required PPE for handling this compound is detailed below. A risk assessment of the specific procedure may require additional protection.[6]
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions. Safety glasses are insufficient as they do not provide a seal against dust and splashes.[6][7][8]
-
Face Shield: A face shield, worn over chemical splash goggles, is mandatory when there is a significant risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions.[6][9]
-
-
Hand Protection:
-
Nitrile Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[6][10] They provide adequate protection against incidental contact.
-
Double Gloving: For procedures involving more than incidental contact or when handling solutions, wearing two pairs of nitrile gloves is recommended.[6] If the outer glove is contaminated, it must be removed and replaced immediately.[5] After any handling task, hands should be washed thoroughly with soap and water, even after wearing gloves.[9]
-
-
Body Protection:
-
Respiratory Protection:
-
Work Within a Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood to prevent inhalation.[5][10]
-
Respirator: If engineering controls like a fume hood are not feasible or during a large-scale spill, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[8][12]
-
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for different handling scenarios.
Step-by-Step Handling Protocol: Weighing and Dissolving
This protocol provides a procedural guide for a common laboratory task, integrating the necessary safety measures at each step.
-
Preparation (in Fume Hood):
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[6]
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: spatula, weigh boat, vial, and the appropriate solvent.
-
-
Weighing the Compound:
-
Place the analytical balance inside the fume hood if possible. If not, carefully transport the sealed container to a balance located in a draft-shielded area, minimizing time outside the hood.
-
Open the container with the compound slowly to avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of the solid to a weigh boat.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolving the Compound:
-
Transfer the weigh boat containing the compound back into the fume hood.
-
Carefully add the solid to your reaction vessel or vial.
-
Add the solvent slowly to avoid splashing.
-
Rinse the weigh boat with a small amount of solvent to ensure a complete transfer and dispose of the weigh boat in the designated solid hazardous waste container.[13]
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth in the solid halogenated waste container.[13]
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste.
-
Wash hands thoroughly with soap and water.[9]
-
The following diagram illustrates this safe handling workflow.
Caption: Step-by-step workflow for safely handling the compound.
Spill and Emergency Procedures
Immediate and correct action is crucial in an emergency.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
If working in a fume hood, keep the sash down.
-
Carefully collect the solid material using a scoop or brush and place it into a labeled hazardous waste container.[13] Avoid creating dust.
-
Decontaminate the area with an appropriate solvent and absorbent pads.
-
Dispose of all cleanup materials as halogenated hazardous waste.[13]
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[14]
-
Seek immediate medical attention.
-
Disposal Plan
Proper segregation of waste is essential for safety and environmental compliance.
-
Halogenated Organic Waste: All materials contaminated with 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, including excess solid, solutions, and contaminated lab supplies (gloves, weigh boats, paper towels), must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[10][13]
-
Waste Containers: Waste containers must be kept closed except when adding waste and should be stored in a secondary containment tray within a ventilated area.[13][15]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[13] Never dispose of this chemical down the drain.[10]
By adhering to these protocols, you build a deep, trust-based system of safety that protects you, your colleagues, and the integrity of your research.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Sigma-Aldrich. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Vanderbilt University. (n.d.). Halogenated Solvents.
- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Solubility of Things. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 1609259-61-1.
- CymitQuimica. (n.d.). 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.
- LabsControll. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Thermo Fisher Scientific. (2010, June 28). SAFETY DATA SHEET.
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- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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- 7. solubilityofthings.com [solubilityofthings.com]
- 8. falseguridad.com [falseguridad.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. sams-solutions.com [sams-solutions.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
